molecular formula C10H14N2 B190304 Anabasine CAS No. 13078-04-1

Anabasine

Cat. No.: B190304
CAS No.: 13078-04-1
M. Wt: 162.23 g/mol
InChI Key: MTXSIJUGVMTTMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anabasine is a pyridine and piperidine alkaloid found in plants such as Nicotiana glauca (tree tobacco) and Anabasis aphylla . It is a structural isomer of nicotine and acts as a potent nicotinic acetylcholine receptor (nAChR) agonist, binding to and activating these receptors in the central and peripheral nervous systems . This mechanism underlies its research applications and its physiological effects, which can, in high doses, cause a depolarizing block of nerve transmission . This compound is of significant interest in neuroscience and pharmacology research. Studies indicate that this compound can function as a cognitive enhancer; it has been shown to significantly improve memory in animal models, effectively attenuating spatial working memory deficits induced by the NMDA receptor antagonist MK-801 (dizocilpine) . Its activity profile includes being a partial agonist at α4β2 nAChRs and a full agonist with relatively higher affinity for the α7 nAChR subtype, a prominent target for research into learning and memory . Beyond its applications in cognitive research, this compound has utility as a biomarker for monitoring tobacco use, as its presence in urine can distinguish tobacco consumption from the use of nicotine replacement therapies . Researchers also utilize this compound as a versatile chemical template for generating novel heterocycles and peptidomimetics in drug discovery efforts, leveraging reactions such as the Ugi multicomponent reaction . Key Research Areas: • Neuroscience & Nicotinic Receptor Pharmacology • Cognitive and Memory Research • Behavioral Studies • Drug Discovery & Medicinal Chemistry Disclaimer: This product is sold for chemical and life science research purposes only. It is classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

3-piperidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXSIJUGVMTTMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859409
Record name (+/-)-Anabasine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; Darkens on exposure to air; [Hawley] Yellow liquid; [MSDSonline], Liquid
Record name Anabasine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3693
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Anabasine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004350
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

270-272 °C
Record name ANABASINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in most organic solvents, Soluble in alcohol and ether, Miscible in water @ 25 °C, 1000 mg/mL at 25 °C
Record name ANABASINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Anabasine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004350
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.0455 @ 20 °C/4 °C
Record name ANABASINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00301 [mmHg]
Record name Anabasine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3693
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Colorless liquid, darkens on exposure to air

CAS No.

13078-04-1, 494-52-0
Record name (±)-Anabasine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13078-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-(2-piperidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Anabasine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anabasine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.084
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (�±)-Anabasine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANABASINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Anabasine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004350
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

FP: 9 °C, 9 °C
Record name ANABASINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Anabasine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004350
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Anabasine Biosynthesis Pathway in Nicotiana glauca: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anabasine, a pyridine alkaloid structurally similar to nicotine, is the predominant alkaloid in the tree tobacco, Nicotiana glauca. Its biosynthesis is a subject of significant interest due to its pharmacological properties and its role in plant defense mechanisms. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory aspects. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the pathway and associated experimental workflows to serve as a comprehensive resource for researchers in phytochemistry, drug development, and plant biology.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Nicotiana glauca involves the convergence of two distinct metabolic routes: the lysine and the nicotinic acid pathways. The piperidine ring of this compound is derived from L-lysine, while the pyridine ring originates from nicotinic acid.

Formation of the Piperidine Ring from Lysine

The initial and rate-limiting step in the formation of the piperidine ring is the decarboxylation of L-lysine to produce cadaverine.[1][2] This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) .[2] Cadaverine is then oxidatively deaminated to 5-aminopentanal, which spontaneously cyclizes to form the key intermediate, Δ¹-piperideine .[1]

Formation of the Pyridine Ring from Nicotinic Acid

The pyridine ring of this compound is derived from nicotinic acid, which is synthesized from L-aspartic acid.[3] This pathway is shared with the biosynthesis of other pyridine alkaloids, including nicotine.

Condensation and Final Steps

The final step in this compound biosynthesis is the condensation of the Δ¹-piperideine ring with a derivative of nicotinic acid. Evidence suggests that a berberine bridge enzyme-like (BBL) protein is involved in this crucial condensation reaction.[4] BBLs are a family of FAD-dependent oxidoreductases known to catalyze various oxidative cyclization reactions in alkaloid biosynthesis.[5][6][7]

Quantitative Data

The following tables summarize quantitative data related to the this compound biosynthesis pathway in Nicotiana species, providing a basis for experimental design and comparative analysis.

Table 1: this compound and Cadaverine Content in Nicotiana Species

SpeciesTissueCompoundConcentration (mg/g dry weight)Reference
Nicotiana glaucaLeavesThis compound1.0[8]
Nicotiana glaucaLeavesThis compound~98% of total alkaloids[9]
Transgenic N. tabacum expressing bacterial LDC-Cadaverine0.3-1% of dry mass[10]

Table 2: Kinetic Parameters of Ornithine Decarboxylase (ODC) from Nicotiana glutinosa with Lysine as a Substrate

EnzymeSubstrateK_m_ (µM)Optimal pHReference
N. glutinosa ODCL-ornithine5628.0[11][12]
N. glutinosa ODCL-lysine15926.8[11][12]

Table 3: Effect of Gene Overexpression on this compound Production

Gene OverexpressedHost PlantFold Increase in this compoundReference
Lupinus angustifolius L/ODCN. tabacum hairy roots13.5[13]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Alkaloid Extraction from Nicotiana glauca

Objective: To extract total alkaloids from N. glauca plant material for subsequent analysis.

Materials:

  • Fresh or dried N. glauca leaves

  • Methanol

  • Chloroform

  • Ammonium hydroxide (10%)

  • Hydrochloric acid (1 M)

  • Rotary evaporator

  • Centrifuge

  • Filter paper

Protocol:

  • Homogenize 10 g of fresh or 1 g of dried N. glauca leaves in 100 mL of methanol.

  • Filter the homogenate and collect the filtrate.

  • Evaporate the methanol from the filtrate using a rotary evaporator.

  • Resuspend the residue in 50 mL of 1 M HCl.

  • Wash the acidic solution with 50 mL of chloroform to remove non-alkaloidal compounds. Discard the chloroform layer.

  • Make the aqueous layer basic (pH 9-10) by adding 10% ammonium hydroxide.

  • Extract the alkaloids from the basic aqueous solution with three portions of 50 mL of chloroform.

  • Pool the chloroform extracts and evaporate to dryness under vacuum to obtain the crude alkaloid extract.

Quantification of this compound by HPLC-MS/MS

Objective: To accurately quantify the concentration of this compound in a plant extract.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

  • C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)

Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Ammonium hydroxide

  • Formic acid

Protocol:

  • Sample Preparation: Dissolve the crude alkaloid extract in the initial mobile phase. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: 6.5 mM ammonium acetate in water, pH adjusted to 10.5 with ammonium hydroxide.[14]

    • Mobile Phase B: Acetonitrile.[14]

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute this compound.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the parent ion of this compound to a specific daughter ion (e.g., m/z 163 → 134).

  • Quantification: Prepare a calibration curve using known concentrations of the this compound standard. Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Lysine Decarboxylase (LDC) Activity Assay

Objective: To measure the enzymatic activity of LDC in plant tissue extracts.

Principle: The assay measures the rate of cadaverine production from lysine. Cadaverine can be quantified by derivatization followed by HPLC or by using a colorimetric method.

Materials:

  • N. glauca root or leaf tissue

  • Extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 5 mM DTT, 1 mM PMSF)

  • L-lysine

  • Pyridoxal-5'-phosphate (PLP)

  • Trichloroacetic acid (TCA)

  • Dansyl chloride

  • Acetone

  • Proline

  • Toluene

  • HPLC system with a fluorescence detector

Protocol:

  • Enzyme Extraction:

    • Homogenize 1 g of plant tissue in 5 mL of ice-cold extraction buffer.

    • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

    • The supernatant is the crude enzyme extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 1 mM PLP, and 10 mM L-lysine.

    • Start the reaction by adding 100 µL of the crude enzyme extract to 900 µL of the reaction mixture.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding 100 µL of 20% TCA.

  • Cadaverine Quantification (Dansylation Method):

    • To 100 µL of the reaction mixture, add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride solution (5 mg/mL in acetone).

    • Incubate at 60°C for 1 hour in the dark.

    • Add 100 µL of proline solution (100 mg/mL) to remove excess dansyl chloride and incubate for 30 minutes.

    • Extract the dansylated polyamines with 1 mL of toluene.

    • Analyze the toluene phase by HPLC with fluorescence detection.

Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of genes involved in this compound biosynthesis.

Protocol:

  • RNA Extraction:

    • Extract total RNA from N. glauca tissues using a commercial plant RNA extraction kit or a TRIzol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[15]

  • qRT-PCR:

    • Perform qRT-PCR using a SYBR Green-based master mix.[16]

    • The reaction mixture typically contains: SYBR Green master mix, forward and reverse primers (10 µM each), cDNA template, and nuclease-free water.[16]

    • Thermal Cycling Conditions:

      • Initial denaturation: 95°C for 10 min.[16]

      • 40 cycles of: 95°C for 15 s, 60°C for 1 min.[16]

      • Melting curve analysis to verify the specificity of the amplification.[16]

  • Data Analysis:

    • Use the 2-ΔΔCt method to calculate the relative expression levels of the target genes.

    • Normalize the expression data to a stably expressed reference gene (e.g., Actin, EF1α, or PP2A).[9]

Visualizations

This compound Biosynthesis Pathway

Anabasine_Biosynthesis Lysine L-Lysine LDC Lysine Decarboxylase (LDC) Lysine->LDC CO₂ Cadaverine Cadaverine DAO Diamine Oxidase Cadaverine->DAO NH₃, H₂O₂ Aminopentanal 5-Aminopentanal Spontaneous Spontaneous Cyclization Aminopentanal->Spontaneous Piperideine Δ¹-Piperideine BBL Berberine Bridge Enzyme-like (BBL) Piperideine->BBL NicotinicAcid Nicotinic Acid Derivative NicotinicAcid->BBL This compound This compound LDC->Cadaverine DAO->Aminopentanal Spontaneous->Piperideine BBL->this compound

Caption: The this compound biosynthesis pathway in Nicotiana glauca.

Experimental Workflow for this compound Quantification

Anabasine_Quantification_Workflow PlantMaterial N. glauca Plant Material (e.g., Leaves) Extraction Alkaloid Extraction (Methanol, Acid-Base Partitioning) PlantMaterial->Extraction CrudeExtract Crude Alkaloid Extract Extraction->CrudeExtract SamplePrep Sample Preparation (Dissolving, Filtering) CrudeExtract->SamplePrep HPLC_MS HPLC-MS/MS Analysis SamplePrep->HPLC_MS DataAnalysis Data Analysis (Quantification against Standard Curve) HPLC_MS->DataAnalysis Result This compound Concentration DataAnalysis->Result

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The biosynthesis of this compound in Nicotiana glauca is a fascinating example of specialized plant metabolism. This guide has provided a comprehensive overview of the pathway, from its primary metabolic precursors to the final alkaloid product. The detailed experimental protocols and quantitative data presented herein are intended to facilitate further research into this pathway, with potential applications in drug discovery, crop improvement, and synthetic biology. Further elucidation of the regulatory mechanisms and the precise catalytic functions of all involved enzymes will undoubtedly open new avenues for the biotechnological production of this compound and related compounds.

References

Anabasine: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anabasine, a pyridine and piperidine alkaloid, is a structural isomer of nicotine with significant pharmacological and toxicological properties. Historically utilized as an insecticide, its potent interaction with nicotinic acetylcholine receptors (nAChRs) has drawn contemporary research interest for its potential applications in drug development.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, detailing its biosynthesis and outlining comprehensive protocols for its extraction, isolation, and purification. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized to facilitate understanding and replication.

Biosynthesis of this compound

The biosynthesis of this compound involves the condensation of a pyridine ring derived from nicotinic acid and a piperidine ring originating from the amino acid lysine.[1] In species like Nicotiana glauca, the piperidine ring is formed from lysine via cadaverine and subsequent cyclization to Δ¹-piperideine.[3] This pathway is distinct from the biosynthesis of nicotine, which utilizes ornithine for the formation of its pyrrolidine ring.

Natural Sources of this compound

This compound is predominantly found in plants of the Nicotiana genus (family Solanaceae) and the Anabasis genus (family Amaranthaceae). The tree tobacco, Nicotiana glauca, is a particularly rich source, where this compound is the major alkaloid.[2][4] It is also present as a minor alkaloid in the common tobacco plant, Nicotiana tabacum.[2] The shrub Anabasis aphylla, native to Central Asia, is another significant natural source from which the alkaloid was first isolated and after which it was named.[5][6]

This compound Content in Various Plant Species

The concentration of this compound can vary significantly depending on the plant species, variety, and the specific part of the plant. The following table summarizes the reported this compound content in several natural sources.

Plant SpeciesPlant PartThis compound ContentReference
Nicotiana glaucaLeaves1 mg/g dry weight[7]
Nicotiana glaucaFruits1.2% of plant material[4]
Nicotiana glaucaLeaves1.1% of plant material[4]
Nicotiana tabacum (Burley)Leaves127 - 185 µg/g[8]
Nicotiana rustica (Bakoum Miena)Leaves833 µg/g dry plant material[3]
Anabasis aphyllaAerial PartsMajor alkaloid[9]

Experimental Protocols: Extraction and Isolation

The isolation of this compound from its natural sources typically involves an initial solvent extraction followed by purification steps. The choice of solvent and method can significantly impact the yield and purity of the final product.

I. Solvent Extraction from Nicotiana glauca Leaves

This protocol is a modified standard procedure for alkaloid extraction.

Materials:

  • Dried and powdered Nicotiana glauca leaves

  • 0.5% Sodium hydroxide (NaOH) solution

  • Chloroform (CHCl₃)

  • 0.05 M Hydrochloric acid (HCl)

  • Ammonia solution (NH₄OH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Shaker

Procedure:

  • Basification and Extraction: Macerate 100 g of dried, powdered Nicotiana glauca leaves with a 0.5% NaOH solution at a 1:10 solid-to-liquid ratio. Agitate the mixture on a shaker for 4 hours at room temperature.

  • Filtration: Filter the mixture to separate the plant material from the alkaline extract.

  • Solvent Partitioning (Alkaloid Extraction): Transfer the filtrate to a separatory funnel and perform liquid-liquid extraction with three successive portions of 50 mL of chloroform. Combine the chloroform extracts.

  • Acidification: To protonate the alkaloids and transfer them to the aqueous phase, extract the combined chloroform phase with three successive portions of 50 mL of 0.05 M HCl. Combine the acidic aqueous extracts.

  • Basification and Re-extraction: Adjust the pH of the combined acidic aqueous extract to approximately 9-10 with ammonia solution. Extract the now deprotonated (freebase) alkaloids with three successive portions of 50 mL of chloroform.

  • Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and filter. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Extraction and Initial Purification Workflow

Extraction_Workflow Plant_Material Dried & Powdered Nicotiana glauca Leaves Basification Maceration with 0.5% NaOH Plant_Material->Basification Filtration Filtration Basification->Filtration Alkaline_Extract Alkaline Extract Filtration->Alkaline_Extract LLE1 Liquid-Liquid Extraction with Chloroform Alkaline_Extract->LLE1 Chloroform_Extract1 Chloroform Extract (Crude Alkaloids) LLE1->Chloroform_Extract1 Acidification Extraction with 0.05 M HCl Chloroform_Extract1->Acidification Aqueous_Extract Acidic Aqueous Extract (this compound Salt) Acidification->Aqueous_Extract Basification2 Basification with Ammonia Solution Aqueous_Extract->Basification2 LLE2 Liquid-Liquid Extraction with Chloroform Basification2->LLE2 Chloroform_Extract2 Chloroform Extract (Freebase this compound) LLE2->Chloroform_Extract2 Drying Drying over Na₂SO₄ Chloroform_Extract2->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_this compound Crude this compound Extract Evaporation->Crude_this compound Purification_Workflow Crude_Extract Crude this compound Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Partially_Purified Partially Purified This compound Column_Chromatography->Partially_Purified Prep_HPLC Preparative HPLC (C18 Column) Pure_this compound Pure this compound (Freebase) Prep_HPLC->Pure_this compound Fractional_Distillation Fractional Distillation (Under Reduced Pressure) Fractional_Distillation->Pure_this compound Crystallization Crystallization as Salt Anabasine_Salt Crystalline This compound Salt Crystallization->Anabasine_Salt Partially_Purified->Prep_HPLC Partially_Purified->Fractional_Distillation Pure_this compound->Crystallization

References

Anabasine: A Comprehensive Technical Guide to its Chemical Structure and Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anabasine is a pyridine alkaloid found predominantly in the tree tobacco plant (Nicotiana glauca) and as a minor alkaloid in the common tobacco plant (Nicotiana tabacum).[1][2] It is a structural isomer of nicotine and shares similar, though more toxic, pharmacological properties as an agonist of nicotinic acetylcholine receptors (nAChRs).[1][3] This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound, tailored for professionals in research and drug development.

Chemical Structure of this compound

This compound is characterized by a pyridine ring linked to a piperidine ring at the 2-position of the piperidine ring.[1][3]

  • IUPAC Name: 3-(Piperidin-2-yl)pyridine[3][4]

  • Molecular Formula: C₁₀H₁₄N₂[1][3][4]

  • Molecular Weight: 162.23 g/mol [1][3]

The molecule consists of a six-membered aromatic pyridine ring and a saturated six-membered piperidine ring. This structure is fundamental to its interaction with biological targets.

Chemical Structure of this compound

Figure 1. 2D Chemical Structure of (±)-Anabasine.

Stereoisomers of this compound

This compound possesses a single chiral center at the C2 position of the piperidine ring, where it connects to the pyridine ring. This gives rise to two enantiomers: (S)-(-)-anabasine and (R)-(+)-anabasine.[5]

Naturally occurring this compound in tobacco is a mixture of both enantiomers, with a slight excess of the (S)-(-)-enantiomer.[6] Studies on various tobacco types have shown that the (S)-(-)-anabasine proportion is relatively consistent, ranging from approximately 60.1% to 65.1%.[7] This is in contrast to nicotine, which is present almost exclusively as the (S)-(-)-enantiomer.[6] The enantiomeric composition can have significant implications for its pharmacological and toxicological profiles.

Anabasine_Stereoisomers racemate (±)-Anabasine (Racemic Mixture) s_enantiomer (S)-(-)-Anabasine racemate->s_enantiomer Chiral Separation r_enantiomer (R)-(+)-Anabasine racemate->r_enantiomer Chiral Separation s_enantiomer->racemate r_enantiomer->racemate

Caption: Stereoisomeric relationship of this compound.

Physicochemical and Toxicological Data

The distinct stereochemistry of this compound enantiomers influences their physical properties and biological activity.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Physical State Liquid [3]
Color Colorless, darkens on exposure to air [8]
Boiling Point 270-272 °C [8]
Melting Point 9 °C [3][8]
Solubility in Water 1000 mg/mL at 25 °C [1][3]

| logP | 0.97 |[3][8] |

Table 2: Acute Toxicity of this compound Enantiomers in Mice

Stereoisomer Intravenous LD₅₀ (mg/kg) Reference
(+)-R-Anabasine 11 ± 1.0 [9]

| (-)-S-Anabasine | 16 ± 1.0 |[9] |

As the data indicates, the R-enantiomer is significantly more toxic than the S-enantiomer in mice.[9] This highlights the importance of stereoselective synthesis and separation for pharmacological and toxicological studies.

Experimental Protocols

Detailed methodologies are crucial for the synthesis, separation, and analysis of this compound stereoisomers.

A general procedure for the enantioselective synthesis of (S)- and (R)-anabasine has been developed, allowing for the production of optically pure forms for research.[10][11]

Protocol:

  • Chiral Ketimine Formation: Condensation of either 1R, 2R, 5R-(+)- or 1S, 2S, 5S-(-)-2-hydroxy-3-pinanone with 3-(aminomethyl)pyridine to form a chiral ketimine.[10][11]

  • Enantioselective C-Alkylation: Alkylation of the chiral ketimine with an appropriate halogenoalkane species.

  • N-Deprotection: Removal of the protecting group from the nitrogen atom.

  • Intramolecular Ring Closure: Base-catalyzed intramolecular ring closure to form the piperidine ring, yielding the chirally pure this compound enantiomer.[10][11]

This method provides good overall chemical yield and excellent enantiomeric excess.[10]

Enantioselective_Synthesis cluster_start Starting Materials cluster_process Reaction Steps cluster_product Product Chiral Pinanone Chiral Pinanone Condensation 1. Condensation Chiral Pinanone->Condensation 3-(aminomethyl)pyridine 3-(aminomethyl)pyridine 3-(aminomethyl)pyridine->Condensation Alkylation 2. Enantioselective C-Alkylation Condensation->Alkylation Chiral Ketimine Deprotection 3. N-Deprotection Alkylation->Deprotection RingClosure 4. Base-Catalyzed Ring Closure Deprotection->RingClosure Chirally Pure this compound Chirally Pure this compound RingClosure->Chirally Pure this compound

Caption: Workflow for enantioselective synthesis of this compound.

The separation and quantification of this compound enantiomers are typically achieved using chiral chromatography techniques.

Protocol: Multi-Dimensional Gas Chromatography (MDGC) [7]

  • Sample Preparation: Extraction of alkaloids from the sample matrix (e.g., tobacco) using a solvent like dichloromethane.

  • Derivatization: The extracted alkaloids are derivatized with trifluoroacetic anhydride to improve their volatility and chromatographic properties.

  • MDGC-MS Analysis: The derivatized sample is injected into a fully automated MDGC system equipped with a megabore pre-column and a cyclodextrin-based analytical column for chiral separation. Mass spectrometry (MS) is used for detection and quantification.[7]

Protocol: Ultra-Performance Liquid Chromatography (UPLC)/MS/MS [12]

  • Sample Preparation: Similar extraction procedures as for GC-MS.

  • Chromatographic Separation: A UPLC system equipped with a chiral stationary phase column (e.g., CHIRALPAK AGP) is used. An isocratic mobile phase, such as 30 mM ammonium formate with 0.3% NH₄OH and methanol (90:10 v/v), is employed for separation.[12]

  • Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection and quantification of each enantiomer.

Enantiomer_Separation Sample Tobacco Sample Extraction Solvent Extraction (Dichloromethane) Sample->Extraction Derivatization Derivatization (Trifluoroacetic Anhydride) (Optional - for GC) Extraction->Derivatization Analysis Chromatographic Analysis Extraction->Analysis Direct for LC Derivatization->Analysis GC Chiral GC-MS Analysis->GC LC Chiral UPLC-MS/MS Analysis->LC Data Quantification of (S)- and (R)-Anabasine GC->Data LC->Data

Caption: Analytical workflow for this compound enantiomer separation.

References

An In-depth Technical Guide to the Pharmacological Properties of Anabasine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anabasine hydrochloride, a structural isomer of nicotine, is a naturally occurring alkaloid found in various plant species, most notably in the tree tobacco (Nicotiana glauca). As a potent agonist at nicotinic acetylcholine receptors (nAChRs), it has garnered significant interest for its diverse pharmacological effects, ranging from potential therapeutic applications to toxicological concerns. This technical guide provides a comprehensive overview of the pharmacological properties of this compound hydrochloride, with a focus on its mechanism of action, pharmacodynamics, pharmacokinetics, and toxicology. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and drug development efforts.

Mechanism of Action

This compound hydrochloride exerts its primary pharmacological effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs).[1] These ligand-gated ion channels are widely distributed throughout the central and peripheral nervous systems and are involved in a myriad of physiological processes. This compound's interaction with nAChRs is complex, exhibiting subtype-selectivity and acting as both a full and partial agonist depending on the receptor composition.[2]

Nicotinic Acetylcholine Receptor Subtype Selectivity

This compound demonstrates a distinct binding affinity profile for various nAChR subtypes. It is characterized as a high-affinity partial agonist at neuronal nAChRs. Notably, it displays a greater affinity for the α7 subtype compared to nicotine, while having a lower affinity for the α4β2 subtype.[2]

Signaling Pathways

The activation of nAChRs by this compound initiates a cascade of downstream signaling events. The binding of this compound to the receptor triggers a conformational change, leading to the opening of the ion channel and a subsequent influx of cations, primarily Na+ and Ca2+. This influx results in the depolarization of the cell membrane and the activation of various intracellular signaling pathways.

G This compound This compound Hydrochloride nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Signaling_Cascades Downstream Signaling Cascades Depolarization->Signaling_Cascades

Figure 1: Simplified signaling pathway of this compound hydrochloride at nAChRs.

Pharmacodynamics

The interaction of this compound hydrochloride with nAChRs leads to a range of pharmacodynamic effects, including neurotransmitter release and behavioral modifications.

Neurotransmitter Release

This compound has been shown to stimulate the calcium-dependent release of catecholamines from rat adrenomedullary cells in vitro. This effect is a direct consequence of nAChR activation and subsequent cellular depolarization.

Behavioral Effects

In vivo studies in animal models have demonstrated that this compound can influence cognitive functions such as memory and attention. In rats, this compound has been shown to reduce memory impairment caused by the NMDA antagonist dizocilpine (MK-801).[3] However, in a visual signal detection task, it did not attenuate the attentional impairment caused by dizocilpine and at certain doses, even exacerbated it.[2]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinity and potency of this compound hydrochloride at various nAChR subtypes.

Table 1: Binding Affinity (Ki) of this compound Hydrochloride for nAChR Subtypes

Receptor SubtypeSpeciesKi (μM)
α7Rat0.058
α4β2Rat0.26
Skeletal MuscleFish7.2

Data sourced from Tocris Bioscience.

Table 2: Efficacy (EC50) of this compound Hydrochloride at nAChR Subtypes

Receptor SubtypeCell Line/SystemEC50 (μM)
Human fetal muscle-typeTE671 cells0.7[4]

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of this compound hydrochloride for specific nAChR subtypes.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Centrifuge1 Low-Speed Centrifugation Tissue->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Resuspend Pellet (Membranes) Centrifuge2->Pellet Incubation Incubate Membranes with Radioligand & this compound Pellet->Incubation Filtration Separate Bound/Free Ligand (Filtration) Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Figure 2: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain) or cells expressing the nAChR subtype of interest in a suitable buffer.

    • Perform a low-speed centrifugation to remove nuclei and cellular debris.

    • Subject the supernatant to high-speed centrifugation to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine), and varying concentrations of this compound hydrochloride.

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled competing ligand, such as nicotine).

    • Incubate the plate to allow binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound hydrochloride by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound hydrochloride concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Behavioral Assessment: Radial Arm Maze Task

This protocol describes the use of the radial arm maze to assess the effects of this compound hydrochloride on spatial working and reference memory in rats.[3]

Apparatus: An eight-arm radial maze with a central platform.

Procedure:

  • Habituation and Pre-training:

    • Habituate the rats to the maze by allowing free exploration with food rewards placed in all arms.

    • Gradually introduce the task by baiting only a subset of arms (e.g., four out of eight).

  • Training:

    • Train the rats on a win-shift task where all eight arms are baited at the start of a trial. The optimal strategy is to visit each arm only once.

    • Record the number of working memory errors (re-entry into a previously visited arm) and reference memory errors (entry into an unbaited arm, if applicable).

    • Continue training until a stable baseline performance is achieved.

  • Drug Testing:

    • Administer this compound hydrochloride or vehicle control at various doses and time points before the maze trial.[3]

    • To induce a memory deficit, a compound like dizocilpine (MK-801) can be administered prior to this compound.[3]

    • Place the rat in the center of the maze and allow it to explore until all baited arms have been visited or a set time has elapsed.

    • Record the number of working and reference memory errors.

  • Data Analysis:

    • Analyze the number of errors and the time taken to complete the task across different treatment groups using appropriate statistical methods (e.g., ANOVA).

Pharmacokinetics

The pharmacokinetic profile of this compound is an important consideration for both its therapeutic potential and its use as a biomarker.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Limited information is available on the complete ADME profile of this compound. It is known to be a minor alkaloid in tobacco, and its presence in urine is used as a biomarker for tobacco use.[5]

Metabolism

In vitro studies using liver homogenates from various species (rat, rabbit, and guinea pig) have shown that this compound is metabolized to N-hydroxythis compound and this compound-1(2)-nitrone.[6]

Toxicology

This compound hydrochloride exhibits significant toxicity, which is a critical factor in evaluating its potential risks.

Acute Toxicity

The intravenous LD50 of this compound in mice has been reported to be between 11 and 16 mg/kg, depending on the enantiomer.[1][7]

Teratogenicity

This compound has been shown to be teratogenic in swine, inducing arthrogrypotic defects and cleft palate when ingested by dams during specific periods of gestation.[8] A study in pregnant rats fed this compound-containing chow did not find it to be a good model for studying the teratogenicity of nAChR agonist plant toxins, as it did not produce the significant malformations observed in livestock.[9]

Conclusion

This compound hydrochloride is a pharmacologically active alkaloid with a complex profile of activity at nicotinic acetylcholine receptors. Its subtype selectivity and functional effects as both a full and partial agonist contribute to its diverse physiological and behavioral effects. While it shows potential for modulating cognitive function, its significant toxicity, particularly its teratogenic effects, necessitates careful consideration in any drug development program. The experimental protocols and quantitative data provided in this guide offer a foundation for further investigation into the therapeutic and toxicological properties of this intriguing compound.

References

Anabasine: A Comprehensive Toxicological Profile and LD50 Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anabasine, a pyridine and piperidine alkaloid found predominantly in the tree tobacco (Nicotiana glauca), exhibits significant toxicological effects primarily through its action as a nicotinic acetylcholine receptor (nAChR) agonist. This technical guide provides an in-depth analysis of the toxicological profile of this compound, with a focus on its median lethal dose (LD50) in various animal models. The document summarizes key quantitative data, details experimental methodologies for toxicity assessment, and visualizes the primary signaling pathway and experimental workflows. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the toxic potential of this compound and in designing further preclinical studies.

Introduction

This compound is a structural isomer of nicotine and shares many of its pharmacological and toxicological properties.[1] Its presence in certain plants and as a minor alkaloid in tobacco smoke necessitates a thorough understanding of its potential hazards.[1] This guide synthesizes available data on the acute toxicity of this compound, its mechanism of action, and its broader toxicological effects on various physiological systems.

Acute Toxicity: LD50 Values

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following tables summarize the available LD50 values for this compound in different animal models and for various routes of administration.

Table 1: Intravenous LD50 of this compound Enantiomers in Mice

Animal ModelEnantiomerLD50 (mg/kg)
Mouse(+)-R-Anabasine rich fraction11 ± 1.0[2]
Mouse(-)-S-Anabasine-rich fraction16 ± 1.0[2]

Table 2: Oral LD50 of this compound in Dogs

Animal ModelRoute of AdministrationLD50 (mg/kg)
DogOral50[3][4]

Experimental Protocols

Determination of Intravenous LD50 in Mice

The determination of the intravenous LD50 of this compound enantiomers in mice, as referenced, involved a bioassay to assess the relative lethalities.[2] While the specific detailed protocol for that particular study is not fully available, a general methodology for such an experiment can be outlined as follows:

Objective: To determine the median lethal dose (LD50) of a substance administered intravenously to mice.

Materials:

  • Test substance (e.g., this compound enantiomers) dissolved in a suitable vehicle (e.g., sterile saline).

  • Healthy, adult mice of a specific strain, age, and weight range.

  • Syringes and needles appropriate for intravenous injection in mice (e.g., 27-30 gauge).

  • Animal cages with proper bedding, food, and water.

  • Observation charts to record clinical signs and mortality.

Procedure:

  • Animal Acclimation: Animals are acclimated to the laboratory conditions for a specified period (e.g., at least 5 days) before the experiment.

  • Dose Preparation: A series of graded doses of the test substance are prepared. The concentration is adjusted to allow for the administration of a consistent volume.

  • Group Formation: Animals are randomly assigned to different dose groups, including a control group receiving only the vehicle. Each group typically consists of an equal number of male and female animals.

  • Administration: The test substance is administered intravenously, usually into the tail vein. The volume of injection is kept constant across all groups.

  • Observation: Animals are observed continuously for the first few hours post-administration and then periodically (e.g., at 24, 48, and 72 hours, and daily thereafter) for a total of 14 days. Observations include clinical signs of toxicity (e.g., convulsions, tremors, changes in activity) and mortality.

  • Data Analysis: The number of mortalities in each dose group is recorded. The LD50 value and its 95% confidence interval are then calculated using a recognized statistical method, such as the Probit analysis or the Reed-Muench method.

LD50_Workflow A Animal Acclimation B Dose Range Finding (Preliminary Study) A->B C Preparation of Graded Doses B->C D Randomization and Grouping of Animals C->D E Intravenous Administration D->E F Observation (Clinical Signs & Mortality) E->F G Data Collection and Recording F->G H Statistical Analysis (e.g., Probit) G->H I Determination of LD50 Value H->I

Caption: this compound's agonistic action on nicotinic acetylcholine receptors.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of a compound describe its movement into, through, and out of the body.

  • Absorption: this compound is readily absorbed through the skin and mucous membranes. [3]* Distribution: Following absorption, this compound is distributed throughout the body via the bloodstream.

  • Metabolism: In vitro studies using rat, rabbit, and guinea pig lung microsomal fractions have shown that this compound is metabolized to 1'-N-hydroxythis compound and this compound 1'Δ-nitrone. [3]* Excretion: The excretion of this compound and its metabolites is not fully characterized in the available literature.

Logical Relationship of Toxicokinetic Processes:

Toxicokinetics Absorption Absorption (e.g., Oral, Dermal, Inhalation) Distribution Distribution (via Bloodstream) Absorption->Distribution Metabolism Metabolism (Primarily Liver) Distribution->Metabolism Target Target Tissues/ Receptors Distribution->Target Excretion Excretion (e.g., Urine, Feces) Metabolism->Excretion Toxic_Effect Toxic Effect Target->Toxic_Effect

Caption: The ADME process of this compound in the body.

System-Specific Toxicity
  • Central Nervous System (CNS): this compound exerts significant effects on the CNS. In high-dose animal studies, it has been observed to cause ataxia (loss of coordination) and convulsions. [3][4]As a nicotinic acetylcholine receptor agonist, it can modulate the release of various neurotransmitters. [5]

  • Cardiovascular System: Due to its similarity to nicotine, this compound is expected to have effects on the cardiovascular system, such as an increase in heart rate and blood pressure, mediated by the stimulation of sympathetic ganglia and the release of catecholamines. However, specific studies detailing the cardiovascular toxicity of this compound are limited in the reviewed literature.

  • Respiratory System: The ultimate cause of death in acute this compound poisoning is respiratory paralysis, resulting from the depolarizing block of neuromuscular transmission to the respiratory muscles. [1]

Reproductive and Developmental Toxicity

This compound has been shown to be a teratogen in swine. Ingestion by pregnant sows during specific gestational periods can lead to congenital defects in piglets, including arthrogryposis (joint contractures) and cleft palate.

Conclusion

This compound is a potent nicotinic acetylcholine receptor agonist with significant acute toxicity. The available LD50 data, although limited, indicate a high degree of toxicity, particularly via the intravenous route. Its toxicological profile is characterized by pronounced effects on the central nervous and neuromuscular systems, leading to convulsions and respiratory paralysis at lethal doses. Furthermore, its teratogenic potential has been established in swine. A significant gap in the literature exists regarding comprehensive LD50 values across different species and routes of administration, as well as detailed in vivo studies on its effects on various organ systems. Further research is warranted to fully characterize the toxicological profile of this compound to better assess its risk to human and animal health and to inform the development of potential therapeutic agents that may interact with nicotinic acetylcholine receptors.

References

Anabasine as a Naturally Occurring Insecticide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anabasine is a pyridine alkaloid found in various plant species, most notably in tree tobacco (Nicotiana glauca) and the Central Asian shrub Anabasis aphylla.[1][2] As a structural isomer of nicotine, it shares similar insecticidal properties, acting as a potent neurotoxin to a range of invertebrate pests.[2][3] Historically used as a botanical insecticide, particularly in the former Soviet Union, this compound continues to be of interest to researchers for its potential in developing new bio-based pest management solutions and as a pharmacological tool for studying nicotinic acetylcholine receptors.[4][5] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, toxicity, biosynthesis, and the experimental protocols relevant to its study.

Mechanism of Action

This compound's primary insecticidal activity stems from its role as an agonist of nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[5][6][7] nAChRs are ligand-gated ion channels that mediate fast synaptic transmission.[8][9] The binding of this compound to these receptors mimics the action of the endogenous neurotransmitter acetylcholine (ACh), but with persistent activation.[6]

This prolonged agonism leads to the following downstream effects:

  • Persistent Depolarization: this compound binding opens the nAChR ion channel, causing an influx of cations (primarily Na⁺ and Ca²⁺) into the neuron.[10][11] This leads to a sustained depolarization of the postsynaptic membrane.[10][12]

  • Hyperexcitation: The constant depolarization results in uncontrolled nerve impulses, leading to hyperexcitation of the insect's nervous system.[5]

  • Depolarizing Block: At high concentrations, the persistent depolarization can lead to a depolarizing block of nerve transmission, where the neuron becomes unable to repolarize and fire further action potentials.[2]

  • Paralysis and Death: The continuous nerve stimulation and subsequent blockage result in tremors, convulsions, paralysis, and ultimately, the death of the insect.[5]

Some evidence also suggests that this compound may act as an acetylcholinesterase (AChE) inhibitor, although this is considered a secondary mechanism compared to its potent nAChR activity.[9][13] Inhibition of AChE would lead to an accumulation of acetylcholine in the synapse, further contributing to the overstimulation of nAChRs.

Signaling Pathway of this compound at the Insect Synapse

anabasine_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Action Potential Action Potential Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Action Potential->Voltage-gated Ca2+ Channel opens ACh Vesicle ACh Voltage-gated Ca2+ Channel->ACh Vesicle triggers ACh Release ACh Vesicle->ACh Release fusion & release ACh ACh ACh Release->ACh This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion Channel This compound->nAChR:f0 binds (agonist) ACh->nAChR:f0 binds Ion Influx Na+, Ca2+ Influx nAChR:f1->Ion Influx opens Depolarization Persistent Membrane Depolarization Ion Influx->Depolarization causes Hyperexcitation Hyperexcitation Depolarization->Hyperexcitation leads to Paralysis Paralysis & Death Hyperexcitation->Paralysis results in

This compound's agonistic action on the insect nicotinic acetylcholine receptor.

Toxicity of this compound to Insects

This compound has demonstrated toxicity against a variety of insect pests. The following table summarizes available quantitative data on its insecticidal activity. It is important to note that the methodologies for determining toxicity can vary between studies, which may affect direct comparisons of the reported values.

Target PestOrderLife StageAssay TypeToxicity MetricValueReference(s)
Aphids (various species)Hemiptera---Effective control[9][13]
Whiteflies (various species)Hemiptera---Effective control[9][13]
Cabbage White Butterfly (Pieris rapae)LepidopteraLarvaTopical ApplicationEC₅₀0.572 mg/larva[4][5][14]
Plant Bugs (e.g., Anasa tristis)Hemiptera-Spray-Toxic[11]

EC₅₀ (Median Effective Concentration) is the concentration of a substance that causes a defined effect in 50% of the test population.

Biosynthesis of this compound

The biosynthesis of this compound in plants primarily occurs in the roots, with the alkaloid then being translocated to the shoots and leaves. The pathway utilizes the amino acid lysine as a precursor for the piperidine ring, while the pyridine ring is derived from nicotinic acid (Vitamin B3).

The key steps in the biosynthesis of the piperidine ring of this compound are:

  • Decarboxylation of Lysine: The enzyme lysine decarboxylase (LDC) catalyzes the removal of a carboxyl group from L-lysine to form cadaverine.[6][10]

  • Oxidative Deamination: Cadaverine is then oxidatively deaminated by a diamine oxidase to produce 5-aminopentanal.[15]

  • Cyclization: 5-aminopentanal spontaneously cyclizes to form the intermediate Δ¹-piperideine.[15]

  • Condensation: Finally, Δ¹-piperideine condenses with nicotinic acid to form this compound. The precise enzymatic mechanism of this final step is still under investigation, but a berberine bridge enzyme-like (BBL) protein is thought to be involved.

Studies have shown that the expression of lysine/ornithine decarboxylase and the supply of lysine are significant factors in the efficient production of this compound.[6][10] Genetically engineering tobacco hairy roots to express a lysine/ornithine decarboxylase gene from Lupinus angustifolius resulted in a 13.5-fold increase in this compound levels when fed with labeled L-lysine.[6][10]

This compound Biosynthesis Pathway

anabasine_biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Diamine Oxidase Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization This compound This compound Piperideine->this compound NicotinicAcid Nicotinic Acid NicotinicAcid->this compound Condensation (BBL-like enzyme)

The biosynthetic pathway of this compound from L-lysine and nicotinic acid.

Experimental Protocols

Extraction of this compound from Nicotiana glauca

This protocol is adapted from methodologies described for the extraction of alkaloids from plant material.[8][16]

Materials:

  • Dried and powdered leaves of Nicotiana glauca

  • 0.5% Sodium hydroxide (NaOH) solution

  • Chloroform (CHCl₃)

  • 0.5 M Sulfuric acid (H₂SO₄)

  • Ammonia solution (NH₄OH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Macerate 10 g of dried, powdered N. glauca leaves in 200 mL of 0.5% NaOH solution and shake for 4 hours at room temperature.

  • Filter the mixture and reduce the volume of the filtrate to approximately 70 mL using a rotary evaporator at 35°C.

  • Transfer the concentrated filtrate to a separatory funnel and extract three times with 50 mL portions of chloroform.

  • Combine the chloroform extracts and extract them three times with 50 mL portions of 0.5 M H₂SO₄.

  • Combine the acidic aqueous extracts and adjust the pH to 7 with ammonia solution.

  • Extract the neutralized aqueous solution three times with 50 mL portions of chloroform.

  • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the chloroform under vacuum to yield the crude this compound extract.

Quantification of this compound using LC-MS/MS

This protocol outlines a general method for the quantification of this compound in biological matrices, based on published methods.[1][2][13]

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).[1][13]

  • Reversed-phase C18 column (e.g., Phenomenex Gemini-NX, C18, 110A, 5 µm, 4.6 mm x 150 mm).[1][2]

Reagents:

  • Mobile Phase A: 6.5 mM ammonium acetate in HPLC-grade water, pH adjusted to 10.5 with ammonium hydroxide.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • This compound analytical standard

  • Deuterated this compound internal standard (e.g., this compound-d4)

Sample Preparation (for urine samples):

  • To 100 µL of urine, add 50 µL of the internal standard solution.[1]

  • For total this compound quantification (including glucuronidated forms), enzymatic hydrolysis with β-glucuronidase can be performed.[1][2]

  • Precipitate proteins and other interfering matrix components by adding acetone, followed by centrifugation.[1][2]

  • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase conditions.

LC-MS/MS Parameters:

  • Injection Volume: 10 µL[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 40°C[1]

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its deuterated internal standard. For this compound (C₁₀H₁₄N₂), the protonated molecule [M+H]⁺ has an m/z of 163.1. Common product ions for fragmentation would be monitored.

Experimental Workflow for this compound Analysis

anabasine_analysis_workflow Start Start PlantMaterial Plant Material (e.g., Nicotiana glauca leaves) Start->PlantMaterial Extraction Alkaloid Extraction (Acid-Base Extraction) PlantMaterial->Extraction Purification Purification (e.g., Preparative HPLC) Extraction->Purification Quantification Quantification (LC-MS/MS or HPLC) Purification->Quantification Bioassay Insecticidal Bioassay (e.g., Topical Application, Leaf Dip) Purification->Bioassay DataAnalysis Data Analysis (LD50/EC50 Calculation) Quantification->DataAnalysis Bioassay->DataAnalysis End End DataAnalysis->End

General workflow for the extraction, analysis, and bioassay of this compound.

Conclusion

This compound remains a compelling subject for research in the fields of insecticide development and neuropharmacology. Its potent activity against a range of insect pests, coupled with its natural origin, makes it a valuable lead compound for the development of novel bio-insecticides. Furthermore, its specific interaction with nicotinic acetylcholine receptors provides a powerful tool for probing the structure and function of these important ion channels. The detailed experimental protocols and data presented in this guide are intended to facilitate further research into this fascinating alkaloid and its potential applications. As with any biologically active compound, further studies are needed to fully characterize its efficacy, environmental fate, and safety profile for non-target organisms.

References

Anabasine in Traditional Medicine: A Technical Review of its Historical Ethnobotanical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anabasine, a pyridine and piperidine alkaloid structurally similar to nicotine, is predominantly found in plants of the Nicotiana genus, notably Nicotiana glauca (tree tobacco) and Nicotiana rustica (Aztec tobacco). Historically, these plants have been integral to the traditional medicine systems of indigenous cultures, particularly in the Americas. This technical guide provides an in-depth analysis of the historical ethnobotanical uses of this compound-containing plants, focusing on their preparation and application in traditional healing practices. It further explores the pharmacological basis of this compound's effects through its action as a nicotinic acetylcholine receptor (nAChR) agonist. This document synthesizes available quantitative data on this compound concentrations, outlines plausible experimental protocols for traditional preparations based on historical accounts, and visualizes the key signaling pathways and experimental workflows.

Introduction

Alkaloid-containing plants have been a cornerstone of traditional medicine for millennia[1]. Among these, species of the Nicotiana genus have been utilized for both ceremonial and therapeutic purposes[2]. While nicotine is the most well-known alkaloid in commercial tobacco (Nicotiana tabacum), other species contain significant quantities of this compound, a potent cholinergic agent. This guide focuses on the historical and traditional medicinal uses of this compound, distinguishing it from the recreational use of tobacco.

Nicotiana glauca, or tree tobacco, and Nicotiana rustica, also known as Aztec tobacco, have been documented in various ethnobotanical studies for their application in treating a range of ailments. Traditional preparations primarily involved the use of leaves to create poultices, infusions, and decoctions for external and, cautiously, internal use.

Ethnobotanical Uses of this compound-Containing Plants

The traditional medicinal applications of Nicotiana glauca and Nicotiana rustica are geographically widespread, with a rich history among Native American and South American indigenous communities.

Nicotiana glauca (Tree Tobacco)
  • External Applications: The primary traditional use of N. glauca was topical. The Cahuilla people of southern California used heated leaves as a poultice to treat swellings, bruises, cuts, wounds, boils, and sores[3]. This application suggests anti-inflammatory and analgesic properties. Warm leaves were also applied to the head to relieve headaches and to the throat for soreness[3].

  • Pain Relief: Topical preparations were utilized to alleviate pain from contusions and sprains[4]. The analgesic effects are attributed to the alkaloid content, including this compound, which can inhibit pain signal transmission[4].

Nicotiana rustica (Aztec Tobacco)
  • Ceremonial and Medicinal Use: N. rustica is known for its high concentration of alkaloids and has been used for centuries by American Indian nations for medicinal and spiritual purposes[5]. It is considered a sacred plant, with its smoke believed to carry prayers[6].

  • Diverse Preparations: In South America, N. rustica (known as "mapacho") is prepared in various ways for entheogenic and medicinal purposes. These include infusions for insufflation ("singado"), juices for drinking, and pastes for dental application[7][8]. The leaves are also used to create a powdered snuff called "rapé"[7].

  • Wound Healing and Other Ailments: Historically, the leaves of N. rustica have been used to heal wounds, treat infections, and alleviate headaches and sunburns[5].

Quantitative Data on this compound Content

Quantitative analysis of this compound in historical traditional preparations is not available in the literature. However, modern analytical techniques have determined the concentration of this compound in the raw plant material of Nicotiana glauca. This data provides a baseline for understanding the potential dosage in traditional remedies.

Plant SpeciesPlant PartThis compound ConcentrationAnalytical MethodReference
Nicotiana glaucaLeaves (dry)1 mg/gUPLC-MS and GC-MS[9]
Nicotiana glaucaLeaves0.143%Not specified
Nicotiana glaucaLeaves0.258% ± 0.0042%High Performance Liquid Chromatography
Nicotiana tabacumLeaves (fresh)0.5% of total alkaloidsNot specified[10]

Note: The concentration of this compound in a traditional preparation would depend on various factors, including the quantity of plant material used, the preparation method (e.g., infusion, decoction), the solvent (e.g., water, oil), temperature, and extraction time.

Experimental Protocols for Traditional Preparations

Detailed historical recipes with precise measurements are scarce. The following protocols are representative workflows based on qualitative ethnobotanical descriptions.

Preparation of a Nicotiana glauca Poultice

This protocol outlines a plausible method for preparing a traditional poultice for external application to treat wounds, bruises, and swelling.

Poultice_Preparation cluster_collection 1. Material Collection cluster_preparation 2. Preparation cluster_application 3. Application Collect Collect fresh leaves of Nicotiana glauca Wash Wash leaves thoroughly Collect->Wash Heat Gently heat leaves (e.g., over embers or in warm water) Wash->Heat Macerate Macerate or crush leaves to release juices Heat->Macerate Apply Apply the warm, macerated leaf mass directly to the affected area Macerate->Apply Bandage Secure with a clean cloth or bandage Apply->Bandage

Fig. 1: Workflow for preparing a traditional Nicotiana glauca poultice.
Preparation of a Nicotiana rustica Infusion

This protocol describes a potential method for creating an aqueous infusion of Nicotiana rustica, which was reportedly used in some South American traditions. Caution: Internal use of such preparations is dangerous due to high toxicity.

Infusion_Preparation cluster_collection 1. Material Collection cluster_preparation 2. Preparation cluster_administration 3. Administration (Historical) Collect Collect and air-dry Nicotiana rustica leaves Crumble Crumble a small amount of dried leaves Collect->Crumble Infuse Steep leaves in hot water (do not boil) for a specified duration Crumble->Infuse Strain Strain the liquid to remove plant material Infuse->Strain Administer Administer small quantities (e.g., insufflation or drinking) under shamanic guidance Strain->Administer

Fig. 2: Workflow for preparing a traditional Nicotiana rustica infusion.

Signaling Pathways of this compound

This compound's pharmacological effects are primarily mediated through its interaction with nicotinic acetylcholine receptors (nAChRs)[2]. It acts as an agonist, meaning it binds to and activates these receptors, mimicking the action of the endogenous neurotransmitter acetylcholine. This compound shows a greater affinity for the α7 subtype of nAChRs compared to the α4β2 subtype[4][11].

This compound Action on Neuronal α7 nAChRs

The activation of α7 nAChRs by this compound in neurons initiates a cascade of intracellular events, primarily driven by an influx of calcium ions.

Anabasine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound nAChR α7 nAChR This compound->nAChR Binds and Activates Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening CaMKII CaMKII Activation Ca_influx->CaMKII JAK2 JAK2 Activation Ca_influx->JAK2 PI3K PI3K Activation Ca_influx->PI3K Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression, Anti-inflammatory Effects) CaMKII->Cellular_Response STAT3 STAT3 Activation JAK2->STAT3 STAT3->Cellular_Response Akt Akt Activation PI3K->Akt Akt->Cellular_Response

Fig. 3: Simplified signaling pathway of this compound at neuronal α7 nAChRs.

The influx of calcium through the activated α7 nAChR channel can lead to the activation of various downstream signaling pathways, including:

  • Calcium/calmodulin-dependent protein kinase II (CaMKII): Involved in synaptic plasticity, learning, and memory.

  • Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3): This pathway is implicated in anti-inflammatory and anti-apoptotic effects[12].

  • Phosphatidylinositol 3-kinase (PI3K)/Akt: A crucial pathway for cell survival and proliferation.

The activation of these pathways ultimately leads to diverse cellular responses, which may underlie the traditional medicinal uses of this compound-containing plants for conditions like pain, inflammation, and wound healing.

Conclusion

The historical use of this compound-containing plants in traditional medicine highlights a rich ethnobotanical knowledge of their therapeutic properties. While modern science has elucidated the pharmacological mechanism of this compound as a potent nAChR agonist, there remains a significant gap in our understanding of the precise composition and dosage of traditional preparations. The information presented in this guide, including the plausible experimental protocols and signaling pathway diagrams, provides a foundational framework for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives. Further research, potentially involving the chemical analysis of reconstructed traditional remedies, could provide valuable insights into the historical application of this potent alkaloid and inform the development of novel therapeutics. The high toxicity of this compound, however, necessitates a cautious approach to any investigation of its medicinal properties.

References

An In-Depth Technical Guide to Anabasine Degradation: Products and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anabasine, a pyridine and piperidine alkaloid, is a structural isomer of nicotine found in various plant species, most notably in the tree tobacco (Nicotiana glauca).[1] While its primary industrial use has been as an insecticide, its presence in tobacco products and its pharmacological activity as a nicotinic acetylcholine receptor agonist make it a compound of interest for toxicological and pharmaceutical research.[1][2] Understanding the degradation of this compound, both through microbial and metabolic pathways, is crucial for environmental remediation, assessing its toxicological profile, and for the development of potential therapeutics. This technical guide provides a comprehensive overview of the known degradation products and pathways of this compound, complete with available quantitative data, detailed experimental methodologies, and visual representations of the core processes.

Microbial Degradation of this compound

The biodegradation of pyridine alkaloids, including this compound, is a key process in their environmental fate. Several bacterial genera have been identified as capable of utilizing these compounds as a source of carbon and nitrogen. While research on this compound degradation is less extensive than that of nicotine, studies have highlighted the role of Arthrobacter, Pseudomonas, and Rhodococcus species.

Key Microbial Players and Pathways
  • Arthrobacter sp.: Species of Arthrobacter are known to degrade nicotine via the pyridine pathway, which involves the hydroxylation of the pyridine ring.[3] While specific pathways for this compound degradation by Arthrobacter are not fully elucidated, it is hypothesized to follow a similar initial hydroxylation step.

  • Pseudomonas sp.: Pseudomonas species are well-documented for their ability to degrade nicotine through the pyrrolidine pathway, initiating with the dehydrogenation of the pyrrolidine ring.[4][5] It is suggested that this compound degradation by Pseudomonas may also proceed through initial modification of the piperidine ring.

  • Rhodococcus sp.: Rhodococcus species are known for their metabolic versatility in degrading a wide range of organic compounds, including pyridine and its derivatives.[6][7] Studies on Rhodococcus pyridinivorans have demonstrated its ability to degrade pyridine, suggesting its potential for this compound degradation.[8]

Quantitative Data on Microbial Degradation

Quantitative data specifically for this compound degradation by these microorganisms is limited in the available literature. However, data from studies on pyridine degradation by Rhodococcus can provide some insights into potential degradation kinetics.

MicroorganismSubstrateInitial ConcentrationDegradation Rate/EfficiencyOptimal ConditionsReference
Rhodococcus sp. LV4Pyridine500 mg/LMaximum rate of 29.10 ± 0.18 mg/(L·h) after a 12h adaptation.30 °C, pH 7.0, 120 r/min[8]
Rhodococcus pyridinivorans HR-1Pyridine2 g/L42% ± 5% degradation in a full operation cycle. This increased to 68% ± 4% with the addition of trehalose lipid.30 °C, pH 7.0-8.0[8]
Experimental Protocols

1. Isolation of this compound-Degrading Bacteria:

  • Enrichment Culture:

    • Collect soil or water samples from tobacco fields or processing sites.

    • Prepare a minimal salts medium (MSM) containing this compound (e.g., 0.1-1 g/L) as the sole carbon and nitrogen source.

    • Inoculate the MSM with the environmental sample.

    • Incubate at a suitable temperature (e.g., 28-30°C) with shaking.

    • Periodically transfer an aliquot of the culture to fresh MSM to enrich for this compound-degrading microorganisms.

  • Isolation:

    • Plate serial dilutions of the enriched culture onto MSM agar plates containing this compound.

    • Incubate the plates until colonies appear.

    • Isolate morphologically distinct colonies and purify by re-streaking.

    • Confirm the degradative ability of the isolates by growing them in liquid MSM with this compound and monitoring its disappearance.

2. Analysis of this compound Degradation:

  • Sample Preparation from Bacterial Culture:

    • Collect aliquots of the bacterial culture at different time points.

    • Centrifuge the samples to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

    • The filtered supernatant can be directly analyzed or stored at -20°C.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reversed-phase column. A typical mobile phase could consist of a gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect and quantify this compound and its potential degradation products. The specific MRM transitions will need to be optimized for each compound.

Mammalian Metabolic Degradation of this compound

In mammals, this compound undergoes metabolic transformation primarily in the liver. The resulting metabolites are then excreted, mainly in the urine. Understanding these metabolic pathways is crucial for assessing the toxicokinetics and biological effects of this compound.

Key Metabolic Products and Pathways

The primary metabolic pathways for this compound involve oxidation of the piperidine ring.

  • N-Oxidation: The piperidine nitrogen of this compound can be oxidized to form This compound 1'-N-oxide .[9]

  • Hydroxylation: The piperidine ring can also be hydroxylated to yield 1'-N-hydroxythis compound .[9]

  • Dehydrogenation: In tobacco leaves, this compound can be degraded to 1,2-dehydrothis compound .

The following diagram illustrates the initial steps of this compound metabolism.

anabasine_metabolism This compound This compound Hydroxythis compound 1'-N-Hydroxythis compound This compound->Hydroxythis compound Hydroxylation Anabasine_N_Oxide This compound 1'-N-Oxide This compound->Anabasine_N_Oxide N-Oxidation Dehydrothis compound 1,2-Dehydrothis compound This compound->Dehydrothis compound Dehydrogenation (in tobacco leaves)

Initial metabolic pathways of this compound.
Experimental Protocols

1. In Vitro Metabolism using Liver Microsomes:

  • Incubation Mixture:

    • Prepare a reaction mixture containing:

      • Liver microsomes (e.g., rat or human)

      • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

      • Phosphate buffer (pH 7.4)

      • This compound

    • Incubate the mixture at 37°C for a specific time period.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to precipitate proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Follow a similar LC-MS/MS procedure as described for microbial degradation analysis, optimizing MRM transitions for this compound and its expected metabolites (1'-N-hydroxythis compound, this compound 1'-N-oxide).

2. Synthesis of this compound Degradation Products (for use as analytical standards):

  • Synthesis of this compound N-Oxides:

    • The oxidation of N-substituted this compound derivatives with reagents like tert-butyl hydroperoxide (TBHP) in the presence of a molybdenum catalyst or m-chloroperoxybenzoic acid (MCPBA) can selectively yield N-oxides of the pyridine ring.[4]

    • Oxidation of this compound with hydrogen peroxide can lead to the formation of anabaseine N-oxide, accompanied by dehydrogenation.[4] The specific conditions (e.g., concentration of oxidizing agent, reaction time, temperature) will determine the product distribution.

Signaling Pathways and Logical Relationships

The degradation of this compound, particularly through microbial action, involves a series of enzymatic reactions that constitute a metabolic pathway. The following diagram illustrates a generalized workflow for the study of this compound biodegradation.

experimental_workflow cluster_isolation Isolation & Identification cluster_degradation Degradation Assay cluster_analysis Data Analysis & Pathway Elucidation Enrichment Enrichment Culture (this compound as sole C/N source) Isolation Isolation on Solid Media Enrichment->Isolation Identification 16S rRNA Sequencing & Biochemical Tests Isolation->Identification Culture Liquid Culture with This compound Identification->Culture Inoculation Sampling Time-course Sampling Culture->Sampling Analysis LC-MS/MS Analysis of Supernatant Sampling->Analysis Kinetics Degradation Kinetics (Rate, Half-life) Analysis->Kinetics Metabolite_ID Metabolite Identification Analysis->Metabolite_ID Pathway Pathway Elucidation Metabolite_ID->Pathway

Workflow for studying this compound biodegradation.

Conclusion

The degradation of this compound involves both microbial and mammalian metabolic pathways, leading to a variety of degradation products. While the general outlines of these pathways are beginning to be understood, there is a clear need for more detailed quantitative studies to determine the kinetics and efficiencies of these processes. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the degradation of this compound, which will contribute to a more complete understanding of its environmental fate, toxicological profile, and potential for bioremediation. Future research should focus on isolating and characterizing more this compound-degrading microorganisms, identifying the specific enzymes and genes involved in the degradation pathways, and conducting detailed kinetic studies to quantify the formation of various degradation products.

References

Solubility and stability of Anabasine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the solubility and stability of Anabasine, designed for researchers, scientists, and drug development professionals.

This compound: A Technical Guide to Solubility and Stability

This compound is a pyridine alkaloid found predominantly in the plant Nicotiana glauca (tree tobacco) and to a lesser extent in Anabasis aphylla. As a structural isomer of nicotine, it is of significant interest to researchers for its pharmacological properties, particularly as an agonist of nicotinic acetylcholine receptors (nAChRs).[1][2] A thorough understanding of its physicochemical properties, specifically its solubility in various solvent systems and its stability under different environmental conditions, is critical for its extraction, formulation, and application in research and drug development.

This guide provides a comprehensive overview of the solubility and stability of this compound, presents detailed experimental protocols for their assessment, and includes visual workflows to aid in experimental design.

Solubility Profile of this compound

This compound is a colorless to pale yellow viscous liquid that is miscible with water and soluble in a majority of organic solvents.[3][4][5] This broad solubility is a key characteristic for its extraction and purification from natural sources and its formulation into various delivery systems.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents and solvent systems.

Solvent/SystemTemperature (°C)Solubility
Water251000 mg/mL (Miscible)[2][6][7]
Alcohol (e.g., Ethanol)Not SpecifiedSoluble[3]
Ether (e.g., Diethyl Ether)Not SpecifiedSoluble[3]
Most Organic SolventsNot SpecifiedSoluble[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 2.5 mg/mL[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)Not Specified≥ 2.5 mg/mL[1]
10% DMSO, 90% Corn OilNot Specified≥ 2.5 mg/mL[1]

Stability Profile of this compound

This compound is known to be an unstable liquid that is susceptible to degradation under several conditions. This instability is a critical consideration for its handling, storage, and the development of stable formulations.

Factors Affecting Stability

The primary factors influencing the stability of this compound are exposure to air (oxidation), light, heat, and pH. The compound is known to darken upon exposure to air, indicating oxidative degradation.[3]

ConditionObservation / Effect
Exposure to Air The colorless liquid darkens and turns brown upon aging, indicating oxidation.[3][5]
Exposure to Light This compound is susceptible to degradation upon exposure to light.[2][7]
Exposure to Heat The compound is unstable at elevated temperatures.[2][7]
pH As an alkaloid with basic nitrogen atoms, its stability is expected to be pH-dependent, with potential for acid- or base-catalyzed hydrolysis and degradation.[8][9]
Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily involving oxidation of the piperidine or pyridine rings. Known degradation products and metabolites include 1,2-Dehydrothis compound, 1'-N-hydroxythis compound, and this compound 1'-nitrone.[10][11] The first step in the degradation of secondary amine alkaloids like this compound is often a stereospecific dehydrogenation.[10]

Experimental Protocols

Standardized protocols are essential for accurately determining the solubility and stability of this compound. The following sections provide detailed methodologies for these key experiments.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[12][13]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (pure substance)

  • Solvent of interest

  • Thermostatically controlled shaker or incubator

  • Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is necessary to ensure saturation.[13]

  • Equilibration: Place the container in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration. This step must be performed quickly and at the same temperature to prevent precipitation or further dissolution.[13]

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample gravimetrically or volumetrically to a concentration within the calibrated range of the analytical method.

  • Analysis: Analyze the concentration of this compound in the diluted sample using a validated, stability-indicating analytical method such as HPLC-UV.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported as mg/mL or mol/L.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation, or stress testing, is performed to identify likely degradation products and establish the intrinsic stability of the molecule.[14][15] This helps in developing stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

  • This compound stock solution in a suitable solvent (e.g., methanol or water)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions

  • Hydrogen peroxide (H₂O₂) solution

  • Temperature-controlled ovens or water baths

  • Photostability chamber (compliant with ICH Q1B guidelines)

  • pH meter

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare multiple aliquots of this compound solution at a known concentration (e.g., 1 mg/mL).

  • Hydrolytic Degradation (Acid and Base):

    • To separate aliquots, add an equal volume of 0.1 M HCl (for acid hydrolysis) and 0.1 M NaOH (for base hydrolysis).

    • Maintain the samples at room temperature and an elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • To an aliquot, add a solution of 3% hydrogen peroxide.

    • Keep the sample at room temperature and analyze at various time points.

  • Thermal Degradation:

    • Expose aliquots of the this compound solution (and the solid compound) to dry heat in an oven (e.g., 80°C).

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose aliquots to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light (e.g., wrapped in aluminum foil).

    • Analyze both the exposed and control samples.

  • Analysis: For all conditions, analyze the stressed samples against a control sample (stored at -20°C) using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from all formed degradation products.

  • Evaluation: Calculate the percentage of remaining this compound and quantify the major degradation products.

Visualization of Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Solubility_Workflow cluster_main Experimental Workflow for Solubility Determination start Start prep Prepare Supersaturated Solution (Excess this compound in Solvent) start->prep equil Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prep->equil sep Separate Phases (Centrifuge / Filter) equil->sep quant Dilute Supernatant sep->quant analyze Analyze Concentration (e.g., HPLC-UV, LC-MS) quant->analyze end End (Report Solubility in mg/mL) analyze->end

Caption: Workflow for determining the thermodynamic solubility of this compound.

Stability_Workflow cluster_main Experimental Workflow for Forced Degradation Study cluster_stress Apply Stress Conditions start Start prep Prepare this compound Stock Solution start->prep acid Acidic (HCl, Temp) prep->acid base Basic (NaOH, Temp) prep->base oxid Oxidative (H₂O₂) prep->oxid photo Photolytic (ICH Q1B Light) prep->photo thermal Thermal (Dry Heat) prep->thermal sample Sample at Predetermined Time Points acid->sample base->sample oxid->sample photo->sample thermal->sample analyze Analyze via Stability-Indicating HPLC sample->analyze report Quantify this compound & Degradants analyze->report end End (Determine Degradation Profile) report->end

Caption: Workflow for assessing the stability of this compound via stress testing.

References

Methodological & Application

Synthetic Strategy: Asymmetric Synthesis via Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

An enantioselective synthesis of (S)-(-)-anabasine, a significant alkaloid found in tobacco, is crucial for pharmacological studies and drug development due to the differential biological activity of its enantiomers.[1][2] This document provides detailed application notes and protocols for the asymmetric synthesis of (S)-(-)-anabasine, primarily focusing on a robust method utilizing a chiral auxiliary.

A widely adopted and effective strategy for the enantioselective synthesis of (S)-(-)-anabasine involves the use of a chiral auxiliary to direct the stereochemical outcome of a key alkylation step.[3][4] This method employs (1S,2S,5S)-(-)-2-hydroxy-3-pinanone as a chiral auxiliary, which condenses with 3-(aminomethyl)pyridine to form a chiral ketimine. Subsequent diastereoselective alkylation followed by removal of the auxiliary and cyclization affords the desired (S)-(-)-anabasine in high enantiomeric excess.[3][4]

Enantioselective_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product A 3-(Aminomethyl)pyridine C Step 1: Condensation (Formation of Chiral Ketimine) A->C B (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone (Chiral Auxiliary) B->C D Step 2: Diastereoselective Alkylation C->D 1,4-Dihalobutane, Base E Step 3: Deprotection & Cyclization D->E Acidic Hydrolysis, then Base F (S)-(-)-Anabasine E->F

Caption: Overall workflow for the enantioselective synthesis of (S)-(-)-anabasine.

Data Presentation

The following tables summarize the quantitative data associated with the key steps of the synthesis.

Table 1: Summary of Key Reaction Steps and Conditions

StepReactionKey Reagents and SolventsTemperature (°C)Time (h)
1Formation of Chiral Ketimine3-(Aminomethyl)pyridine, (1S,2S,5S)-(-)-2-hydroxy-3-pinanone, TolueneReflux24
2Diastereoselective AlkylationChiral Ketimine, 1,4-Diiodobutane, Lithium diisopropylamide (LDA), THF-78 to RT18
3Deprotection and CyclizationAlkylated Intermediate, 3M HCl, 50% NaOHRT to Reflux4

Table 2: Yields and Enantiomeric Excess for the Synthesis of (S)-(-)-Anabasine

ProductOverall Yield (%)Enantiomeric Excess (ee, %)
(S)-(-)-AnabasineGoodExcellent

Note: Specific yield and ee% values can vary based on reaction scale and purification efficiency. The literature reports good overall yields and excellent enantiomeric excess for this methodology.[3][4]

Experimental Protocols

The following are detailed protocols for the key experimental steps in the enantioselective synthesis of (S)-(-)-anabasine.

Protocol 1: Synthesis of the Chiral Ketimine Intermediate
  • To a solution of 3-(aminomethyl)pyridine (1.0 eq) in toluene, add (1S,2S,5S)-(-)-2-hydroxy-3-pinanone (1.05 eq).

  • Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux and stir for 24 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude chiral ketimine, which can be used in the next step without further purification.

Protocol 2: Diastereoselective Alkylation
  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the LDA solution at -78 °C for 30 minutes.

  • Add a solution of the chiral ketimine (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add 1,4-diiodobutane (1.5 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 18 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated intermediate.

Protocol 3: Deprotection and Cyclization to (S)-(-)-Anabasine
  • Dissolve the crude alkylated intermediate in 3M hydrochloric acid.

  • Stir the mixture at room temperature for 2 hours to effect deprotection.

  • Basify the solution to pH > 12 by the careful addition of 50% aqueous sodium hydroxide.

  • Heat the basic solution to reflux for 2 hours to promote intramolecular cyclization.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure (S)-(-)-anabasine.

Mechanism of Stereocontrol

The high enantioselectivity of this synthesis is attributed to the steric hindrance provided by the pinanone-derived chiral auxiliary. The bulky pinanone group effectively shields one face of the enolate intermediate, forcing the incoming electrophile (1,4-diiodobutane) to attack from the less hindered face. This directed attack leads to the preferential formation of one diastereomer of the alkylated intermediate, which upon deprotection and cyclization, yields the (S)-enantiomer of anabasine.

Stereocontrol_Mechanism cluster_mechanism Proposed Mechanism of Stereocontrol cluster_TS Transition State Ketimine Ketimine Enolate Enolate Ketimine->Enolate LDA Alkylation_Transition_State Bulky Chiral Auxiliary shields one face Enolate->Alkylation_Transition_State 1,4-Diiodobutane Alkylated_Intermediate Alkylated_Intermediate Alkylation_Transition_State->Alkylated_Intermediate Attack from less hindered face (S)-(-)-Anabasine (S)-(-)-Anabasine Alkylated_Intermediate->(S)-(-)-Anabasine Deprotection & Cyclization

Caption: Mechanism of stereocontrol by the chiral auxiliary.

References

Application Notes and Protocols for Anabasine Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anabasine, a pyridine alkaloid and structural isomer of nicotine, is a compound of significant interest due to its pharmacological properties, including its action as a nicotinic acetylcholine receptor agonist.[1] It is naturally present in various plant species, most notably in Nicotiana glauca (tree tobacco) and Anabasis aphylla.[1][2] The efficient extraction and purification of this compound from these plant sources are crucial for research into its potential therapeutic applications and for its use as a natural insecticide.

These application notes provide detailed protocols for the extraction and purification of this compound from plant material using various methods, including solvent extraction, steam distillation, and preparative high-performance liquid chromatography (HPLC). The protocols are designed to be followed by researchers and professionals in a laboratory setting.

Data Presentation: Quantitative Analysis of Extraction Methods

The following table summarizes quantitative data from various studies on the extraction of this compound and related alkaloids. Direct comparison of yields and purity can be challenging due to variations in plant material, experimental conditions, and analytical methods.

Extraction MethodPlant MaterialKey ParametersThis compound Yield/ContentPurityReference
Solvent Extraction Nicotiana glauca leaves0.5% Sodium Hydroxide, shaking for 4 hours at 200 rpm0.258 ± 0.0042% of dried leavesNot specified[3]
Solvent Extraction Nicotiana glauca leavesMethanol extraction followed by acid-base partitioning1 mg/g of dry plant material~60% (m/m) in alkaloid-rich fraction[4]
Solvent Extraction Nicotiana varietiesMethanol/Water (7:3, v/v)Up to 833 µg/g in Nicotiana rustica (Bakoum Miena)Not specified[5]
Steam Distillation Tobacco (general)Standard ISO methodComponent of total alkaloid extractionNot specified[6]
Superheated Steam Distillation Syzygium aromaticumSuperheated steam15.70% essential oil yield (this compound not quantified)Not specified[7]
Supercritical Fluid Extraction (SFE) Schinus molle leaves150 bar, 45 °C, 3.28 g CO2/min5.69% w/w total extract (this compound not quantified)Not specified[8]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Nicotiana glauca

This protocol is a common method for the initial extraction of this compound from dried plant material.

Materials and Equipment:

  • Dried and powdered Nicotiana glauca leaves

  • 0.5% Sodium hydroxide (NaOH) solution

  • Chloroform (CHCl₃)

  • Hydrochloric acid (HCl), 0.5 M

  • Ammonium hydroxide (NH₄OH), 10%

  • Mechanical shaker

  • Filtration apparatus (e.g., Buchner funnel)

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH indicator strips

Procedure:

  • Alkalinization and Extraction:

    • Weigh 10 g of dried, powdered Nicotiana glauca leaves.

    • In a suitable flask, add 200 mL of 0.5% sodium hydroxide solution to the plant material.[3]

    • Seal the flask and place it on a mechanical shaker. Shake at 200 rpm for 4 hours at room temperature.[3]

  • Filtration:

    • Filter the mixture through a Buchner funnel to separate the plant debris from the filtrate.

    • Wash the plant material with a small amount of additional 0.5% NaOH solution to ensure maximum recovery of the extract.

  • Liquid-Liquid Extraction (Acid-Base Partitioning):

    • Transfer the filtrate to a separatory funnel.

    • Add an equal volume of chloroform and shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate and collect the lower chloroform layer.

    • Repeat the chloroform extraction two more times with fresh solvent.

    • Combine the chloroform extracts.

    • To the combined chloroform extracts in a clean separatory funnel, add 0.5 M hydrochloric acid. Shake vigorously to partition the basic this compound into the acidic aqueous layer as its salt.

    • Collect the upper aqueous layer. Repeat this acid extraction twice more.

    • Combine the acidic aqueous extracts.[4]

  • Basification and Final Extraction:

    • Make the combined acidic aqueous extract basic by adding 10% ammonium hydroxide dropwise until the pH is approximately 9-10.[4]

    • Transfer the basic solution to a clean separatory funnel and extract three times with chloroform.

    • Combine the chloroform extracts.

  • Solvent Evaporation:

    • Dry the combined chloroform extract over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the chloroform under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract containing this compound.

Protocol 2: Steam Distillation for Alkaloid Extraction

Steam distillation is a method used to separate volatile compounds like alkaloids from non-volatile plant matrix.

Materials and Equipment:

  • Fresh or dried plant material (e.g., Nicotiana species)

  • Steam distillation apparatus (including a large round-bottom flask, Claisen adapter, condenser, and receiving flask)

  • Heating mantle or steam source

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 5 M

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Separatory funnel

Procedure:

  • Apparatus Setup:

    • Assemble the steam distillation apparatus as shown in the diagram below.

    • Place the plant material in the large round-bottom flask, filling it no more than halfway.[9]

    • Add water to just cover the plant material.[9]

  • Distillation:

    • Heat the water in the flask to generate steam, or introduce steam from an external source.[9]

    • The steam will pass through the plant material, vaporizing the volatile alkaloids.

    • The steam and alkaloid vapor mixture will then pass into the condenser, where it will cool and liquefy.

    • Collect the distillate, which will be a mixture of water and the extracted alkaloids, in the receiving flask.

    • Continue the distillation until the distillate is clear and no more oily droplets are observed.[10]

  • Extraction of this compound from Distillate:

    • Acidify the collected distillate with 1 M HCl to a pH of approximately 2 to convert the this compound to its water-soluble salt.

    • Wash the acidified solution with dichloromethane in a separatory funnel to remove any non-basic, non-polar impurities. Discard the organic layer.

    • Basify the aqueous layer with 5 M NaOH to a pH of approximately 10 to liberate the free base of this compound.

    • Extract the basic solution three times with dichloromethane.

    • Combine the organic layers.

  • Solvent Removal:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to yield the this compound-containing extract.

Protocol 3: Preparative HPLC for this compound Purification

This protocol is for the purification of this compound from a crude extract obtained from methods like solvent extraction.

Materials and Equipment:

  • Crude this compound extract

  • Preparative HPLC system with a suitable detector (e.g., UV)

  • Preparative reverse-phase C18 column

  • Mobile phase solvents (e.g., HPLC-grade methanol, water, and a pH modifier like triethylamine or formic acid)

  • Filtration system for sample and mobile phase (e.g., 0.45 µm filters)

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Method Development (Analytical Scale):

    • Develop an analytical HPLC method to achieve good separation of this compound from other components in the crude extract. A C18 column is often suitable.[3]

    • A typical mobile phase could be a mixture of methanol and water with a buffer. For example, 40% methanol containing 0.2% phosphoric acid buffered to pH 7.25 with triethylamine.[3]

    • Optimize the mobile phase composition and gradient to achieve the best resolution.

  • Scale-Up to Preparative HPLC:

    • Choose a preparative column with the same stationary phase as the analytical column but with a larger diameter.[11]

    • Adjust the flow rate and injection volume for the preparative column. The flow rate can be scaled up based on the cross-sectional area of the columns.

  • Sample Preparation:

    • Dissolve the crude extract in the mobile phase or a compatible solvent.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Preparative HPLC Run:

    • Equilibrate the preparative column with the mobile phase.

    • Inject the filtered sample onto the column.

    • Run the preparative HPLC method and monitor the separation using the detector.

  • Fraction Collection:

    • Collect the fractions corresponding to the this compound peak using a fraction collector.

  • Purity Analysis and Solvent Removal:

    • Analyze the purity of the collected fractions using the analytical HPLC method.

    • Pool the pure fractions.

    • Remove the mobile phase solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.

Visualizations

Solvent_Extraction_Workflow plant_material Dried & Powdered Plant Material alkalinization Alkalinization (0.5% NaOH) plant_material->alkalinization shaking Mechanical Shaking (4h, 200 rpm) alkalinization->shaking filtration Filtration shaking->filtration filtrate Aqueous Filtrate filtration->filtrate plant_debris Plant Debris (Discard) filtration->plant_debris l_l_extraction1 Liquid-Liquid Extraction (Chloroform) filtrate->l_l_extraction1 chloroform_extract1 Chloroform Extract l_l_extraction1->chloroform_extract1 acid_extraction Acid Extraction (0.5 M HCl) chloroform_extract1->acid_extraction acidic_aqueous_layer Acidic Aqueous Layer (this compound Salt) acid_extraction->acidic_aqueous_layer basification Basification (10% NH4OH) acidic_aqueous_layer->basification l_l_extraction2 Liquid-Liquid Extraction (Chloroform) basification->l_l_extraction2 final_chloroform_extract Final Chloroform Extract l_l_extraction2->final_chloroform_extract evaporation Solvent Evaporation final_chloroform_extract->evaporation crude_this compound Crude this compound Extract evaporation->crude_this compound

Caption: Workflow for Solvent Extraction of this compound.

Steam_Distillation_Workflow plant_material Plant Material in Water steam_generation Steam Generation / Introduction plant_material->steam_generation distillation Steam Distillation steam_generation->distillation distillate Aqueous Distillate (Water + this compound) distillation->distillate acidification Acidification (HCl) distillate->acidification wash Wash with Organic Solvent acidification->wash impurities Non-basic Impurities (Discard) wash->impurities basification Basification (NaOH) wash->basification extraction Extraction with Organic Solvent basification->extraction organic_extract Organic Extract extraction->organic_extract evaporation Solvent Evaporation organic_extract->evaporation anabasine_extract This compound-Rich Extract evaporation->anabasine_extract

Caption: Workflow for Steam Distillation of this compound.

Preparative_HPLC_Workflow crude_extract Crude this compound Extract dissolution Dissolution in Mobile Phase crude_extract->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Injection onto Preparative Column filtration->injection hplc_separation Preparative HPLC Separation injection->hplc_separation fraction_collection Fraction Collection hplc_separation->fraction_collection anabasine_fractions This compound-Containing Fractions fraction_collection->anabasine_fractions purity_analysis Purity Analysis (Analytical HPLC) anabasine_fractions->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling solvent_removal Solvent Removal pooling->solvent_removal pure_this compound Purified this compound solvent_removal->pure_this compound

Caption: Workflow for Preparative HPLC Purification of this compound.

References

Application Note: Quantification of Anabasine in Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of anabasine in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a minor tobacco alkaloid, serves as a specific biomarker for recent tobacco use, distinguishing it from nicotine replacement therapies.[1][2] The described protocol employs a straightforward sample preparation technique, followed by rapid chromatographic separation and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is suitable for clinical research, smoking cessation programs, and epidemiological studies.

Introduction

This compound is a minor alkaloid found in tobacco.[1] Its presence in urine is a reliable indicator of recent tobacco exposure.[1] The measurement of this compound is crucial for monitoring compliance in smoking cessation programs where individuals may be using nicotine replacement therapy (NRT).[3][4] Unlike nicotine, which is present in NRT products, this compound is only introduced into the body through the use of tobacco products.[1] Therefore, its detection can confirm active smoking. LC-MS/MS offers high sensitivity and specificity for the quantification of this compound in complex biological matrices like urine.[2][5] This document provides a detailed protocol for the analysis of this compound in urine, including sample preparation, chromatographic conditions, mass spectrometric parameters, and method validation data.

Experimental

Materials and Reagents
  • This compound certified reference standard

  • This compound-d4 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Deionized water (18.2 MΩ·cm)

  • Human urine (drug-free)

Equipment
  • Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)

  • Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Sample Preparation

A simple protein precipitation method is employed for sample preparation:[5][6]

  • To a 1.5 mL microcentrifuge tube, add 30 µL of urine sample.

  • Add 90 µL of acetonitrile containing the internal standard (this compound-d4).[5][6]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 15,000 rpm for 10 minutes.[6]

  • Carefully transfer 30 µL of the supernatant to a new tube.[6]

  • Dilute the supernatant with 120 µL of deionized water.[6]

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)[7]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B

    • 7.0 min: 5% B

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[3][8]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV[6]

  • Source Temperature: 150 °C[6]

  • Desolvation Temperature: 450 °C[6]

  • Desolvation Gas Flow: 700 L/h[6]

  • Cone Gas Flow: 150 L/h[6]

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound163.1134.110025
This compound-d4167.1138.110025

Results and Discussion

Linearity

The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL for this compound.[5][8] The coefficient of determination (r²) was consistently ≥ 0.995.[1][9] A weighted (1/x) linear regression is used to construct the calibration curve.[9]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The results are summarized in the table below. The coefficient of variation (%CV) for precision was less than 15%, and the accuracy was within ±15% of the nominal values.[8]

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%) (n=18)
Low5< 1095 - 105< 1095 - 105
Medium50< 897 - 103< 897 - 103
High500< 598 - 102< 598 - 102
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ for this compound in urine were determined to be approximately 0.2 ng/mL and 0.5 ng/mL, respectively.[10] This sensitivity is sufficient for distinguishing smokers from non-smokers.[10]

Workflow Diagram

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data_analysis Data Analysis urine_sample 1. Urine Sample (30 µL) add_is 2. Add Acetonitrile with Internal Standard (90 µL) urine_sample->add_is vortex 3. Vortex (30 sec) add_is->vortex centrifuge 4. Centrifuge (15,000 rpm, 10 min) vortex->centrifuge supernatant 5. Transfer Supernatant (30 µL) centrifuge->supernatant dilute 6. Dilute with Water (120 µL) supernatant->dilute autosampler 7. Transfer to Autosampler Vial dilute->autosampler lc_separation 8. Chromatographic Separation (C18 Column) autosampler->lc_separation ms_detection 9. Mass Spectrometric Detection (ESI+, MRM) lc_separation->ms_detection quantification 10. Quantification using Calibration Curve ms_detection->quantification reporting 11. Report Results quantification->reporting

Caption: Workflow for the quantification of this compound in urine.

Conclusion

The LC-MS/MS method described in this application note is a reliable and sensitive approach for the quantification of this compound in human urine. The simple sample preparation, rapid analysis time, and high specificity make it an ideal tool for researchers, scientists, and drug development professionals involved in tobacco-related studies. This method can effectively differentiate tobacco users from individuals using nicotine replacement therapies, thereby providing valuable data for clinical and research applications.

References

Application Notes and Protocols for the Gas Chromatography Analysis of Anabasine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anabasine, a pyridine and piperidine alkaloid, is a structural isomer of nicotine found in tobacco plants (Nicotiana glauca) and is a significant biomarker for tobacco use.[1][2] Its accurate and sensitive detection is crucial in clinical and research settings to distinguish between tobacco users and individuals on nicotine replacement therapy.[3][4] Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), offers a robust and reliable method for the quantification of this compound and its metabolites in various biological matrices. These application notes provide detailed protocols for sample preparation and GC-MS analysis of this compound.

Metabolic Pathway of this compound

This compound undergoes metabolic transformation in the body, leading to various metabolites. The primary metabolic reactions include N-oxidation. In vitro studies with liver homogenates have identified metabolites such as N-hydroxythis compound and this compound-1(2)-nitrone.[5] The metabolic pathway is crucial for understanding the pharmacokinetics and toxicological profile of this compound.

Anabasine_Metabolism This compound This compound N_Oxidation N-Oxidation (Liver Homogenates) This compound->N_Oxidation Metabolites Metabolites N_Oxidation->Metabolites N_Hydroxythis compound N-Hydroxythis compound Metabolites->N_Hydroxythis compound Anabasine_Nitrone This compound-1(2)-nitrone Metabolites->Anabasine_Nitrone

This compound Metabolic Pathway

Signaling Pathway of this compound

This compound primarily acts as an agonist at nicotinic acetylcholine receptors (nAChRs).[1][6] These are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. The binding of this compound to nAChRs leads to the opening of the ion channel, allowing the influx of cations such as sodium and calcium. This influx results in the depolarization of the cell membrane and the initiation of downstream signaling cascades, ultimately affecting neurotransmitter release and neuronal excitability. The specific downstream effects can vary depending on the subunit composition of the nAChR and the type of neuron.

Anabasine_Signaling This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR binds to Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Downstream Downstream Signaling (e.g., Neurotransmitter Release) Depolarization->Downstream

This compound Signaling Pathway

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) for Urine Samples

This protocol is adapted for the extraction of this compound from urine samples prior to GC-MS analysis.[7][8]

Materials:

  • Clean Screen® DAU (200 mg/6 mL) SPE columns

  • pH 6.0 phosphate buffer (0.1 M)

  • Methanol (CH3OH)

  • Deionized (DI) water

  • 1 M Acetic Acid

  • Elution solvent: Methylene chloride:Isopropanol:Ammonium hydroxide (78:20:2, v/v/v)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of urine sample in a centrifuge tube, add 1 mL of 0.1 M phosphate buffer (pH 6.0).

    • Add internal standards.

    • Vortex for 30 seconds.

    • Centrifuge at 3000 rpm for 10 minutes.

  • SPE Column Conditioning:

    • Wash the SPE column with 3 mL of methanol.

    • Wash the SPE column with 3 mL of DI water.

    • Equilibrate the column with 1 mL of 0.1 M phosphate buffer (pH 6.0). Ensure the sorbent does not dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE column at a flow rate of 1-2 mL/minute.

  • Washing:

    • Wash the column with 3 mL of DI water.

    • Wash the column with 3 mL of 1 M Acetic Acid.

    • Wash the column with 3 mL of methanol.

    • Dry the column under vacuum for 5 minutes.

  • Elution:

    • Elute the analytes with 3 mL of the elution solvent.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at < 35°C.

    • Reconstitute the residue in 100 µL of methanol, vortex for 30 seconds, and transfer to an autosampler vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are general GC-MS parameters that can be optimized for specific instruments and applications.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., ThermoScientific Trace 1300 GC with a mass spectrometer detector).[9]

Chromatographic Conditions:

ParameterValue
Column TG-1MS (or equivalent 5% phenylmethylsilicone), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.2 mL/minute (constant flow)
Injection Volume 1 µL
Injector Temperature 250°C
Split Ratio 10:1
Oven Program Initial temperature 70°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Transfer Line Temp. 280°C

Mass Spectrometer Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230°C
Scan Range 40-400 m/z
Solvent Delay 3 minutes

Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Urine Sample Pretreat Pre-treatment (Buffer, Internal Standard, Centrifuge) Sample->Pretreat SPE Solid Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute Dry Dry Down & Reconstitution Elute->Dry GC_Inject GC Injection Dry->GC_Inject Separation Chromatographic Separation GC_Inject->Separation MS_Detect Mass Spectrometric Detection Separation->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Quant Quantification & Analysis Data_Acq->Quant

Experimental Workflow for GC-MS Analysis of this compound

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound analysis.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ)

MatrixMethodLODLOQReference
TobaccoGC-MS/MS0.03 - 0.12 µg/g-[10]
UrineGC-MS-1 ng/mL[11]
WastewaterLC-MS/MS-2.7 - 54.9 ng/L[12][13]
UrineLC-MS/MS-0.029 ng/mL[11]

Table 2: Recovery Data

MatrixMethodAnalyteRecovery (%)Reference
UrineLC-MS/MSThis compound95-113[14]
WastewaterLC-MS/MSThis compound76-103[12][13]
TobaccoGC-MS/MSThis compound96.8 - 112.4[10]

Conclusion

The protocols and data presented provide a comprehensive guide for the analysis of this compound and its metabolites using gas chromatography. The SPE method offers efficient sample clean-up, and the GC-MS parameters provide a solid starting point for method development. The quantitative data from various studies highlight the sensitivity and reliability of these methods for diverse matrices. These application notes should serve as a valuable resource for researchers and scientists in the fields of clinical chemistry, toxicology, and drug development.

References

Application Notes and Protocols: Anabasine as a Biomarker for Tobacco Smoke Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anabasine, a minor alkaloid found in tobacco products, serves as a highly specific biomarker for distinguishing between tobacco use and exposure to nicotine from Nicotine Replacement Therapy (NRT) products.[1][2][3] Unlike nicotine and its primary metabolite cotinine, which are present in both tobacco and NRT, this compound is exclusive to tobacco.[1][3][4] This specificity is critical in clinical trials and smoking cessation programs to accurately monitor abstinence and compliance. This compound has a half-life of approximately 16 hours, allowing for the detection of tobacco use within a few days of cessation.[5]

These application notes provide a comprehensive overview of the use of this compound as a biomarker, including quantitative data from various studies and detailed protocols for its detection in biological samples.

Data Presentation

Urinary this compound levels are a reliable indicator of recent tobacco use. The following tables summarize quantitative data from studies comparing this compound concentrations in different populations.

Table 1: Urinary this compound Concentrations in Smokers and Non-Smokers

PopulationSample Size (N)This compound Concentration (ng/mL)Key Findings & Cut-off ValuesReference
Cigarette Smokers99Mean: 22Concentrations are significantly higher than in non-smokers.[3][6]
Smokeless Tobacco Users205Mean: 23-24Similar concentrations to cigarette smokers.[3][6]
Daily Smokers770 (NHANES 2013-2014)Geometric Mean: 6.28Daily smokers have significantly higher levels than non-daily smokers. A cut-off of 2 ng/mL is commonly used to differentiate smokers from non-smokers.[7][8][7][8][9][10]
Non-Daily Smokers770 (NHANES 2013-2014)Geometric Mean: 1.41Levels can be below the 2 ng/mL cut-off, indicating lower exposure.[7][9][10]
Abstinent Smokeless Tobacco Users on Nicotine GumNot specified< 2This compound levels remain below the cut-off despite high nicotine and cotinine levels from NRT.[4][6][11][4][6][11]
Non-Smokers19Not specifiedThis compound is typically undetectable or at very low levels.[5]

Table 2: Comparison of this compound with Other Tobacco Alkaloids in Urine

BiomarkerTypical Concentration Range in Smokers (ng/mL)Half-LifePrimary Use
This compound Mean: ~22-24 ~16 hours Specific biomarker for tobacco use, differentiates from NRT. [5]
NicotineVaries widely~2 hoursMarker of recent nicotine exposure.
CotinineMean: >1000~16-20 hoursGeneral biomarker for nicotine exposure from any source.[2]
AnatabineMean: ~22-43~10 hoursAlso a specific biomarker for tobacco use.[5]
NornicotineMean: ~107-127~11.6 hoursMinor tobacco alkaloid and a metabolite of nicotine.

Experimental Protocols

The following are detailed methodologies for the quantification of this compound in urine samples, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is a common and sensitive method.[12][13]

Protocol 1: Quantification of Total this compound in Urine by LC-MS/MS with Enzymatic Hydrolysis

This protocol is adapted from methodologies that measure total this compound, including its glucuronide conjugates, which can account for a significant portion of excreted this compound.[5][14]

1. Materials and Reagents:

  • Urine samples

  • This compound and this compound-d4 (internal standard) analytical standards

  • β-glucuronidase (from E. coli)

  • Acetonitrile (HPLC grade)

  • HPLC water

  • Formic acid

  • Centrifuge tubes

  • Autosampler vials

2. Sample Preparation:

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • To a 1.5 mL centrifuge tube, add 100 µL of the urine sample.

  • Add 50 µL of an internal standard working solution (e.g., this compound-d4 in water).

  • Add 100 µL of HPLC water.

  • Add 160 µL of β-glucuronidase solution (e.g., 10 units/µL in water) to hydrolyze the glucuronide conjugates.[15]

  • Vortex the mixture gently.

  • Incubate the samples at 37°C overnight (approximately 16-21 hours).[15]

  • After incubation, add a protein precipitation agent, such as acetonitrile or acetone, to remove proteins and the enzyme.[13] For example, add 400 µL of cold acetonitrile.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Monitor the transition from the precursor ion (m/z) to a specific product ion.

      • This compound-d4: Monitor the corresponding transition for the internal standard.

4. Data Analysis:

  • Generate a calibration curve using standards of known this compound concentrations prepared in a similar matrix (e.g., pooled non-smoker urine).

  • Calculate the peak area ratio of this compound to the internal standard (this compound-d4).

  • Quantify the this compound concentration in the unknown samples by interpolating from the calibration curve.

Protocol 2: Simplified "Dilute-and-Shoot" Method for Free this compound

This is a faster method suitable for high-throughput screening, measuring only the unconjugated ("free") this compound.

1. Materials and Reagents:

  • Same as Protocol 1, excluding β-glucuronidase.

2. Sample Preparation:

  • Thaw and vortex urine samples.

  • In a centrifuge tube, combine 100 µL of urine with 900 µL of a solution containing the internal standard (this compound-d4) in a weak solvent (e.g., 10% acetonitrile in water). This achieves a 1:10 dilution.

  • Vortex the mixture.

  • Centrifuge at high speed for 5-10 minutes to pellet any particulates.

  • Transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Analysis:

  • Follow the same LC-MS/MS conditions as described in Protocol 1.

4. Data Analysis:

  • Perform data analysis as described in Protocol 1.

Visualizations

The following diagrams illustrate the logical workflow for using this compound as a biomarker and a typical experimental workflow.

Anabasine_Biomarker_Logic cluster_source Source of Nicotine cluster_biomarkers Biomarkers in Biological Sample cluster_interpretation Interpretation of Results Tobacco Products Tobacco Products Nicotine Nicotine Tobacco Products->Nicotine Cotinine Cotinine Tobacco Products->Cotinine This compound This compound Tobacco Products->this compound NRT Products NRT Products NRT Products->Nicotine NRT Products->Cotinine Recent Nicotine Exposure Recent Nicotine Exposure Nicotine->Recent Nicotine Exposure Cotinine->Recent Nicotine Exposure Tobacco Use Tobacco Use This compound->Tobacco Use NRT Use Only NRT Use Only

Caption: Logic for using this compound to differentiate tobacco use from NRT.

Anabasine_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Urine Sample Collection Spike Spike with Internal Standard (this compound-d4) Sample->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis For 'Total' this compound Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation For 'Free' this compound Hydrolysis->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Integration Peak Integration LCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for urinary this compound quantification.

References

Protocol for Studying Anabasine's Effects on Cognitive Function in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anabasine, a minor alkaloid found in tobacco, acts as an agonist at nicotinic acetylcholine receptors (nAChRs), with a particular affinity for the α7 subtype.[1] Activation of α7 nAChRs is implicated in the modulation of cognitive processes, including learning and memory.[2][3] This document provides a detailed protocol for studying the effects of this compound on cognitive function in rats, including methodologies for assessing working memory, spatial learning, and long-term memory. The protocol also outlines a model for inducing cognitive deficits to evaluate the potential therapeutic effects of this compound.

Materials and Reagents

  • Test Compound: this compound (Sigma-Aldrich or equivalent)

  • Cognitive Impairment Agent: Dizocilpine (MK-801) (Sigma-Aldrich or equivalent)

  • Vehicle: Sterile isotonic saline

  • Animals: Adult female Sprague-Dawley rats[4] (alternative strains may be used, but protocol adjustments may be necessary)

  • Behavioral Testing Apparatus:

    • 16-arm Radial Arm Maze[4]

    • Morris Water Maze[5]

    • Passive Avoidance Apparatus[6]

Experimental Design and Drug Administration

Dose Selection

Based on previous studies, the following dose ranges are recommended for initial investigation. A full dose-response curve should be established to identify the optimal effective dose.

CompoundRoute of AdministrationDose Range (mg/kg)Reference
This compoundSubcutaneous (SC)0.02, 0.2, 1, 2[4]
DizocilpineSubcutaneous (SC)0.05[4]
Administration Timing

All subcutaneous injections should be administered 20 minutes prior to the commencement of the behavioral testing session.[4]

Experimental Groups

A minimum of four experimental groups are recommended for a robust study design:

  • Vehicle Control: Saline administration.

  • This compound: this compound administered at various doses.

  • Dizocilpine Control: Dizocilpine administered to induce cognitive impairment.

  • This compound + Dizocilpine: this compound administered prior to dizocilpine to assess therapeutic potential.

Experimental Protocols

Radial Arm Maze (Working and Reference Memory)

The radial arm maze is utilized to assess both working and reference memory.[7]

Apparatus: An elevated maze with a central platform and 16 arms radiating outwards. A food reward (e.g., a sugar pellet) is placed at the end of some arms.

Protocol:

  • Habituation: For two days prior to testing, allow each rat to explore the maze for 10 minutes with all arms baited to familiarize them with the apparatus.[7]

  • Training:

    • Bait 12 of the 16 arms. The pattern of baited arms should remain consistent for each rat throughout the experiment but vary between rats.[4]

    • Place the rat in the center of the maze.

    • Allow the rat to explore the maze for up to 10 minutes or until all 12 baited arms have been visited.[4]

    • An entry into a previously visited baited arm is recorded as a working memory error .[4]

    • An entry into an unbaited arm is recorded as a reference memory error .[4]

  • Testing: Administer this compound, dizocilpine, or vehicle 20 minutes before the trial.[4] Record the number of working and reference memory errors, and the latency to complete the maze.

Data Presentation: Radial Arm Maze

Treatment GroupDose (mg/kg)Mean Working Memory Errors (± SEM)Mean Reference Memory Errors (± SEM)Mean Latency (seconds ± SEM)
Vehicle Control-
This compound0.02
This compound0.2
This compound1
This compound2
Dizocilpine Control0.05
This compound + Dizocilpine0.2 + 0.05
This compound + Dizocilpine2 + 0.05
Morris Water Maze (Spatial Learning and Memory)

The Morris water maze is a classic test for assessing hippocampal-dependent spatial learning and memory.[5]

Apparatus: A large circular pool filled with opaque water. A hidden escape platform is submerged just below the water's surface. Visual cues are placed around the room.

Protocol:

  • Acquisition Training (4-5 days):

    • Conduct four trials per day for each rat.

    • For each trial, place the rat in the water at one of four quasi-random starting positions.

    • Allow the rat to swim for a maximum of 60-90 seconds to find the hidden platform.[8]

    • If the rat fails to find the platform within the time limit, gently guide it to the platform.[8]

    • Allow the rat to remain on the platform for 15-30 seconds.[8]

  • Probe Trial (Day after final training day):

    • Remove the escape platform from the pool.

    • Allow the rat to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.

  • Testing: Administer this compound, dizocilpine, or vehicle 20 minutes before each day's set of trials.[4] Key metrics to record are escape latency and path length to the platform.[9]

Data Presentation: Morris Water Maze

Treatment GroupDose (mg/kg)Mean Escape Latency (seconds ± SEM) - Day 4Mean Path Length (cm ± SEM) - Day 4Mean Time in Target Quadrant (seconds ± SEM) - Probe Trial
Vehicle Control-
This compound0.02
This compound0.2
This compound1
This compound2
Dizocilpine Control0.05
This compound + Dizocilpine0.2 + 0.05
This compound + Dizocilpine2 + 0.05
Passive Avoidance Test (Long-Term Memory)

This test assesses long-term memory based on fear conditioning.[6]

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

Protocol:

  • Training (Acquisition):

    • Place the rat in the light compartment.

    • After a brief habituation period, open the guillotine door.

    • When the rat enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds).[10]

  • Testing (Retention) - 24 hours later:

    • Place the rat back in the light compartment.

    • Open the guillotine door and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.[11]

  • Drug Administration: Administer this compound, dizocilpine, or vehicle 20 minutes before the training session.[4]

Data Presentation: Passive Avoidance Test

Treatment GroupDose (mg/kg)Mean Step-Through Latency (seconds ± SEM)
Vehicle Control-
This compound0.02
This compound0.2
This compound1
This compound2
Dizocilpine Control0.05
This compound + Dizocilpine0.2 + 0.05
This compound + Dizocilpine2 + 0.05

Signaling Pathway and Experimental Workflow

Proposed this compound Signaling Pathway

This compound is believed to enhance cognitive function primarily through the activation of α7 nAChRs, which leads to a cascade of intracellular signaling events.

Anabasine_Signaling_Pathway This compound This compound a7nAChR α7 nAChR This compound->a7nAChR Binds to Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Opens channel PI3K PI3K Ca_influx->PI3K Activates ERK ERK1/2 Ca_influx->ERK Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates ERK->CREB Phosphorylates Gene_Transcription Gene Transcription (Synaptic Plasticity Genes) CREB->Gene_Transcription Promotes Cognitive_Enhancement Cognitive Enhancement Gene_Transcription->Cognitive_Enhancement Leads to

Caption: Proposed signaling pathway of this compound-mediated cognitive enhancement.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures.

Experimental_Workflow Animal_Acclimation Animal Acclimation (1 week) Group_Assignment Random Group Assignment Animal_Acclimation->Group_Assignment Drug_Administration Drug Administration (this compound/Dizocilpine/Vehicle) Group_Assignment->Drug_Administration Behavioral_Testing Behavioral Testing Drug_Administration->Behavioral_Testing 20 min post-injection RAM Radial Arm Maze Behavioral_Testing->RAM MWM Morris Water Maze Behavioral_Testing->MWM PAT Passive Avoidance Test Behavioral_Testing->PAT Data_Analysis Data Analysis RAM->Data_Analysis MWM->Data_Analysis PAT->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: Overview of the experimental workflow for studying this compound's cognitive effects.

Statistical Analysis

Data should be analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests (e.g., Tukey's or Dunnett's test) to compare between-group differences. A p-value of less than 0.05 is typically considered statistically significant.

Conclusion

This protocol provides a comprehensive framework for investigating the effects of this compound on various domains of cognitive function in rats. By employing these standardized behavioral paradigms and a robust experimental design, researchers can effectively evaluate the nootropic potential of this compound and its underlying mechanisms of action. The dizocilpine-induced cognitive deficit model further allows for the assessment of this compound's therapeutic potential in ameliorating cognitive impairments.

References

Probing the Interaction of Anabasine with Nicotinic Acetylcholine Receptor Subtypes: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the effects of Anabasine, a natural alkaloid and a nicotinic acetylcholine receptor (nAChR) agonist, on various nAChR subtypes. These in vitro assays are fundamental for characterizing the potency, efficacy, and selectivity of this compound and its analogs, providing crucial data for neuroscience research and drug discovery programs targeting nAChRs.

Introduction

This compound, a tobacco alkaloid, interacts with the diverse family of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels integral to synaptic transmission in both the central and peripheral nervous systems. The modulation of nAChR activity is a key area of investigation for therapeutic interventions in a range of neurological and psychiatric disorders. Understanding the specific interactions of compounds like this compound with different nAChR subtypes is critical for developing targeted therapies with improved efficacy and reduced side effects. This guide outlines key in vitro methodologies to elucidate the pharmacological profile of this compound at various nAChR subtypes.

Data Presentation: this compound Activity at nAChR Subtypes

The following table summarizes the quantitative data on the interaction of this compound with various nAChR subtypes, compiled from in vitro studies. This allows for a clear comparison of its binding affinity, potency, and efficacy across different receptor compositions.

nAChR SubtypeAssay TypeParameterValue (µM)EfficacySpeciesReference
α4β2 Functional Assay (CHO cells)EC₅₀0.9 ± 0.07% (Partial Agonist)Not Specified[1]
α4β2 Radioligand BindingKᵢ0.26N/A (Agonist)Rat
α7 Radioligand BindingKᵢ0.058N/A (Agonist)Rat
α7 ElectrophysiologyN/AN/AFull AgonistNot Specified[2]
Muscle-type Radioligand BindingKᵢ7.2N/A (Agonist)Fish
PC12 (Sympathetic) Functional AssayN/AEquipoten with NicotineAgonistNot Specified[3]
Myenteric Plexus (Parasympathetic) Functional AssayN/ALess Potent than NicotineAgonistNot Specified[3]

Key In Vitro Assays and Experimental Protocols

A variety of in vitro assays are employed to characterize the effects of this compound on nAChR subtypes. The primary techniques include radioligand binding assays to determine binding affinity, and functional assays such as electrophysiology and calcium imaging to measure the receptor's response to the agonist.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity (Kᵢ value) of this compound for different nAChR subtypes. These assays involve the competition between unlabeled this compound and a radiolabeled ligand for binding to the receptor.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for a specific nAChR subtype.

Materials:

  • Cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest.

  • Radioligand (e.g., [³H]epibatidine, [¹²⁵I]α-bungarotoxin) specific for the nAChR subtype.

  • This compound hydrochloride.

  • Non-specific binding control (e.g., a high concentration of nicotine or another suitable nAChR ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target nAChR subtype in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Add assay buffer, radioligand, a high concentration of a non-radiolabeled competitor, and cell membranes.

    • Competition Binding: Add assay buffer, radioligand, varying concentrations of this compound, and cell membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

G prep Prepare Cell Membranes (Expressing nAChR subtype) setup Set up 96-well Plate (Total, Non-specific, Competition) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration (Separate bound from free radioligand) incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Workflow for Radioligand Binding Assay.
Electrophysiology Assays

Electrophysiology techniques directly measure the ion flow through the nAChR channel upon activation by an agonist like this compound. This allows for the determination of functional properties such as potency (EC₅₀) and efficacy.

Protocol: Two-Electrode Voltage Clamp (TEVC) using Xenopus Oocytes

Objective: To characterize the functional effect of this compound on nAChR subtypes expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the nAChR subtype of interest.

  • This compound hydrochloride.

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

  • Microinjection setup.

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Microelectrodes (filled with 3 M KCl).

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject the oocytes with cRNA encoding the desired nAChR subunits.

    • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Recording Setup:

    • Place an oocyte in a recording chamber continuously perfused with recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

  • Voltage Clamp:

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • This compound Application:

    • Prepare a series of concentrations of this compound in the recording solution.

    • Apply the different concentrations of this compound to the oocyte via the perfusion system.

    • Record the inward current elicited by the activation of the nAChRs.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of this compound.

    • Normalize the responses to the maximal response.

    • Plot the normalized current against the logarithm of the this compound concentration.

    • Fit the data to the Hill equation to determine the EC₅₀ value (the concentration of this compound that elicits a half-maximal response) and the Hill coefficient.

    • Efficacy can be determined by comparing the maximal response induced by this compound to that of a full agonist like acetylcholine.

G prep Prepare and Inject Xenopus Oocytes (with nAChR cRNA) setup Place Oocyte in Recording Chamber and Impale with Electrodes prep->setup clamp Voltage Clamp Oocyte (e.g., at -70 mV) setup->clamp apply Apply this compound (at various concentrations) clamp->apply record Record Inward Current apply->record analyze Data Analysis (Generate dose-response curve, calculate EC50 and Efficacy) record->analyze

Workflow for Calcium Imaging Assay.

Signaling Pathways Activated by this compound

Activation of nAChRs by agonists like this compound initiates a cascade of intracellular signaling events, primarily triggered by the influx of cations, including Na⁺ and Ca²⁺. The specific downstream pathways activated can vary depending on the nAChR subtype and the cellular context. Two major signaling pathways implicated in nAChR-mediated effects are the PI3K/Akt and MAPK/ERK pathways.

nAChR-Mediated Signaling Pathways

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space nAChR nAChR Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Opens Channel This compound This compound This compound->nAChR Binds Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Increase Increased Intracellular [Ca2+] Ion_Influx->Ca_Increase PI3K PI3K Ca_Increase->PI3K MAPK_Pathway MAPK/ERK Pathway Ca_Increase->MAPK_Pathway Akt Akt PI3K->Akt Cellular_Responses Cellular Responses (e.g., Gene Expression, Neurotransmitter Release, Survival) Akt->Cellular_Responses MAPK_Pathway->Cellular_Responses

General nAChR Signaling Pathways.

Activation of nAChRs by this compound leads to channel opening and an influx of cations. The subsequent increase in intracellular calcium can activate various downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are known to be involved in processes such as cell survival, neuroprotection, and synaptic plasticity. [3]

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for the comprehensive characterization of this compound's interaction with nAChR subtypes. By employing a combination of radioligand binding, electrophysiology, and calcium imaging assays, researchers can obtain critical data on the affinity, potency, efficacy, and selectivity of this compound. This information is invaluable for advancing our understanding of the role of nAChRs in health and disease and for the development of novel therapeutics targeting these important receptors.

References

Developing Anabasine Derivatives as Potential Therapeutic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of anabasine derivatives as a promising class of therapeutic agents. This compound, a natural alkaloid found in plants of the Nicotiana genus, and its synthetic derivatives have garnered significant interest due to their diverse pharmacological activities.[1][2] This document details the synthesis of key this compound derivatives, protocols for their biological evaluation, and an exploration of their underlying mechanisms of action, with a focus on their interaction with nicotinic acetylcholine receptors (nAChRs).

I. Synthesis of this compound Derivatives

The therapeutic potential of this compound can be enhanced through structural modifications. The synthesis of various derivatives allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.

A. Synthesis of N-acyl this compound Derivatives

N-acylation of this compound is a common strategy to generate novel derivatives with a range of biological activities, including antimicrobial, antiviral, and analgesic effects.[3][4][5]

Protocol 1: General Procedure for N-acylation of this compound

This protocol describes the synthesis of N-acyl this compound derivatives by reacting this compound with various acyl chlorides.

Materials:

  • This compound

  • Acyl chloride (e.g., adamantane-1-carbonyl chloride, isoxazole-3-carbonyl chloride, pyridine-3-carbonyl chloride)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Distilled water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Slowly add the respective acyl chloride (1.1 equivalents) dissolved in anhydrous DCM to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding distilled water.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified N-acyl this compound derivative using spectroscopic methods (¹H NMR, ¹³C NMR, MS).[5]

B. Synthesis of this compound Analogues

The synthesis of this compound analogues with modified ring structures can lead to compounds with altered receptor selectivity and improved therapeutic indices.[6][7]

Protocol 2: Synthesis of Nicotine and this compound Analogues via Cyclization

This protocol outlines a general approach for synthesizing nicotine and this compound analogues through the cyclization of mesylated 1-(3-pyridinyl)-1,4- and 1,5-diol derivatives.[6][7]

Materials:

  • 3-Bromopyridine

  • n-Butyllithium

  • γ-Butyrolactone or δ-valerolactone

  • Sodium borohydride (NaBH₄)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Ammonia in methanol

Procedure:

  • Ketone Synthesis: React 3-bromopyridine with n-butyllithium followed by treatment with γ-butyrolactone or δ-valerolactone to furnish the corresponding ketone.[7]

  • Diol Formation: Reduce the ketone with NaBH₄ in methanol to yield the corresponding 1-(3-pyridinyl)-1,4-diol or 1,5-diol.[7]

  • Dimesylation: Treat the diol with methanesulfonyl chloride in the presence of triethylamine in anhydrous DCM to afford the dimesylate.[7]

  • Cyclization: React the crude dimesylate with a solution of ammonia in methanol in a sealed tube at elevated temperature to yield the desired nicotine or this compound analogue.

  • Purify the final product using column chromatography.

II. Biological Evaluation of this compound Derivatives

A battery of in vitro and in vivo assays is essential to characterize the therapeutic potential of newly synthesized this compound derivatives.

A. Antimicrobial Activity Screening

This compound derivatives, particularly N-acyl derivatives with isoxazole fragments, have shown promising antibacterial activity.[3][4]

Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[8][9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound derivatives

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

  • Optionally, bacterial growth can be quantified by measuring the optical density at 600 nm.

B. Analgesic Activity Assessment

Several this compound derivatives have demonstrated significant analgesic properties in preclinical models.[3][10]

Protocol 4: Acetic Acid-Induced Writhing Test in Mice

This is a widely used model for screening peripheral analgesic activity.[11][12]

Materials:

  • Male Swiss albino mice

  • This compound derivatives

  • 0.6% acetic acid solution

  • Vehicle (e.g., saline, DMSO)

  • Standard analgesic drug (e.g., aspirin)

Procedure:

  • Acclimatize the mice to the experimental environment.

  • Administer the this compound derivative or vehicle intraperitoneally or orally.

  • After a predetermined time (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally.

  • Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions) for a set period (e.g., 20 minutes).

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

C. Nicotinic Acetylcholine Receptor (nAChR) Binding and Functional Assays

The primary mechanism of action for many this compound derivatives involves their interaction with nAChRs. Assays to determine binding affinity and functional activity at different nAChR subtypes are crucial.

Protocol 5: Radioligand Binding Assay for α7 nAChR

This protocol determines the affinity of this compound derivatives for the α7 nAChR subtype.[13][14]

Materials:

  • Rat brain membranes (or cell lines expressing α7 nAChRs)

  • [¹²⁵I]α-Bungarotoxin (radioligand)

  • This compound derivatives (test compounds)

  • Non-labeled competitor (e.g., nicotine, anabaseine)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a membrane suspension in the binding buffer.

  • In a 96-well plate, add the membrane preparation, the radioligand ([¹²⁵I]α-Bungarotoxin), and varying concentrations of the test compound.

  • For non-specific binding, add a high concentration of a non-labeled competitor.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound.

III. Mechanism of Action: Signaling Pathways

This compound derivatives exert their therapeutic effects by modulating various intracellular signaling pathways, primarily through the activation of nAChRs.

A. α7 Nicotinic Acetylcholine Receptor Signaling

Activation of the α7 nAChR is a key mechanism for the neuroprotective and anti-inflammatory effects of several this compound derivatives, such as GTS-21.[15][16][17] This receptor is a ligand-gated ion channel with high permeability to calcium ions.[10]

Upon agonist binding, the α7 nAChR opens, leading to an influx of Ca²⁺. This increase in intracellular calcium triggers several downstream signaling cascades:

  • JAK2-STAT3 Pathway: The influx of Ca²⁺ can lead to the activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3).[6][18] Activated STAT3 translocates to the nucleus and regulates the transcription of genes involved in anti-inflammatory and anti-apoptotic responses.[6][18]

  • PI3K/Akt Pathway: Increased intracellular calcium can also activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a crucial signaling cascade for promoting cell survival and inhibiting apoptosis.[18]

  • cAMP/PKA Pathway: Activation of α7 nAChRs has been linked to an increase in intracellular cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA).[3] This pathway is involved in synaptic plasticity and cognitive enhancement.[3]

The following diagrams illustrate these key signaling pathways and a general experimental workflow.

alpha7_signaling_pathway cluster_membrane Cell Membrane cluster_pathways Downstream Signaling Cascades alpha7 α7 nAChR Ca_influx Ca²⁺ Influx alpha7->Ca_influx This compound This compound Derivative This compound->alpha7 JAK2 JAK2 Ca_influx->JAK2 PI3K PI3K Ca_influx->PI3K AC Adenylyl Cyclase Ca_influx->AC STAT3 STAT3 JAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus1 Nucleus pSTAT3->Nucleus1 Gene_Transcription1 Anti-inflammatory & Anti-apoptotic Gene Transcription Nucleus1->Gene_Transcription1 Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Cell_Survival Cell Survival (Anti-apoptosis) pAkt->Cell_Survival cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Synaptic_Plasticity Synaptic Plasticity & Cognitive Enhancement PKA->Synaptic_Plasticity

Caption: α7 nAChR Signaling Pathway.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Start: this compound Derivative Design synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro In Vitro Biological Evaluation purification->in_vitro in_vivo In Vivo Efficacy & Safety Studies in_vitro->in_vivo receptor_binding Receptor Binding Assays (nAChR subtypes) in_vitro->receptor_binding functional_assays Functional Assays (e.g., Ca²⁺ imaging) in_vitro->functional_assays antimicrobial_screening Antimicrobial Screening (MIC determination) in_vitro->antimicrobial_screening lead_optimization Lead Optimization in_vivo->lead_optimization analgesia_models Analgesia Models (e.g., writhing test) in_vivo->analgesia_models disease_models Disease Models (e.g., Alzheimer's, Parkinson's) in_vivo->disease_models toxicology Toxicology Studies in_vivo->toxicology lead_optimization->synthesis Structure-Activity Relationship (SAR) preclinical Preclinical Development lead_optimization->preclinical

Caption: Drug Development Workflow.

IV. Quantitative Data Summary

The following tables summarize key quantitative data for this compound and some of its notable derivatives.

Table 1: Receptor Binding and Functional Activity of this compound Derivatives

CompoundnAChR SubtypeAssayValueReference
This compoundα7Agonist ActivityFull Agonist[19]
This compoundα4β2Agonist ActivityPartial Agonist[19]
DMACα7Agonist ActivityMore potent than nicotine[18][20]
DMACα4β2Agonist ActivityLittle agonist activity[18][20]
GTS-21 (DMXBA)α7Agonist ActivitySelective partial agonist[15][16]
GTS-21 (DMXBA)α4β2Binding AffinityBinds, but weak activation[16]

Table 2: In Vivo Efficacy of this compound Derivatives

CompoundModelEffectReference
This compoundDizocilpine-induced memory impairmentReduced memory impairment[5]
GTS-21 (DMXBA)Alzheimer's disease modelsPotential therapeutic candidate[15][21][22]
N-acyl this compound derivativesAcetic acid-induced writhingSignificant analgesic activity[3][10]
This compoundMK-801-induced popping behavior (schizophrenia model)Attenuated popping behavior[7]

Table 3: Toxicity Data for this compound and Derivatives

CompoundAnimal ModelLD₅₀ (intravenous)Reference
(R)-AnabasineMouse11 ± 1.0 mg/kg[23]
(S)-AnabasineMouse16 ± 1.0 mg/kg[23]
AnabaseineMouse0.58 ± 0.05 mg/kg[23]

These application notes and protocols provide a foundational framework for researchers engaged in the development of this compound derivatives as therapeutic agents. The detailed methodologies and summarized data offer a valuable resource for synthesizing, evaluating, and understanding the mechanisms of this promising class of compounds. Further research and optimization are warranted to fully exploit their therapeutic potential.

References

Application of Anabasine in Neurological Disorder Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anabasine, a minor tobacco alkaloid, is gaining attention in neurological disorder research for its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in the pathophysiology of various neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. This compound acts as an agonist at nAChRs, with a notable affinity for the α7 and α4β2 subtypes, making it a valuable tool for investigating the therapeutic potential of targeting the cholinergic system. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical research, summarizing key quantitative data and outlining methodologies for in vitro and in vivo studies.

Mechanism of Action

This compound exerts its effects primarily by binding to and activating nAChRs. These ligand-gated ion channels are widely distributed in the central nervous system and are involved in modulating the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[1] The interaction of this compound with different nAChR subtypes is a key area of investigation.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Activation of nAChRs by an agonist like this compound leads to a conformational change in the receptor, opening an ion channel permeable to cations such as Na+ and Ca2+. The influx of these ions causes depolarization of the neuronal membrane, leading to the generation of action potentials and the activation of downstream signaling cascades. Key pathways influenced by nAChR activation include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway, both of which play crucial roles in neuronal survival and synaptic plasticity.

anabasine_nAChR_signaling cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening This compound This compound This compound->nAChR Binds to & Activates Depolarization Membrane Depolarization Ion_Influx->Depolarization PI3K_Akt PI3K/Akt Pathway Ion_Influx->PI3K_Akt MAPK MAPK Pathway Ion_Influx->MAPK Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Neuronal_Survival Neuronal Survival & Plasticity PI3K_Akt->Neuronal_Survival MAPK->Neuronal_Survival

This compound's interaction with nAChRs and downstream signaling.

Preclinical Research Applications and Quantitative Data

This compound has been investigated in various preclinical models of neurological disorders. The following tables summarize key quantitative findings from these studies.

In Vitro Binding Affinities and Potencies
CompoundReceptor SubtypeAssay TypePreparationKi (μM)EC50 (μM)Reference
This compound Rat α7 nAChRRadioligand BindingRat Brain Membranes~0.1-[2]
Rat α4β2 nAChRRadioligand BindingRat Brain Membranes~1-[2]
Human Fetal Muscle-type nAChRDepolarization AssayTE671 Cells-0.7[3]
S(-)-Anabasine Dopamine Release[3H]dopamine releaseRat Striatal Slices-19.3 ± 3.2[4]
Anabaseine Rat α7 nAChRRadioligand BindingRat Brain Membranes< this compound-[1]
Rat α4β2 nAChRRadioligand BindingRat Brain Membranes> this compound-[1]
Dopamine Release[3H]dopamine releaseRat Striatal Slices-15.4 ± 6.1[4]
In Vivo Behavioral Studies in Rodent Models
Disorder ModelAnimal ModelBehavioral TaskThis compound Dose (mg/kg)RouteKey FindingReference
Cognitive Impairment (Alzheimer's/Schizophrenia Model) Female Sprague-Dawley RatsRadial Arm Maze (Dizocilpine-induced impairment)0.2 and 2SCSignificantly reversed working memory errors.[4][5]
Female Sprague-Dawley RatsVisual Signal Detection Task (Dizocilpine-induced impairment)0.06SCWorsened dizocilpine-induced impairment.[4]
Schizophrenia Model MiceMK-801-induced popping behaviorDose-dependent-Attenuated popping behavior at non-seizure-inducing doses.[6]
Nicotine Addiction Male RodentsNicotine WithdrawalNot specified-Attenuated nicotine withdrawal symptoms.[7]

Experimental Protocols

In Vitro: Radioligand Binding Assay for nAChR Affinity

This protocol is adapted from established methods for determining the binding affinity of a compound to nAChRs using a competitive binding assay with a radiolabeled ligand like [³H]epibatidine.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific nAChR subtype.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or specific brain regions).

  • Radioligand (e.g., [³H]epibatidine).

  • This compound solutions of varying concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Non-specific binding control (e.g., high concentration of nicotine or carbachol).

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of this compound concentrations.

    • Total Binding: Membranes + Radioligand + Binding Buffer.

    • Non-specific Binding: Membranes + Radioligand + High concentration of a non-labeled competitor.

    • Competitive Binding: Membranes + Radioligand + Serial dilutions of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 2-4 hours at 4°C or 1 hour at room temperature) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

radioligand_binding_workflow Membrane_Prep 1. Membrane Preparation Assay_Setup 2. Assay Setup (Total, Non-specific, Competitive Binding) Membrane_Prep->Assay_Setup Incubation 3. Incubation Assay_Setup->Incubation Filtration 4. Filtration & Washing Incubation->Filtration Counting 5. Scintillation Counting Filtration->Counting Data_Analysis 6. Data Analysis (IC50 & Ki Calculation) Counting->Data_Analysis radial_arm_maze_workflow Habituation 1. Habituation & Training Drug_Admin 2. Drug Administration (Vehicle, Dizocilpine, this compound) Habituation->Drug_Admin Testing 3. Radial Arm Maze Testing Drug_Admin->Testing Data_Analysis 4. Data Analysis (Working & Reference Memory Errors) Testing->Data_Analysis

References

Application Note: Determination of Anabasine in Saliva using Single-Drop Microextraction (SDME)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a simple, sensitive, and cost-effective method for the determination of anabasine in human saliva samples using single-drop microextraction (SDME) followed by gas chromatography-flame ionization detection (GC-FID). This method provides a robust protocol for researchers, scientists, and drug development professionals involved in tobacco exposure biomonitoring and pharmacokinetic studies.

Introduction

This compound is a tobacco alkaloid that serves as a specific biomarker for tobacco use.[1][2] Its detection in biological fluids like saliva offers a non-invasive method for assessing tobacco exposure.[3] Single-drop microextraction (SDME) is a miniaturized sample preparation technique that integrates extraction, concentration, and sample introduction into a single step, offering advantages such as minimal solvent consumption, low cost, and simplicity.[4] This document provides a detailed protocol for the determination of this compound in saliva using an SDME-GC-FID method, adapted from the work of Kardani et al.[5][6]

Experimental

1. Materials and Reagents

  • This compound standard (analytical grade)

  • Nicotine and Cotinine standards (for broader applications)

  • Internal Standard (I.S.) - e.g., Quinoline

  • Methanol (HPLC grade)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Double distilled water

  • Human saliva samples (drug-free for spiking and blank analysis)

  • Whatman No. 42 filter paper

  • Organic solvent for microdrop (e.g., n-octane or other suitable solvent)

2. Instrumentation

  • Gas chromatograph equipped with a flame ionization detector (GC-FID)

  • GC microsyringe (10 µL or 25 µL)

  • Sample vials (5 mL) with PTFE silicon septa

  • Magnetic stirrer

  • Centrifuge

  • pH meter

3. Sample Preparation

  • Collect saliva samples from volunteers.

  • Filter the samples using Whatman No. 42 filter paper.

  • Centrifuge the filtered saliva to remove any remaining particulate matter.[5]

  • For analysis, transfer a 0.5 mL aliquot of the prepared saliva sample into a 5 mL sample vial.[5]

  • Spike the sample with the desired concentration of this compound standard and the internal standard.

  • Dilute the sample with double distilled water to the final volume.

  • Adjust the pH of the sample solution to the optimal alkaline condition (e.g., pH 9) using NaOH solution.[5]

4. Single-Drop Microextraction (SDME) Protocol

  • Place the sample vial containing the prepared saliva sample on a magnetic stirrer.

  • Withdraw a specific volume (e.g., 1 µL) of the organic extraction solvent into the GC microsyringe.[5]

  • Insert the microsyringe needle through the septum of the sample vial, ensuring the needle tip is immersed in the sample solution.

  • Carefully depress the plunger to expose a single microdrop of the organic solvent to the sample solution.[5]

  • Commence stirring of the sample solution at a constant rate for a predetermined extraction time (e.g., 30 minutes).[5]

  • After extraction, retract the microdrop back into the microsyringe.[5]

  • Immediately withdraw the microsyringe from the vial and inject the contents directly into the GC-FID for analysis.[5]

Experimental Workflow

SDME_Workflow Figure 1. SDME Experimental Workflow for this compound Analysis in Saliva cluster_sample_prep Sample Preparation cluster_sdme Single-Drop Microextraction cluster_analysis Analysis Saliva_Collection Saliva Collection Filtration Filtration Saliva_Collection->Filtration Centrifugation Centrifugation Filtration->Centrifugation Aliquoting Aliquoting & Spiking Centrifugation->Aliquoting pH_Adjustment pH Adjustment Aliquoting->pH_Adjustment Solvent_Withdrawal Withdraw Organic Solvent into Microsyringe Drop_Exposure Expose Microdrop to Sample pH_Adjustment->Drop_Exposure Solvent_Withdrawal->Drop_Exposure Stirring Stirring for Extraction Drop_Exposure->Stirring Drop_Retraction Retract Microdrop Stirring->Drop_Retraction GC_Injection Direct Injection into GC-FID Drop_Retraction->GC_Injection Data_Analysis Data Acquisition & Analysis GC_Injection->Data_Analysis SDME_Parameters Figure 2. Interrelationship of Key SDME Parameters cluster_params Adjustable Parameters Extraction_Efficiency Extraction Efficiency Solvent_Type Organic Solvent Type Solvent_Type->Extraction_Efficiency Drop_Volume Drop Volume Drop_Volume->Extraction_Efficiency Extraction_Time Extraction Time Extraction_Time->Extraction_Efficiency Stirring_Speed Stirring Speed Stirring_Speed->Extraction_Efficiency Sample_pH Sample pH Sample_pH->Extraction_Efficiency Salt_Addition Salt Addition Salt_Addition->Extraction_Efficiency

References

Troubleshooting & Optimization

Technical Support Center: Asymmetric Synthesis of Anabasine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the asymmetric synthesis of anabasine and its analogues.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a structured question-and-answer format.

Guide 1: Low Enantioselectivity or Diastereoselectivity

Question: My reaction is producing a nearly racemic mixture or a poor diastereomeric ratio. What are the primary factors to investigate?

Answer: Low stereoselectivity is a common challenge and can often be attributed to several factors. A systematic evaluation of your reaction parameters is crucial.

Troubleshooting Workflow for Low Stereoselectivity

start Low Enantioselectivity/ Diastereoselectivity Observed reagent_purity 1. Check Reagent and Solvent Purity start->reagent_purity reagent_purity->reagent_purity chiral_auxiliary 2. Evaluate Chiral Auxiliary Integrity reagent_purity->chiral_auxiliary Reagents Pure chiral_auxiliary->chiral_auxiliary reaction_conditions 3. Optimize Reaction Conditions chiral_auxiliary->reaction_conditions Auxiliary Intact reaction_conditions->reaction_conditions analysis 4. Verify Analytical Method reaction_conditions->analysis Conditions Optimized analysis->analysis solution High Stereoselectivity Achieved analysis->solution Method Validated

Caption: A decision tree for troubleshooting low stereoselectivity.

  • Purity of Starting Materials: Ensure that 3-(aminomethyl)pyridine and the alkylating agent are of high purity. Impurities can interfere with the chiral auxiliary or catalyst.

  • Chiral Auxiliary Integrity: The chiral auxiliary, such as (1R,2R,5R)-(+)-2-hydroxy-3-pinanone, is the cornerstone of stereocontrol. Verify its enantiomeric purity and ensure it has not degraded during storage.

  • Reaction Temperature: Temperature control is critical. For the alkylation step, maintaining a low temperature (e.g., -78 °C) is often necessary to maximize stereoselectivity. Fluctuations in temperature can lead to a loss of selectivity.

  • Base Selection and Stoichiometry: The choice and amount of base (e.g., n-butyllithium or LDA) can significantly influence the outcome. Ensure the base is of high quality and the stoichiometry is precise. An inappropriate amount can lead to side reactions or incomplete deprotonation.

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state geometry. Anhydrous conditions are typically essential.

Guide 2: Low Reaction Yield

Question: The overall yield of my this compound analogue synthesis is significantly lower than expected. Where should I focus my optimization efforts?

Answer: Low yields can result from issues at various stages of the synthesis, from incomplete reactions to product loss during workup and purification.

Troubleshooting Workflow for Low Reaction Yield

start Low Overall Yield Observed condensation 1. Condensation Step (Ketimine Formation) start->condensation condensation->condensation alkylation 2. C-Alkylation Step condensation->alkylation Ketimine Formed alkylation->alkylation cyclization 3. Cyclization and Deprotection alkylation->cyclization Alkylation Successful cyclization->cyclization purification 4. Workup and Purification cyclization->purification Cyclization Complete purification->purification solution Improved Yield Achieved purification->solution Product Recovered

Caption: A workflow for diagnosing and improving low reaction yields.

  • Incomplete Ketimine Formation: The initial condensation to form the chiral ketimine may be incomplete. Ensure efficient water removal, for instance, by using a Dean-Stark apparatus.

  • Side Reactions during Alkylation: The formation of the lithiated intermediate is a critical step. Side reactions, such as over-alkylation or reaction with the pyridine ring, can occur if the reaction conditions are not optimal.

  • Instability of Intermediates: Dihydropyridine intermediates can be unstable. It is often crucial to proceed to the next step without extensive purification of these intermediates.

  • Inefficient Cyclization: The final base-catalyzed intramolecular ring closure requires appropriate conditions to proceed efficiently. The choice of base and solvent is important here.

  • Product Loss During Purification: this compound and its analogues can be volatile or prone to degradation. Assess your extraction and chromatography procedures to minimize product loss. The use of an appropriate pH during aqueous workup is critical.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral auxiliaries used for the asymmetric synthesis of this compound, and how do they compare?

A1: The most widely cited chiral auxiliary for this synthesis is derived from 2-hydroxy-3-pinanone, which is available in both enantiomeric forms. This auxiliary has proven effective in providing high enantiomeric excess. Other strategies include the use of chiral catalysts in reactions like asymmetric hydrogenation of pyridine precursors. The choice of auxiliary or catalyst will depend on the specific this compound analogue being synthesized and the desired stereochemistry.

Q2: How can I effectively separate the final enantiomers of my this compound analogue?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating enantiomers of this compound and its analogues. The selection of the chiral stationary phase is critical. For this compound, columns such as CHIRALPAK AGP have been shown to provide good baseline separation.[1] The mobile phase composition, including the pH and organic modifier, must be optimized for your specific analogue.[1]

Q3: Are there any common side products I should be aware of during the synthesis?

A3: Yes, potential side products include dialkylated products, where the intermediate is alkylated twice. Additionally, reactions can sometimes occur on the pyridine ring itself, depending on the reaction conditions. Careful control of stoichiometry and temperature can help minimize the formation of these byproducts.

Q4: My final product appears to be unstable. What are the recommended storage conditions?

A4: this compound and its analogues can be sensitive to light, heat, and moisture.[2] It is recommended to store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Preparing fresh solutions for experiments is also advisable to avoid degradation.[2]

Quantitative Data Summary

The following table summarizes representative yields and enantiomeric excesses (e.e.) for the synthesis of this compound and related analogues from various literature sources.

ProductChiral Control MethodKey ReagentsYield (%)e.e. (%)Reference
(S)-(-)-AnabasineChiral Auxiliary(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone, 1,4-diiodobutane, n-BuLiGood overallExcellent[3][4]
(R)-(+)-AnabasineChiral Auxiliary(1R,2R,5R)-(+)-2-Hydroxy-3-pinanone, 1,4-diiodobutane, n-BuLiGood overallExcellent[3][4]
(R)-AnatabineRu-catalyzed RCMGrubbs' catalyst--[5]
(R)-AnabasineRu-catalyzed RCMGrubbs' catalyst--[5]
(S)-Nicotine AnalogueCatalytic ReductionSpiroborate ester catalyst76 (overall)82[6]

Experimental Protocols

Protocol 1: General Procedure for the Enantioselective Synthesis of (S)-(-)-Anabasine

This protocol is adapted from the general procedure described by Ayers et al.[7][3][4]

Step 1: Synthesis of the Chiral Ketimine Intermediate

  • To a solution of 3-(aminomethyl)pyridine (1.0 eq) in toluene, add (1S,2S,5S)-(-)-2-hydroxy-3-pinanone (1.0 eq).

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 12-24 hours, or until the theoretical amount of water has been collected.

  • Remove the toluene under reduced pressure to yield the crude chiral ketimine, which can be used in the next step without further purification.

Step 2: Asymmetric C-Alkylation and Cyclization

  • Dissolve the crude chiral ketimine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (argon or nitrogen).

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour.

  • Add a solution of 1,4-diiodobutane (1.2 eq) in anhydrous THF dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 4-6 hours.

  • Quench the reaction by the slow addition of water. Allow the mixture to warm to room temperature.

  • Add an aqueous solution of hydroxylamine hydrochloride and reflux the mixture for 12 hours to achieve N-deprotection.

  • After cooling, make the solution basic by adding a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then subjected to base-catalyzed intramolecular ring closure. This can often be achieved by treating the crude amine with a base like potassium carbonate in a suitable solvent.

  • Purify the final product by column chromatography on silica gel to obtain (S)-(-)-anabasine.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination

  • Column: CHIRALPAK AGP (150 x 4 mm, 5 µm particle size) or equivalent.[1]

  • Mobile Phase: Isocratic elution with a mixture of 30 mM ammonium formate (with 0.3% NH₄OH, pH ~9.5) and methanol (e.g., 90:10 v/v).[1] The optimal ratio may need to be determined empirically for different analogues.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Injection: Inject the sample and compare the retention times and peak areas to those of a racemic standard to determine the enantiomeric excess.

References

Technical Support Center: Anabasine Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for overcoming low yield in Anabasine extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary plant sources?

This compound is a pyridine and piperidine alkaloid, a structural isomer of nicotine.[1] It is found in various plants, most notably in tree tobacco (Nicotiana glauca) and is also a minor alkaloid in common tobacco (Nicotiana tabacum).[1][2]

Q2: I am experiencing a very low yield of this compound. What are the most common reasons for this?

Low yields in this compound extraction can stem from several factors. The most critical areas to investigate are:

  • Suboptimal Solvent Choice: The polarity and pH of the extraction solvent are crucial for efficiently extracting this compound.

  • Ineffective pH Adjustment: this compound is a basic alkaloid. Proper pH control during extraction and separation is essential for maximizing yield.

  • Incomplete Plant Material Lysis: The solvent must effectively penetrate the plant matrix to access the alkaloid. The particle size of the plant material is a key factor.

  • Degradation of this compound: this compound can be sensitive to high temperatures and prolonged exposure to air, leading to degradation and lower yields.[2]

  • Inadequate Extraction Time or Temperature: The duration and temperature of the extraction process directly impact the efficiency of alkaloid recovery.

Q3: Which solvent system is best for this compound extraction?

The optimal solvent system depends on the extraction method. However, studies have shown that a mixture of methanol and water (e.g., 7:3 v/v) is highly effective for extracting this compound and other tobacco alkaloids.[3] Chloroform has also been identified as an efficient solvent, particularly in liquid-liquid extraction steps after basification.[4][5]

Q4: How does pH affect the extraction of this compound?

As a basic alkaloid, this compound's solubility is highly dependent on pH.

  • Acidic Conditions (Low pH): In an acidic solution, this compound forms a salt which is soluble in water and less soluble in non-polar organic solvents. This principle is used to separate it from non-alkaloidal components.

  • Alkaline Conditions (High pH): In a basic solution (typically pH 9-11), this compound exists as a free base, which is more soluble in organic solvents like chloroform or ether.[4] Adjusting the pH to around 9 has been shown to be optimal for extraction efficiency.[4]

Q5: Can this compound degrade during the extraction process?

Yes, this compound can be susceptible to degradation. It is known to darken upon exposure to air, indicating potential oxidation.[2] Additionally, prolonged exposure to high temperatures during methods like Soxhlet extraction can lead to the degradation of thermolabile compounds.

Troubleshooting Guide for Low this compound Yield

If you are experiencing lower than expected yields, follow this systematic troubleshooting guide.

Problem: Consistently low or no this compound yield in the final extract.

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_1 Troubleshooting Details Start Start: Low this compound Yield Step1 Step 1: Verify Plant Material Preparation Start->Step1 Step2 Step 2: Evaluate Extraction Solvent and pH Step1->Step2 Material is properly prepared Q1 Is the plant material finely ground? Step1->Q1 Step3 Step 3: Assess Extraction Parameters Step2->Step3 Solvent and pH are optimal Q2 Is the solvent system appropriate? Step2->Q2 Step4 Step 4: Review Purification/Isolation Steps Step3->Step4 Parameters are optimized Q4 Are time and temperature optimized? Step3->Q4 End Improved this compound Yield Step4->End Purification is efficient Q5 Are there emulsions during liquid-liquid extraction? Step4->Q5 A1 Action: Grind to a fine powder to increase surface area. Q1->A1 A2 Action: Use MeOH/H2O (7:3) or another validated solvent. Q2->A2 Q3 Is the pH correctly adjusted for each step? Q2->Q3 A3 Action: Use pH ~9 for free base extraction into organic solvent. Q3->A3 A4 Action: Avoid excessive heat. Increase extraction time if necessary. Q4->A4 A5 Action: Add NaCl to break emulsions. Centrifuge if necessary. Q5->A5

Caption: A step-by-step workflow for troubleshooting low this compound extraction yield.

Detailed Troubleshooting Steps
  • Verify Plant Material Preparation:

    • Issue: Insufficient grinding of the plant material can drastically reduce solvent penetration and, consequently, the extraction yield.

    • Solution: Ensure the dried plant material (e.g., leaves of Nicotiana glauca) is ground into a fine, homogenous powder. This increases the surface area for solvent interaction.

  • Evaluate Extraction Solvent and pH Control:

    • Issue: Using an inappropriate solvent or incorrect pH can lead to poor this compound solubility and inefficient extraction.

    • Solution:

      • For initial extraction, consider using a methanol/water mixture (7:3 v/v), which has been shown to be effective for a range of tobacco alkaloids.[3]

      • During acid-base extraction, ensure the aqueous solution is sufficiently acidic (pH 2-3) to protonate the this compound and bring it into the aqueous phase.

      • Crucially, for the subsequent extraction into an organic solvent, the aqueous phase must be made basic (pH ~9) to deprotonate the this compound to its free base form, which is soluble in organic solvents like chloroform.[4][5]

  • Assess Extraction Parameters (Time, Temperature, and Method):

    • Issue: Sub-optimal extraction conditions can result in incomplete extraction or degradation of this compound.

    • Solution:

      • Temperature: Avoid excessive heat, especially for prolonged periods, to prevent degradation.[2] For methods like ultrasound-assisted extraction, temperatures between 30-85°C have been explored.[6][7]

      • Time: Ensure sufficient extraction time. For maceration, this could be several hours with agitation. For ultrasound or microwave-assisted methods, shorter times (e.g., 3-45 minutes) may be sufficient.[6][7]

      • Method: Consider modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can offer higher efficiency and shorter extraction times compared to traditional methods like Soxhlet.[6][7]

  • Review Purification and Isolation Steps:

    • Issue: Losses can occur during the purification stages, such as liquid-liquid extraction.

    • Solution:

      • Emulsion Formation: During liquid-liquid extraction, emulsions can form at the interface of the aqueous and organic layers, trapping the analyte. To break emulsions, you can try adding a saturated solution of sodium chloride (salting out) or centrifuging the mixture.

      • Incomplete Phase Separation: Ensure complete separation of the aqueous and organic layers to avoid loss of the this compound-containing phase.

Data on this compound Extraction

Table 1: Comparison of this compound Yield in Different Nicotiana Varieties
Nicotiana VarietyThis compound Yield (µg/g of dry plant material)
Bakoum Miena833
Oriental160
Burley242
Virginia287
NRT61374
NRT63430

Data extracted from a study using MeOH/H2O (7:3, v/v) as the extraction solvent.[3]

Table 2: Comparison of Alkaloid Extraction Methods
Extraction MethodKey ParametersRelative Efficiency/Outcome
Ultrasound-Assisted Extraction (UAE) Temperature: 30-85°C, Time: 3-45 min, Solvent Volume: 8-80 mLConvenient and precise, with good yields for minor alkaloids.[6][7]
Microwave-Assisted Extraction (MAE) Pressure: 15-75 psi, Time: 3-40 min, Power: 30-90% of 650 WRapid extraction with reduced solvent consumption.[6][7]
Soxhlet Extraction Varies with solventGenerally provides high yields but is time-consuming and can degrade thermolabile compounds.[8]
Solvent Extraction (Modified AOAC) VariesA practical and precise method with good recovery rates.[6]
Acid-Base Extraction pH cyclingA classic and effective method for selective alkaloid isolation.[5]

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction of this compound from Nicotiana glauca

This protocol is a standard method for the selective extraction of alkaloids.

Materials:

  • Dried, powdered leaves of Nicotiana glauca

  • Methanol

  • 5% Acetic Acid

  • 10% Ammonium Hydroxide (NH₄OH)

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator

Procedure:

  • Initial Extraction:

    • Soak the powdered plant material (e.g., 50 g) in methanol (e.g., 500 mL) for 72 hours at room temperature with intermittent shaking.[5]

    • Filter the extract and evaporate the methanol under vacuum using a rotary evaporator to obtain the crude methanolic extract.

  • Acidification and Defatting:

    • Dissolve the crude extract in 5% acetic acid.[5]

    • Partition this acidic aqueous solution with a non-polar solvent like diethyl ether or hexane to remove fats and other non-polar impurities. Discard the organic layer.

  • Basification and Extraction of Free Base:

    • Make the acidic aqueous extract basic by adding 10% ammonium hydroxide until the pH is approximately 9.[5]

    • Extract the basified solution multiple times with chloroform.[5] The this compound free base will move into the chloroform layer.

  • Drying and Concentration:

    • Combine the chloroform fractions and dry them over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate and evaporate the chloroform under vacuum to yield the crude alkaloid extract rich in this compound.[5]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This method uses ultrasonic waves to accelerate extraction.

Materials:

  • Dried, powdered tobacco leaves

  • Methanol/Water (7:3, v/v)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Weigh a specific amount of the powdered plant material (e.g., 1 g).

    • Add the extraction solvent (e.g., 40 mL of Methanol/Water 7:3 v/v).[3]

  • Ultrasonication:

    • Place the sample in an ultrasonic bath.

    • Sonicate for a specified time and temperature (e.g., 30 minutes at 40°C).[6] Optimal parameters may need to be determined empirically.

  • Separation and Collection:

    • After sonication, centrifuge the mixture to pellet the solid plant material.

    • Collect the supernatant containing the extracted alkaloids.

    • The extraction can be repeated on the plant material pellet to increase yield.

  • Analysis:

    • The resulting extract can be analyzed by methods such as GC-MS or HPLC to quantify the this compound content.[5]

Signaling Pathways and Workflows

This compound Biosynthesis Pathway

Anabasine_Biosynthesis Lysine Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Diamine Oxidase Piperdeine Δ¹-Piperideine Aminopentanal->Piperdeine Spontaneous Cyclization This compound This compound Piperdeine->this compound Nicotinic_Acid Nicotinic Acid Nicotinic_Acid->this compound

Caption: Simplified biosynthesis pathway of this compound from Lysine and Nicotinic Acid.[3]

General Acid-Base Extraction Workflow

AcidBaseExtraction node1 Plant Material Grind to fine powder node2 Maceration in Solvent (e.g., Methanol) Crude Extract node1->node2 node3 Dissolve in Acidic Water (pH 2-3) This compound Salt in Aqueous Phase Non-polar impurities node2->node3 node4 Liquid-Liquid Extraction with Organic Solvent (e.g., Hexane) Discard Organic Layer (impurities) Retain Aqueous Layer (this compound Salt) node3->node4 node5 Basify Aqueous Layer (pH ~9) with NH₄OH This compound Free Base node4->node5 node6 Liquid-Liquid Extraction with Organic Solvent (e.g., Chloroform) Retain Organic Layer (this compound) Discard Aqueous Layer node5->node6 node7 Dry and Evaporate Organic Solvent Purified this compound Extract node6->node7

Caption: A generalized workflow for the acid-base extraction of this compound.

References

Optimizing Anabasine Dosage for In Vivo Cognitive Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for optimizing anabasine dosage in in vivo cognitive studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate successful and reproducible research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cognition?

A1: this compound is a nicotinic acetylcholine receptor (nAChR) agonist.[1][2] It primarily acts as a full agonist at the α7 nAChR subtype and a partial agonist at α4β2 nAChRs.[1][3] Its cognitive-enhancing effects are largely attributed to its action on α7 nAChRs, which are highly expressed in brain regions crucial for learning and memory, such as the hippocampus.[1] Activation of these receptors can improve performance on memory and attention tasks.[1][2]

Q2: What is a typical effective dosage range for this compound in rodent cognitive studies?

A2: Based on studies in female Sprague-Dawley rats, effective doses of this compound for improving memory have been found to be in the range of 0.2 mg/kg to 2 mg/kg when administered subcutaneously.[1]

Q3: How should this compound be prepared and administered for in vivo studies?

A3: this compound can be dissolved in sterile isotonic saline. For cognitive studies in rats, it is typically administered via subcutaneous (SC) injection at a volume of 1 ml/kg. The injection is usually given 20 minutes before the start of the behavioral testing session.[1]

Q4: What are the potential side effects or adverse events to monitor for during this compound administration?

A4: While this compound is tolerated across a wider dose range than nicotine in rodents, some adverse effects have been noted.[1] At a dose of 0.06 mg/kg, this compound was found to worsen cognitive impairment induced by dizocilpine in an attentional task and increase the number of non-responsive trials.[1] At higher, unspecified doses, there is a potential for clonic seizures.[4] Researchers should carefully observe animals for any signs of altered motor activity, sedation, or seizure-like behavior, especially when establishing a new dose regimen.

Q5: Can this compound be used to reverse cognitive deficits?

A5: Yes, studies have shown that this compound can reverse memory impairments induced by the NMDA receptor antagonist dizocilpine (MK-801) in rats.[1][2] Specifically, doses of 0.2 mg/kg and 2 mg/kg of this compound significantly reversed dizocilpine-induced working memory errors in the radial-arm maze task.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No significant improvement in cognitive performance. Dosage may be too low. Gradually increase the dose within the reported effective range (0.2 - 2 mg/kg). A full dose-response curve may be necessary to identify the optimal dose for your specific animal model and cognitive task.
Timing of administration is not optimal. Ensure this compound is administered approximately 20 minutes prior to behavioral testing to allow for adequate absorption and distribution.
Animal model or cognitive task is not sensitive to this compound's effects. This compound has shown efficacy in reversing dizocilpine-induced memory deficits in the radial-arm maze.[1] Consider the specific cognitive domain being tested and the receptor populations involved.
Increased errors or worsened performance in cognitive tasks. Dosage may be too high or in a suboptimal range. A dose of 0.06 mg/kg has been shown to exacerbate dizocilpine-induced attentional impairment.[1] Reduce the dose to a lower effective concentration (e.g., 0.2 mg/kg).
Interaction with other administered compounds. Carefully consider the pharmacological profile of any co-administered substances. This compound's effects can be influenced by other drugs acting on the nervous system.
Observation of adverse effects (e.g., tremors, lethargy, seizures). Dosage is too high, approaching toxic levels. Immediately cease administration at that dose. Reduce the dosage significantly for subsequent experiments. High doses of related nicotinic agonists have been associated with tremors and flattened body posture. Seizures are a potential risk with high doses of this compound.[4]
Inconsistent results between subjects. Variability in drug administration. Ensure consistent and accurate subcutaneous injection technique.
Individual differences in metabolism or receptor sensitivity. Increase the number of subjects per group to improve statistical power and account for biological variability.

Quantitative Data Summary

Table 1: this compound Dose-Response in a Dizocilpine-Induced Working Memory Deficit Model (Radial-Arm Maze)

This compound Dose (mg/kg, SC)Effect on Dizocilpine-Induced Working Memory ErrorsReference
0.02No significant reversal[1]
0.2Significant reversal of memory impairment[1]
1Not significantly different from dizocilpine alone[1]
2Significant reversal of memory impairment[1]

Table 2: this compound Dose-Response in a Dizocilpine-Induced Attentional Impairment Model (Visual Signal Detection Task)

This compound Dose (mg/kg, SC)Effect on Dizocilpine-Induced Attentional ImpairmentReference
0.02No significant attenuation[1]
0.06Significant exacerbation of impairment[1]
0.2No significant attenuation[1]
1No significant attenuation[1]
2No significant attenuation[1]

Experimental Protocols

This compound Administration Protocol
  • Drug Preparation: Dissolve this compound in sterile isotonic saline to the desired concentrations (e.g., 0.02, 0.2, 1, and 2 mg/ml for a 1 ml/kg injection volume).

  • Animal Model: Adult female Sprague-Dawley rats are a commonly used model.[1]

  • Administration: Administer the this compound solution via subcutaneous (SC) injection in the loose skin on the back of the neck.

  • Volume: The injection volume should be 1 ml/kg of body weight.

  • Timing: Administer the injection 20 minutes before the start of the cognitive testing session.[1]

  • Control Group: An equivalent volume of sterile isotonic saline should be administered to the control group.

Radial-Arm Maze Protocol for Working and Reference Memory

This protocol is adapted for assessing the effects of this compound on spatial memory.

  • Apparatus: An eight-arm radial maze with a central platform. Food wells are located at the end of each arm.

  • Habituation:

    • For two days prior to testing, place the animals in the central chamber of the maze for 10 minutes with food pellets scattered along each arm to encourage exploration.

    • Once an arm is visited, do not re-bait it during the habituation session.

  • Testing Procedure (Win-Shift Task):

    • Prior to each trial, bait four of the eight arms with a food reward (e.g., a single food pellet). The baited arms should be consistent for each animal across all trials to assess reference memory.

    • Place the animal in the central platform and allow it to freely explore the maze.

    • An arm entry is recorded when all four paws of the animal are within the arm.

    • The trial ends when the animal has visited all four baited arms or after a predetermined time limit (e.g., 10 minutes).

  • Data Collection and Analysis:

    • Working Memory Errors: Re-entry into an arm that has already been visited within the same trial.

    • Reference Memory Errors: Entry into an arm that has never been baited.

    • The number of errors is recorded for each animal and compared across different treatment groups.

Visual Signal Detection Task Protocol for Attention

This protocol is a general guideline for assessing attention in rats.

  • Apparatus: A standard operant chamber equipped with two retractable levers, a central cue light, and a food dispenser.

  • Training:

    • Train the animals to press one lever (the "signal" lever) in response to a brief illumination of the cue light (a "signal" trial) to receive a food reward.

    • Train the animals to press the other lever (the "blank" lever) when the cue light is not illuminated (a "blank" trial) to receive a food reward.

    • Incorrect responses result in a short timeout period with no reward.

  • Testing Procedure:

    • A session consists of a series of randomized signal and blank trials.

    • The duration and intensity of the light cue can be varied to modulate the difficulty of the task.

  • Data Collection and Analysis:

    • Hit: Correctly pressing the signal lever on a signal trial.

    • Miss: Incorrectly pressing the blank lever on a signal trial.

    • Correct Rejection: Correctly pressing the blank lever on a blank trial.

    • False Alarm: Incorrectly pressing the signal lever on a blank trial.

    • Accuracy is calculated as the percentage of correct responses.

Visualizations

Anabasine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound nAChR α7 Nicotinic Acetylcholine Receptor This compound->nAChR Binds to & Activates Ca_ion Ca²⁺ Influx nAChR->Ca_ion Opens Channel CaMKII CaMKII Ca_ion->CaMKII Activates p38_MAPK p38 MAPK CaMKII->p38_MAPK Phosphorylates MEK1_2 MEK1/2 p38_MAPK->MEK1_2 Phosphorylates ERK1_2 p-ERK1/2 MEK1_2->ERK1_2 Phosphorylates CREB p-CREB ERK1_2->CREB Phosphorylates Cognitive_Enhancement Cognitive Enhancement (Learning & Memory) CREB->Cognitive_Enhancement Promotes Gene Transcription for

Caption: this compound-induced α7 nAChR signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_testing Cognitive Testing cluster_analysis Data Analysis Drug_Prep This compound Dissolved in Saline SC_Injection Subcutaneous Injection (1 ml/kg) Drug_Prep->SC_Injection Animal_Habituation Animal Habituation to Cognitive Task Apparatus Cognitive_Task Radial-Arm Maze or Visual Signal Detection Task Animal_Habituation->Cognitive_Task Waiting_Period 20-minute Waiting Period SC_Injection->Waiting_Period Waiting_Period->Cognitive_Task Data_Collection Record Behavioral Metrics (e.g., errors, accuracy) Cognitive_Task->Data_Collection Statistical_Analysis Compare Treatment Groups Data_Collection->Statistical_Analysis

Caption: General experimental workflow for this compound studies.

References

Anabasine Stability in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability challenges of anabasine in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: this compound is an unstable yellow liquid susceptible to degradation from several environmental factors.[1][2][3] The primary factors influencing its stability in aqueous solutions are:

  • pH: this compound stability is pH-dependent. Extreme acidic or alkaline conditions can catalyze hydrolysis and other degradation reactions.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][2][3]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[1][2][3]

  • Oxygen: The presence of dissolved oxygen can cause oxidation of the this compound molecule, especially given that it tends to darken upon exposure to air.[4]

Q2: How should I prepare and store this compound stock solutions to maximize stability?

A2: Proper preparation and storage are critical for maintaining the integrity of this compound.

  • Solvent Selection: For stock solutions, use a high-purity organic solvent like DMSO, DMF, or methanol. This compound is also highly soluble in water.[1]

  • Preparation: If you encounter precipitation during dissolution, gentle heating and/or sonication can be used to aid dissolution.[1] It is recommended to prepare fresh solutions for daily use.

  • Storage: For short-term storage (up to one month), aliquot the stock solution into amber vials to protect from light and store at -20°C.[1] For longer-term storage (up to six months), store the aliquots at -80°C.[1] Always protect solutions from light.[1] Avoid repeated freeze-thaw cycles as this can accelerate degradation.[1]

Q3: My this compound solution has turned yellow/brown. Is it still usable?

A3: A color change to yellow or brown is an indication of degradation. This compound is known to darken upon exposure to air, which suggests oxidation.[4] While the solution may still contain some active compound, the presence of degradation products can interfere with your experiments and lead to inaccurate results. It is strongly recommended to discard the discolored solution and prepare a fresh one from a reliable stock.

Q4: What are the known degradation products of this compound?

A4: Studies have identified several degradation and metabolic products of this compound. The primary degradation pathways are thought to involve oxidation and dehydrogenation of the piperidine ring. Known products include 1'-N-Hydroxythis compound, this compound 1'-delta-nitrone, and 1,2-Dehydrothis compound.[5]

Troubleshooting Guides

This section provides a systematic approach to resolving common problems encountered when working with this compound solutions.

Issue 1: Inconsistent or lower-than-expected results in bioassays.

  • Potential Cause: Degradation of this compound in the working solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock solution immediately before each experiment.

    • Control for Environmental Factors: Ensure your experimental buffer is at an appropriate pH and temperature. Protect the solution from direct light during the experiment.

    • Verify Stock Solution Integrity: If the problem persists, your stock solution may be compromised. Prepare a fresh stock solution from a new batch of solid this compound.

    • Analytical Verification: Use an analytical technique like HPLC or LC-MS/MS to verify the concentration and purity of your stock and working solutions.

Issue 2: Precipitation observed in the this compound solution upon thawing or dilution.

  • Potential Cause 1: Poor solubility in the chosen buffer system.

  • Troubleshooting Steps:

    • Review Solvent Composition: this compound is generally soluble in water, but high concentrations or the presence of other solutes in your buffer could reduce its solubility.[1]

    • Adjust pH: The pH of the solution can affect the ionization state and solubility of this compound. Experiment with slight adjustments to the buffer pH.

    • Use Co-solvents: For challenging formulations, consider the use of co-solvents as indicated in established protocols, such as small percentages of DMSO or PEG300.[1]

  • Potential Cause 2: Degradation to an insoluble product.

  • Troubleshooting Steps:

    • If the precipitate does not redissolve with gentle warming or sonication, it may be a degradation product.

    • It is best to discard the solution and prepare a fresh one, ensuring that storage and handling conditions are optimal.

Quantitative Data on this compound Stability

MatrixConditionTime (hours)This compound Loss (%)Reference
WastewaterGravity Sewer Reactor12<20%[6]
WastewaterRising Main Sewer Reactor12~30%[6]

This data indicates that this compound is less stable under the conditions of a rising main sewer, which may involve differences in microbial activity, oxygen levels, and turbulence compared to a gravity sewer.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines a typical forced degradation study to identify potential degradation products and determine the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours in a temperature-controlled oven.

    • Photolytic Degradation: Expose the stock solution to a light source providing a minimum of 1.2 million lux hours and 200 watt-hours per square meter, as per ICH Q1B guidelines.[7]

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples, including an unstressed control, by a suitable analytical method such as LC-MS/MS to determine the percentage of remaining this compound and to profile the degradation products.

Protocol 2: LC-MS/MS Analysis of this compound and its Degradants

This is a general protocol for the quantitative analysis of this compound.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.5 µm) is commonly used.[8]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 45°C.[9]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its deuterated internal standard should be optimized. For this compound, a common transition is m/z 163 -> 132.

  • Sample Preparation:

    • Dilute the samples from the stability study with the initial mobile phase to an appropriate concentration within the calibration range.

    • For complex matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary.[6]

  • Quantification:

    • Generate a calibration curve using standards of known this compound concentrations.

    • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Visualizations

Anabasine_Degradation_Pathway This compound This compound Dehydrogenation Dehydrogenation This compound->Dehydrogenation Oxidation Oxidation This compound->Oxidation Product1 1,2-Dehydrothis compound Dehydrogenation->Product1 Product2 1'-N-Hydroxythis compound Oxidation->Product2 Product3 This compound 1'-delta-nitrone Oxidation->Product3

Caption: Potential degradation pathways of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Base Hydrolysis (0.1 M NaOH, 60°C) Oxidation Oxidation (3% H₂O₂) Thermal Thermal (60°C) Photo Photolytic (ICH Q1B) Sampling Sample at Time Points (0, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Data Quantify this compound & Identify Degradants Analysis->Data

Caption: Experimental workflow for a forced degradation study.

Troubleshooting_Tree Start Inconsistent Experimental Results with this compound Check_Solution Is the working solution freshly prepared? Start->Check_Solution Yes_Fresh Yes_Fresh Check_Solution->Yes_Fresh No_Fresh No_Fresh Check_Solution->No_Fresh Check_Storage Are stock solutions stored correctly (-20°C/-80°C, protected from light)? Yes_Fresh->Check_Storage Yes Yes_Fresh->Check_Storage Yes_Storage Yes_Storage Check_Storage->Yes_Storage No_Storage No_Storage Check_Storage->No_Storage Action_Prepare_Fresh Prepare a fresh working solution No_Fresh->Action_Prepare_Fresh No Check_Purity Has the solution changed color? Yes_Storage->Check_Purity Yes Yes_Storage->Check_Purity Yes_Color Yes_Color Check_Purity->Yes_Color No_Color No_Color Check_Purity->No_Color Action_New_Stock Prepare a new stock solution and store properly No_Storage->Action_New_Stock No Action_Discard Discard solution, prepare fresh Yes_Color->Action_Discard Yes Action_Verify Verify concentration with LC-MS/MS No_Color->Action_Verify No

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Minimizing Off-Target Effects of Anabasine at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on understanding and mitigating the off-target effects of anabasine, particularly when used at high concentrations in experimental settings. The following information is intended to help researchers design more specific experiments, troubleshoot unexpected results, and interpret data with higher confidence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural alkaloid found in plants of the Nicotiana genus and is structurally similar to nicotine.[1][2] Its primary mechanism of action is as an agonist at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.[1][3]

Q2: What are the known on-target and off-target effects of this compound?

Q3: Why are off-target effects more prominent at high concentrations of this compound?

At lower concentrations, this compound will preferentially bind to its highest affinity targets, primarily the α7 and α4β2 nAChR subtypes. As the concentration increases, the likelihood of this compound binding to lower-affinity, off-target sites also increases, leading to a broader range of biological responses that are not mediated by its intended targets. This can result in misleading experimental data and potential cellular toxicity.

Q4: What are the initial indicators of potential off-target effects in my experiments with this compound?

Signs that you may be observing off-target effects of this compound include:

  • Unexpected or inconsistent phenotypes: The observed cellular or physiological response does not align with the known functions of the targeted nAChRs.

  • High degree of cellular toxicity: Significant cell death or stress is observed at concentrations required to see the desired on-target effect.

  • Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the intended nAChR target is knocked down or knocked out using genetic tools like siRNA or CRISPR.

  • Lack of confirmation with structurally different agonists: Other nAChR agonists with different chemical structures fail to produce the same biological effect.

Troubleshooting Guides

Issue 1: Observed phenotype is inconsistent with known nAChR signaling.

Possible Cause: The observed effect is due to this compound binding to an off-target receptor or protein.

Troubleshooting Steps:

  • Conduct a dose-response analysis: Determine if the inconsistent phenotype is only present at high concentrations of this compound. On-target effects should typically occur at lower concentrations consistent with the compound's potency at the intended receptor.

  • Use a structurally unrelated nAChR agonist: Test whether a different nAChR agonist (e.g., nicotine, epibatidine) recapitulates the same phenotype. If it does not, the effect is likely specific to this compound's chemical structure and may be an off-target effect.

  • Employ a competitive antagonist: Pre-treat your cells or tissue with a known nAChR antagonist (e.g., mecamylamine for α4β2, α-bungarotoxin for α7). If the antagonist fails to block the observed effect of this compound, it is likely an off-target phenomenon.

  • Perform genetic knockdown/knockout of the intended target: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the specific nAChR subtype you are studying. If the this compound-induced phenotype persists in the absence of the target receptor, it is definitively an off-target effect.

Issue 2: High levels of cytotoxicity are observed at effective concentrations.

Possible Cause: this compound is interacting with essential cellular machinery or other receptors that, when modulated, lead to cell death.

Troubleshooting Steps:

  • Lower the concentration of this compound: Determine the minimal effective concentration required to achieve your desired on-target effect and assess cytotoxicity at this and lower concentrations.

  • Perform a cell viability assay across a wide concentration range: This will help you determine the therapeutic window of this compound in your experimental system.

  • Consider off-target screening: If resources permit, subject this compound to a broad off-target screening panel to identify potential interactions with proteins known to be involved in cell viability and apoptosis. Several commercial services offer such panels.[1][3][6]

  • Review literature for known toxicities of related compounds: Investigate if other nicotinic agonists or compounds with similar structural motifs are known to have cytotoxic effects, which may provide clues to the off-target responsible.

Data Presentation

The following table summarizes the available quantitative data on the interaction of this compound with its primary on-targets. A comprehensive off-target binding profile is not currently available in the public domain. Researchers are encouraged to perform their own off-target screening for a complete understanding of this compound's selectivity.

TargetThis compound ActivityEC50 / KiEfficacyReference
On-Targets
α4β2 nAChRPartial Agonist0.9 µM (EC50)7% of max nicotine activation[5]
α7 nAChRFull AgonistHigher affinity than nicotine (specific Ki not available)Full Agonist[4]
Human Fetal Muscle nAChRFull Agonist0.7 µM (EC50)Full Agonist[1]
Potential Off-Targets
Various GPCRs, Ion Channels, Kinases, etc.Data Not AvailableData Not AvailableData Not Available

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine Binding Affinity (Ki)

This protocol is a standard method to determine the binding affinity of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the nAChR subtype of interest.

  • Radiolabeled ligand with known affinity for the target receptor (e.g., [³H]-epibatidine for α4β2 nAChRs).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well filter plates with GF/C filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare a dilution series of this compound: Serially dilute unlabeled this compound in assay buffer to cover a wide concentration range (e.g., from 1 pM to 100 µM).

  • Prepare the reaction mixture: In each well of the 96-well plate, add the cell membranes/homogenate, the radiolabeled ligand at a concentration close to its Kd, and the corresponding concentration of unlabeled this compound or vehicle control.

  • Incubate: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separate bound from free radioligand: Rapidly filter the contents of each well through the GF/C filter plate using a vacuum manifold. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Measure radioactivity: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Protocol 2: Cell-Based Functional Assay (e.g., Calcium Imaging) to Determine Potency (EC50)

This protocol measures the functional response of cells expressing the target nAChR to varying concentrations of this compound.

Materials:

  • A cell line stably or transiently expressing the nAChR subtype of interest (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound.

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader or a fluorescence microscope equipped with a calcium imaging system.

Procedure:

  • Cell plating: Seed the cells expressing the nAChR of interest into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye loading: Incubate the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells with assay buffer to remove excess dye.

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in assay buffer at concentrations ranging from sub-nanomolar to high micromolar.

  • Measure baseline fluorescence: Measure the baseline fluorescence of the cells before adding the agonist.

  • Add this compound and measure response: Add the different concentrations of this compound to the wells and immediately begin measuring the fluorescence intensity over time.

  • Data analysis: For each concentration, determine the peak fluorescence response and subtract the baseline. Plot the peak response as a function of the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.

Mandatory Visualizations

Signaling Pathways

anabasine_signaling This compound This compound nAChR Nicotinic Acetylcholine Receptor (e.g., α7, α4β2) This compound->nAChR Binds to Off_Target Off-Target Proteins This compound->Off_Target Binds at high conc. Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Depolarization Membrane Depolarization Ion_Channel->Depolarization PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt Activates MAPK MAPK/ERK Pathway Ca_Influx->MAPK Activates Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release VDCC Voltage-Dependent Ca²⁺ Channels Depolarization->VDCC Activates VDCC->Ca_Influx Gene_Expression Changes in Gene Expression PI3K_Akt->Gene_Expression MAPK->Gene_Expression Adverse_Effects Adverse/Unintended Effects Off_Target->Adverse_Effects

Caption: this compound's on-target and potential off-target signaling pathways.

Experimental Workflow

experimental_workflow Start Start: Suspected Off-Target Effect Dose_Response 1. Dose-Response Curve Start->Dose_Response High_Conc Effect only at high concentration? Dose_Response->High_Conc Orthogonal_Compound 2. Test Structurally Different Agonist High_Conc->Orthogonal_Compound Yes On_Target_Likely Conclusion: On-Target Effect More Likely High_Conc->On_Target_Likely No Same_Phenotype Same phenotype? Orthogonal_Compound->Same_Phenotype Antagonist_Block 3. Use Competitive Antagonist Same_Phenotype->Antagonist_Block Yes Off_Target_Confirmed Conclusion: Off-Target Effect Highly Likely Same_Phenotype->Off_Target_Confirmed No Effect_Blocked Effect blocked? Antagonist_Block->Effect_Blocked Genetic_Validation 4. Genetic Knockdown/out of Target Effect_Blocked->Genetic_Validation No Effect_Blocked->On_Target_Likely Yes Phenotype_Persists Phenotype persists? Genetic_Validation->Phenotype_Persists Phenotype_Persists->Off_Target_Confirmed Yes Phenotype_Persists->On_Target_Likely No

References

Anabasine Activity and Receptor Binding: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on anabasine activity and its binding to nicotinic acetylcholine receptors (nAChRs).

Frequently Asked Questions (FAQs)

Q1: How does pH affect the chemical structure of this compound in solution?

A1: this compound exists in a pH-dependent equilibrium between three major forms: a neutral cyclic imine, a monocationic cyclic iminium, and a monocationic open-chain ammonium-ketone.[1] At physiological pH (around 7.4), these three forms can coexist in nearly equal concentrations.[1] The protonation state of this compound is critical for its interaction with nAChRs.

Q2: Which form of this compound is pharmacologically active?

A2: Research indicates that the monocationic cyclic iminium form of this compound is the one that avidly binds to and activates vertebrate nAChRs.[1] Studies using stable analogs of each form have shown that the cyclic iminium analog (PTHP) displays nAChR potencies and binding affinities similar to this compound, while the other forms are significantly less active.[1]

Q3: How does a change in pH impact the binding of this compound to nAChRs?

A3: The binding of this compound to nAChRs, specifically the α4β2 subtype, is pH-dependent. As pH increases, the concentration of the active monocationic form of this compound changes, which in turn affects its ability to inhibit the binding of other ligands. This suggests that one or both of the monocationic forms of this compound interact with the orthosteric binding site for acetylcholine.[1]

Q4: I am observing inconsistent results in my this compound binding assay. Could pH be a factor?

A4: Yes, inconsistent pH across experiments can significantly impact your results. The pH of your experimental buffers influences the charge state and therefore the activity of this compound. It is crucial to ensure consistent pH across all assays to obtain reproducible data.

Troubleshooting Guides

Issue 1: Low or No Specific Binding of this compound
Potential Cause Troubleshooting Step
Incorrect pH of Assay Buffer Verify the pH of all buffers used in the assay. The optimal pH for this compound binding is crucial for maintaining the active monocationic form. Prepare fresh buffers and calibrate your pH meter regularly.
Degradation of this compound Ensure proper storage of this compound, protected from light and moisture. Prepare fresh dilutions for each experiment.
Inactive Receptor Preparation Confirm the integrity and activity of your receptor preparation (e.g., cell membranes, tissue homogenates) using a standard agonist with known activity.
Suboptimal Assay Conditions Optimize incubation time and temperature. Ensure that the assay has reached equilibrium.
Issue 2: High Non-Specific Binding in Radioligand Assay
Potential Cause Troubleshooting Step
Inadequate Blocking Ensure sufficient blocking of non-specific binding sites. Bovine Serum Albumin (BSA) is a commonly used blocking agent.
Suboptimal Radioligand Concentration Use a radioligand concentration that is appropriate for the receptor's affinity (ideally at or below the Kd).
Insufficient Washing Increase the number and/or volume of wash steps with ice-cold wash buffer to more effectively remove unbound radioligand.
Hydrophobic Interactions Consider adding a low concentration of a mild detergent (e.g., 0.01% Triton X-100) to the wash buffer to reduce non-specific hydrophobic interactions.

Data on pH-Dependent this compound Activity

The following table summarizes the pH-dependent inhibition of [³H]-methylcarbamylcholine ([³H]-MCC) binding to rat brain α4β2 nAChRs by anabaseine. The data is estimated from the graphical representation in Andrud et al., 2019.[1]

pHAnabaseine Inhibition of [³H]-MCC Binding (% of Control)Predominant this compound Forms
5.8~25%Monocationic forms (cyclic iminium and ammonium-ketone)
6.2~40%Monocationic forms increasing, cyclic imine decreasing
6.6~55%Monocationic forms and cyclic imine in significant concentrations
7.0~70%Near equal concentrations of all three forms
7.4~80%Near equal concentrations of all three forms
7.8~85%Cyclic imine concentration increasing

Experimental Protocols

Competitive Radioligand Binding Assay for this compound at α4β2 nAChRs

This protocol is adapted from methodologies described for nAChR binding assays.

1. Materials:

  • Receptor Source: Rat brain membranes or cell lines expressing α4β2 nAChRs.
  • Radioligand: [³H]-methylcarbamylcholine ([³H]-MCC).
  • Competitor: this compound.
  • Assay Buffer: 50 mM Tris-HCl buffer at various pH values (e.g., 5.8, 6.6, 7.4, 7.8).
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
  • Non-specific Binding Control: A high concentration of a known nAChR agonist (e.g., 100 µM nicotine).
  • 96-well plates, filter mats, scintillation vials, and scintillation fluid.

2. Procedure:

  • Prepare serial dilutions of this compound in the assay buffer of the desired pH.
  • In a 96-well plate, add the following to triplicate wells:
  • Total Binding: Assay buffer.
  • Non-specific Binding: Assay buffer containing the non-specific binding control.
  • Competition: this compound dilutions.
  • Add the receptor preparation to all wells.
  • Add the [³H]-MCC radioligand to all wells at a final concentration at or near its Kd.
  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
  • Wash the filters multiple times with ice-cold wash buffer.
  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
  • Plot the percentage of specific binding against the logarithm of the this compound concentration.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
  • Calculate the Ki value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Anabasine_Equilibrium cluster_pH pH Influence Cyclic_Imine Cyclic Imine (Neutral) Cyclic_Iminium Cyclic Iminium (Monocationic) Active Form Cyclic_Imine->Cyclic_Iminium + H⁺ Ammonium_Ketone Ammonium-Ketone (Monocationic) Cyclic_Imine->Ammonium_Ketone + H₂O Cyclic_Iminium->Cyclic_Imine - H⁺ Ammonium_Ketone->Cyclic_Imine - H₂O caption pH-dependent equilibrium of this compound forms.

Caption: pH-dependent equilibrium of this compound forms.

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Cyclic Iminium) nAChR nAChR (e.g., α4β2) This compound->nAChR Binds Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization PI3K PI3K Ion_Influx->PI3K MAPK_ERK MAPK/ERK Pathway Ion_Influx->MAPK_ERK Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response MAPK_ERK->Cellular_Response caption Simplified nAChR signaling pathway.

Caption: Simplified nAChR signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Prepare Buffers (Varying pH) D Incubate Receptor, This compound & [³H]-MCC A->D B Prepare this compound Serial Dilutions B->D C Prepare Receptor Membranes C->D E Separate Bound/Free (Filtration) D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate Specific Binding F->G H Generate Competition Curve G->H I Determine IC₅₀/Kᵢ H->I caption Workflow for a competitive binding assay.

Caption: Workflow for a competitive binding assay.

References

Technical Support Center: Accounting for Anabasine Metabolism in In Vitro Liver Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to studying anabasine metabolism using in vitro liver homogenates. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful execution and interpretation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound observed in in vitro liver homogenate studies?

A1: In vitro studies using liver homogenates have identified several key metabolites of this compound and its analogue, N-methylthis compound. These include diastereomeric 1-N-oxides, products of N-demethylation, N-methyl-6-oxothis compound, N-Hydroxythis compound, and this compound-1(2)-nitrone.[1] The formation of these metabolites indicates that both oxidation and hydroxylation are important metabolic pathways.

Q2: Which enzyme systems are primarily responsible for this compound metabolism in the liver?

A2: While specific kinetic data for this compound metabolism is not extensively available, the metabolism of the structurally similar alkaloid, nicotine, is predominantly carried out by cytochrome P450 (CYP) enzymes, particularly CYP2A6.[2][3][4] It is highly probable that CYP2A6 and other CYP isoforms are also involved in the metabolism of this compound. Additionally, flavin-containing monooxygenases (FMOs) are known to be involved in the N-oxidation of nicotine and may also contribute to the formation of this compound-N-oxides.[5]

Q3: What are the recommended in vitro liver preparations for studying this compound metabolism?

A3: The choice of in vitro system depends on the specific research question.

  • Liver S9 fraction is a versatile option as it contains both microsomal (Phase I enzymes like CYPs and FMOs) and cytosolic (many Phase II enzymes) fractions, allowing for the study of both primary and secondary metabolism.[6][7][8][9]

  • Liver microsomes are enriched in Phase I enzymes and are ideal for studying the initial oxidative and hydrolytic metabolism of this compound.[10][11]

  • Hepatocytes provide the most physiologically relevant model as they contain a full complement of metabolic enzymes and cofactors, but they are more expensive and have a shorter lifespan.[6]

Q4: Can this compound inhibit the metabolism of other compounds?

A4: Yes, studies have shown that this compound can act as an inhibitor of certain enzymes. For example, this compound has been found to competitively inhibit aromatase, an enzyme involved in estrogen synthesis.[12][13] When co-incubating this compound with other test compounds, it is important to consider the potential for drug-drug interactions.

Data Presentation

Table 1: Typical Experimental Conditions for this compound Metabolism in Rat Liver S9 Fraction

ParameterRecommended Value/Range
This compound Concentration1 - 100 µM
S9 Protein Concentration0.5 - 2.0 mg/mL
NADPH Concentration1 mM
Incubation Temperature37°C
Incubation Time0, 5, 15, 30, 60 minutes
Reaction TerminationAcetonitrile or Methanol

Table 2: Template for this compound Enzyme Kinetics Data (to be populated with experimental data)

MetaboliteApparent Km (µM)Apparent Vmax (pmol/min/mg protein)
Hydroxythis compoundUser-definedUser-defined
This compound-N-oxideUser-definedUser-defined
Other MetabolitesUser-definedUser-defined

Experimental Protocols

Protocol 1: Preparation of Rat Liver S9 Fraction

This protocol describes the preparation of the S9 fraction from rat liver, which contains both microsomal and cytosolic enzymes.

Materials:

  • Male Wistar rats (200-250g)

  • Homogenization Buffer: 50 mM Tris-HCl, 150 mM KCl, pH 7.4, ice-cold

  • Centrifuge capable of 9,000 x g

  • Potter-Elvehjem homogenizer

  • Cryovials

Procedure:

  • Euthanize the rat according to approved animal welfare protocols.

  • Perfuse the liver with ice-cold saline to remove blood.

  • Excise the liver, weigh it, and place it in ice-cold homogenization buffer.

  • Mince the liver finely with scissors.

  • Homogenize the minced liver in 3 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which is the S9 fraction.

  • Determine the protein concentration of the S9 fraction using a standard method (e.g., Bradford assay).

  • Aliquot the S9 fraction into cryovials, flash-freeze in liquid nitrogen, and store at -80°C until use.

Protocol 2: In Vitro this compound Metabolism Assay Using Liver S9 Fraction

This protocol outlines the procedure for incubating this compound with the prepared liver S9 fraction to assess its metabolism.

Materials:

  • Rat Liver S9 fraction

  • This compound stock solution (in a suitable solvent like DMSO or methanol, ensure final solvent concentration is <1%)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, and 5 mM MgCl₂) or 1 mM NADPH solution.

  • Incubator or water bath at 37°C

  • Acetonitrile (ice-cold) for reaction termination

  • Microcentrifuge tubes

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system (or NADPH), and the liver S9 fraction in a microcentrifuge tube. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the this compound stock solution to the pre-warmed reaction mixture. The final volume should be consistent across all samples.

  • Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile. The 0-minute time point is terminated immediately after the addition of this compound.

  • Vortex the samples vigorously and then centrifuge at >10,000 x g for 10 minutes to precipitate the protein.

  • Transfer the supernatant to a new tube for analysis by LC-MS/MS.

  • Include appropriate controls, such as incubations without NADPH (to assess non-CYP mediated metabolism) and incubations with heat-inactivated S9 fraction (to control for non-enzymatic degradation).

Protocol 3: LC-MS/MS Analysis of this compound and its Metabolites

This section provides a general framework for the LC-MS/MS analysis. Specific parameters will need to be optimized for your instrument and metabolites of interest.

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Mobile Phase (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • A gradient elution is typically used to separate the parent compound from its more polar metabolites.

Mass Spectrometry:

  • Operate in positive electrospray ionization (ESI+) mode.

  • Use Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ion pairs for this compound and its expected metabolites need to be determined by infusing pure standards.

  • Example MRM transitions (to be optimized):

    • This compound: e.g., Q1: 163.1 -> Q3: 134.1

    • Hydroxythis compound: e.g., Q1: 179.1 -> Q3: 162.1

    • This compound-N-oxide: e.g., Q1: 179.1 -> Q3: 161.1

Data Analysis:

  • Quantify the disappearance of the parent compound (this compound) and the formation of metabolites over time.

  • Calculate the rate of metabolism and, if performing kinetic studies, determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or very low metabolism of this compound 1. Inactive S9 fraction. 2. Incorrect cofactor concentration or degradation. 3. Sub-optimal incubation conditions (pH, temperature). 4. This compound concentration is too low.1. Use a fresh batch of S9 or test the activity with a known substrate. 2. Prepare fresh cofactor solutions for each experiment. 3. Verify the pH of the buffer and the temperature of the incubator. 4. Increase the concentration of this compound.
High variability between replicates 1. Inaccurate pipetting. 2. Inconsistent incubation times. 3. Heterogeneity of the S9 fraction suspension.1. Calibrate pipettes and use proper pipetting techniques. 2. Use a timer and stagger the start of incubations to ensure accurate timing. 3. Gently mix the S9 fraction before aliquoting.
Unexpected metabolite peaks 1. Contamination of reagents or glassware. 2. Non-enzymatic degradation of this compound. 3. Presence of impurities in the this compound standard.1. Use high-purity reagents and thoroughly clean all glassware. 2. Run a control with heat-inactivated S9 to check for non-enzymatic degradation. 3. Check the purity of the this compound standard using an appropriate analytical method.
Matrix effects in LC-MS/MS analysis 1. Interference from components of the S9 fraction. 2. High concentration of salts from the buffer.1. Optimize sample clean-up (e.g., solid-phase extraction). 2. Use a stable isotope-labeled internal standard for this compound. 3. Dilute the sample before injection.

Visualizations

Anabasine_Metabolism_Pathway cluster_n_methyl Metabolism of N-methylthis compound This compound This compound N_Oxidation N-Oxidation This compound->N_Oxidation CYPs, FMOs Hydroxylation Hydroxylation This compound->Hydroxylation CYPs (e.g., CYP2A6) Anabasine_N_Oxide This compound-N-Oxide N_Oxidation->Anabasine_N_Oxide Hydroxythis compound Hydroxythis compound Hydroxylation->Hydroxythis compound N_Demethylation N-Demethylation (for N-methylthis compound) N_Demethylation->this compound Anabasine_Nitrone This compound-1(2)-nitrone Hydroxythis compound->Anabasine_Nitrone N_Methyl_6_Oxothis compound N-methyl-6-oxothis compound N_Methylthis compound N-Methylthis compound N_Methylthis compound->N_Demethylation CYPs N_Methylthis compound->N_Methyl_6_Oxothis compound Oxidation

Caption: Proposed metabolic pathway of this compound in liver homogenates.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis S9_Prep Prepare Liver S9 Fraction Reaction_Setup Set up Reaction Mixture (S9, Buffer, Cofactors) S9_Prep->Reaction_Setup Reagent_Prep Prepare Buffers and Cofactor Solutions Reagent_Prep->Reaction_Setup Pre_incubation Pre-incubate at 37°C Reaction_Setup->Pre_incubation Add_this compound Initiate Reaction with this compound Pre_incubation->Add_this compound Incubate Incubate at 37°C for Defined Time Points Add_this compound->Incubate Terminate Terminate Reaction (Ice-cold Acetonitrile) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Processing Process Data and Calculate Kinetic Parameters Analyze->Data_Processing

Caption: General workflow for an in vitro this compound metabolism assay.

References

Improving the specificity of Anabasine as a tobacco use biomarker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing anabasine as a specific biomarker for tobacco use. The following information addresses common issues and questions that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a specific biomarker for tobacco use?

A1: this compound is an alkaloid found in the tobacco plant (Nicotiana tabacum) but is not a metabolite of nicotine.[1] Nicotine replacement therapies (NRTs) like patches, gum, and inhalers contain highly purified nicotine and should not introduce this compound into the body.[1][2] Therefore, the presence of this compound in a biological sample, such as urine, is a strong indicator of recent tobacco product use.[3][4]

Q2: What are the main advantages of using this compound over cotinine as a biomarker for tobacco use?

A2: While cotinine, a major metabolite of nicotine, is an excellent biomarker for nicotine exposure, it cannot distinguish between nicotine from tobacco and nicotine from NRTs.[5][6] this compound's primary advantage is its ability to specifically identify tobacco use in individuals who may also be using NRTs, which is crucial for smoking cessation programs and clinical trials.[3][4][7]

Q3: What is the typical half-life of this compound, and what is its detection window?

A3: The urinary excretion half-life of this compound is approximately 16 hours.[7][8] This allows for the detection of tobacco use for a few days after cessation.[8]

Q4: Are there any known dietary sources of this compound that could lead to false-positive results?

A4: Yes, trace amounts of this compound can be found in some vegetables from the Solanaceae family, such as green tomatoes, eggplants, and peppers.[9][10] However, the intake from typical dietary consumption is generally much lower than that from smoking.[9] Establishing an appropriate cutoff concentration is key to distinguishing dietary exposure from tobacco use.[11]

Q5: What are the recommended cutoff levels for urinary this compound to indicate active tobacco use?

A5: Historically, a cutoff of 2 ng/mL has been used.[3][7] However, more recent studies with highly sensitive analytical methods suggest that lower cutoff values may be more appropriate to accurately distinguish tobacco users from non-users.[12] One study proposed a cutoff of >0.236 ng/mL for this compound to improve sensitivity while maintaining high specificity.[12] Another study determined an upper reference cutoff of 3.0 ng/mL in non-smokers.[11] The choice of cutoff may depend on the specific population and the sensitivity of the analytical method.

Troubleshooting Guide

Issue 1: High background or interfering peaks in chromatograms when analyzing this compound by LC-MS/MS.

  • Possible Cause 1: Matrix Effects. Urine is a complex matrix that can cause ion suppression or enhancement, affecting the accuracy of quantification.[2]

    • Troubleshooting Steps:

      • Optimize Sample Preparation: Employ a robust sample preparation technique such as solid-phase extraction (SPE) to remove interfering substances.[2] Alternatively, a simple centrifugal clarification of the urine specimen followed by a more rigorous chromatographic separation can also be effective.[2]

      • Use Isotope-Labeled Internal Standards: Incorporate a deuterated this compound internal standard (this compound-d4) to compensate for matrix effects and variations in instrument response.[8]

      • Dilute the Sample: If matrix effects are severe, diluting the urine sample can mitigate the issue, provided the this compound concentration remains within the instrument's detection limits.

  • Possible Cause 2: Isobaric Interference. An unrelated isobaric compound, having the same nominal mass as this compound, can be present in the urine of both tobacco and NRT users, leading to falsely elevated this compound levels.[2]

    • Troubleshooting Steps:

      • Improve Chromatographic Resolution: Increase the high-performance liquid chromatography (HPLC) column length or modify the gradient elution to achieve better separation of this compound from the interfering compound.[2]

      • Use Tandem Mass Spectrometry (MS/MS): Employ MS/MS with specific precursor-to-product ion transitions for both this compound and a qualifying ion. The ratio of these two transitions should be consistent with that of a known this compound standard. A significant deviation in this ratio for a sample peak indicates the presence of an interferent.[2]

Issue 2: Inconsistent or low recovery of this compound during sample preparation.

  • Possible Cause: Suboptimal Extraction Protocol. The chosen solid-phase extraction (SPE) sorbent, pH of the sample, or elution solvent may not be optimal for this compound.

    • Troubleshooting Steps:

      • pH Adjustment: Ensure the urine sample is alkalinized before extraction to have this compound in its non-ionized form, which improves its retention on non-polar SPE sorbents.

      • Evaluate Different SPE Sorbents: Test different types of SPE cartridges (e.g., mixed-mode cation exchange) to find the one that provides the best recovery and cleanup for your specific application.

      • Optimize Elution Solvent: Experiment with different solvent compositions and volumes for the elution step to ensure complete recovery of this compound from the SPE cartridge.

Quantitative Data Summary

Table 1: Urinary this compound Concentrations in Different Populations

PopulationSample Size (n)Mean this compound Concentration (ng/mL)This compound Concentration Range (ng/mL)Citation
Cigarette Smokers9922Not Reported[7]
Smokeless Tobacco Users20524Not Reported[7]
Nicotine-Negative, this compound-Positive868 ± 7 (SD)3 - 39[11]
Nicotine-Positive, this compound-Positive81413 ± 14 (SD)3 - 144[11]
Non-Smokers47Not ReportedBelow proposed cutoff of 0.236 ng/mL for most[12]

Table 2: Proposed Urinary this compound Cutoff Values for Tobacco Use

Proposed Cutoff (ng/mL)SensitivitySpecificityStudy PopulationCitation
> 247%Not ReportedDaily Smokers vs. Non-Smokers[12]
> 0.23689%98%Daily Smokers vs. Non-Smokers[12]
3.0 (Upper Reference Limit)Not Applicable99.6% (in non-smokers)Non-Smokers[11]

Experimental Protocols

Method 1: LC-MS/MS for the Specific Detection of this compound in Urine

This protocol is based on a method designed to resolve this compound from an isobaric interferent.[2]

  • Sample Preparation (Centrifugal Clarification):

    • Transfer a urine specimen to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any particulate matter.

    • Transfer the supernatant to an autosampler vial for injection.

  • Liquid Chromatography (LC):

    • Column: A robust C18 column with sufficient length for high-resolution chromatography.

    • Mobile Phase A: Aqueous buffer (e.g., ammonium formate in water).

    • Mobile Phase B: Organic solvent (e.g., methanol or acetonitrile).

    • Gradient: A prolonged gradient is crucial for separating this compound from its isobaric interferent. The specific gradient profile should be optimized but will generally involve a slow increase in the percentage of Mobile Phase B over a total run time of approximately 12 minutes or more.

    • Flow Rate: A typical flow rate is around 400 µL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound Quantifier: Monitor a specific precursor-to-product ion transition (e.g., m/z 163 -> 134).

      • This compound Qualifier: Monitor a second, confirmatory precursor-to-product ion transition (e.g., m/z 163 -> 80). The ratio of the quantifier to qualifier ion intensities should be established using a pure this compound standard and used to confirm the identity of this compound in unknown samples.

    • Internal Standard: Use a deuterated internal standard such as this compound-d4 and monitor its corresponding MRM transition.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Centrifugation Centrifugal Clarification Urine_Sample->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation High-Resolution LC Separation Supernatant_Transfer->LC_Separation MSMS_Detection Tandem MS Detection (MRM) LC_Separation->MSMS_Detection Quantification Quantification vs. Internal Standard MSMS_Detection->Quantification Qualifier_Ratio Qualifier Ion Ratio Confirmation MSMS_Detection->Qualifier_Ratio Result This compound Concentration Quantification->Result Qualifier_Ratio->Result

Caption: Workflow for urinary this compound analysis.

Troubleshooting_Logic Troubleshooting Logic for Isobaric Interference Start Suspected Inaccurate this compound Result Check_Ratio Is Quantifier/Qualifier Ion Ratio Correct? Start->Check_Ratio Improve_LC Action: Improve Chromatographic Separation Check_Ratio->Improve_LC No Result_OK Result is Valid Check_Ratio->Result_OK Yes Reanalyze Re-analyze Sample Improve_LC->Reanalyze Result_Invalid Interference Confirmed, Result Invalid Improve_LC->Result_Invalid Reanalyze->Check_Ratio

Caption: Logic for addressing isobaric interference.

References

Technical Support Center: Enhancing the Resolution of Anabasine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of anabasine enantiomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Which type of HPLC column is most effective for separating this compound enantiomers?

A1: Polysaccharide-based Chiral Stationary Phases (CSPs) are highly effective for the chiral separation of this compound. Columns such as the CHIRALPAK AGP have demonstrated excellent, full baseline separation with resolution values greater than 1.5.[1] Other cellulose-based columns, like the LUX Cellulose-2, are also capable of separating this compound enantiomers effectively.[1] For more complex separations involving multiple alkaloid enantiomers, a tandem system combining a C18 column with a polysaccharide-based chiral column (e.g., IG-3) has been successfully used.[2]

Q2: What is a typical mobile phase composition for the chiral separation of this compound?

A2: A common approach for reversed-phase HPLC involves an isocratic mobile phase. For example, a mixture of 30 mM ammonium formate with 0.3% ammonium hydroxide (to adjust the pH) and methanol, in a 90:10 (v/v) ratio, has been used successfully with a CHIRALPAK AGP column.[1] The pH of the mobile phase is a critical parameter, with a pH of 9.5 being optimal for separating alkaloid enantiomers like this compound.[1][3]

Q3: Why is a basic additive, like ammonium hydroxide or diethylamine (DEA), often required in the mobile phase?

A3: this compound is a basic compound. Adding a basic modifier to the mobile phase is crucial for achieving good peak shape and preventing peak tailing.[4] These additives compete with the basic analyte for active silanol sites on the stationary phase, which minimizes undesirable interactions that can lead to poor chromatographic performance.[4]

Q4: How does temperature influence the resolution of this compound enantiomers?

A4: Temperature can significantly impact chiral separations. Generally, lower column temperatures tend to enhance resolution by increasing the differences in interaction energies between the this compound enantiomers and the chiral stationary phase.[4][5] However, this may lead to longer retention times and higher backpressure. It is essential to optimize the temperature to find a balance between resolution and analysis time.[5]

Q5: What detection methods are suitable for analyzing this compound enantiomers?

A5: Both UV detectors and tandem mass spectrometry (MS/MS) are commonly used.[1][2] A UV detector set at a wavelength of 259 nm or 260 nm is effective for detection.[2][6] For higher sensitivity and specificity, especially at low concentrations, a reversed-phase Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometer (UPLC/MS/MS) method is advantageous.[1][3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor or No Resolution 1. Inappropriate chiral column. 2. Suboptimal mobile phase composition. 3. Incorrect mobile phase pH.1. Select a polysaccharide-based CSP like CHIRALPAK AGP or a cellulose-based column.[1] 2. Systematically vary the ratio of the organic modifier (e.g., methanol) to the aqueous buffer.[1][4] 3. Adjust the mobile phase pH to around 9.5 using ammonium hydroxide.[1][3]
Peak Tailing 1. Strong interaction of the basic this compound with residual silanol groups on the stationary phase. 2. Insufficient concentration of the basic additive in the mobile phase.1. Add or increase the concentration of a basic modifier like ammonium hydroxide (e.g., 0.3%) or diethylamine (DEA) to the mobile phase.[1][4] 2. Ensure the mobile phase is freshly prepared and thoroughly mixed.[4]
Peak Splitting or Shoulders 1. Column contamination or void at the inlet. 2. Sample solvent is not compatible with the mobile phase. 3. Co-elution with an impurity.1. Flush the column with a strong solvent or, if the problem persists, replace the column.[4] 2. Dissolve the this compound sample in the mobile phase itself or a solvent of similar or weaker strength.[4] 3. Reduce the injection volume to check if peaks resolve.[4]
High Backpressure 1. Blockage of the column inlet frit. 2. Particulate matter from the sample or mobile phase.1. Reverse-flush the column (if permitted by the manufacturer). 2. Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use.
Loss of Resolution Over Time 1. Column contamination. 2. Degradation of the chiral stationary phase.1. Implement a regular column cleaning and regeneration procedure as recommended by the manufacturer.[4] 2. Verify that the mobile phase composition and pH are within the stable range for the specific column.[4]

Data Presentation

Table 1: HPLC Method Parameters for this compound Enantiomer Separation

ParameterMethod 1 (Reversed-Phase UPLC/MS/MS)[1]Method 2 (Tandem Column HPLC-UV)[2]
Column(s) CHIRALPAK AGP (150 x 4 mm, 5 µm)C18 (150 x 4.6 mm, 5 µm) + IG-3 Chiral Column (250 x 4.6 mm, 3 µm)
Mobile Phase 90:10 (v/v) of 30 mM Ammonium Formate (with 0.3% NH₄OH, pH 9.5) and MethanolNot explicitly detailed for this compound, part of a multi-alkaloid method.
Flow Rate 0.4 mL/minNot specified.
Detection Tandem Mass Spectrometry (MS/MS)UV Detector (259 nm)
Resolution (Rs) > 1.5 (baseline separation)Baseline separation achieved.

Table 2: Method Validation Data (UPLC/MS/MS Method) [1][3]

ParameterValue
Linearity (r²) > 0.996
Limit of Detection (LOD) < 10 ng/mL
Limit of Quantitation (LOQ) < 30 ng/mL
Recovery 100–115%
Coefficient of Variation (CV%) 0.2–3.7%

Experimental Protocols

Protocol 1: UPLC/MS/MS Method for this compound Enantiomer Separation [1]

This protocol is based on a reversed-phase UPLC/MS/MS method for the determination of tobacco alkaloid enantiomers.

  • Sample Preparation:

    • Weigh 200 mg of ground tobacco sample into a 20 mL glass vial.

    • Add 200 µL of 5N NaOH and let stand for 10 minutes.

    • Add 10 mL of 70% methanol and shake for one hour.

    • Filter the extract through a 0.22 µm PTFE filter.

    • Dilute the filtered extract 20-fold with 70% methanol.

  • HPLC-MS/MS Conditions:

    • Column: CHIRALPAK AGP (150 x 4 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 90:10 (v/v) of 30 mM ammonium formate containing 0.3% NH₄OH (pH 9.5) and methanol.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Detection: Tandem Mass Spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode. For (R,S)-Anabasine, monitor transitions such as m/z 163 > 92 and 163 > 80.

  • Data Analysis:

    • Integrate the peaks corresponding to the (R)- and (S)-anabasine enantiomers.

    • Quantify using a standard calibration curve. A resolution value (Rs) ≥ 1.5 indicates baseline separation.

Visualizations

G General Workflow for this compound Enantiomer Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Tobacco/Drug Sample Extract Extraction with Methanol/Water Sample->Extract Filter Filter Extract (0.22 µm) Extract->Filter Inject Inject into HPLC Filter->Inject Separate Chiral Separation (e.g., CHIRALPAK AGP) Inject->Separate Detect Detection (UV or MS/MS) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Integrate Peaks & Quantify Chromatogram->Analyze Report Report Resolution (Rs) Analyze->Report

Caption: A typical workflow for this compound enantiomer analysis by HPLC.

G Troubleshooting Poor Resolution Start Start: Poor Resolution (Rs < 1.5) CheckColumn Is the column appropriate? (e.g., Polysaccharide CSP) Start->CheckColumn CheckMobilePhase Is the mobile phase optimized? CheckColumn->CheckMobilePhase Yes SelectColumn Action: Select a suitable chiral column. CheckColumn->SelectColumn No CheckpH Is mobile phase pH correct? (e.g., ~9.5) CheckMobilePhase->CheckpH Yes OptimizeModifier Action: Vary organic modifier ratio. CheckMobilePhase->OptimizeModifier No CheckTailing Are peaks tailing? CheckpH->CheckTailing Yes AdjustpH Action: Adjust pH with NH4OH or basic additive. CheckpH->AdjustpH No AddBasicModifier Action: Add/Increase basic modifier (e.g., DEA, NH4OH). CheckTailing->AddBasicModifier Yes Success Resolution Improved CheckTailing->Success No SelectColumn->CheckMobilePhase OptimizeModifier->CheckpH AdjustpH->CheckTailing AddBasicModifier->Success

References

Validation & Comparative

Anabasine Demonstrates Higher Potency and Efficacy at α7 Nicotinic Receptors Compared to Nicotine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of anabasine and nicotine reveals that this compound acts as a more potent and efficacious agonist at the α7 nicotinic acetylcholine receptor (nAChR), a key target for therapeutic development in neurological and inflammatory disorders. This compound generally exhibits higher binding affinity and functions as a full agonist, whereas nicotine is typically characterized as a partial agonist at this receptor subtype.

This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, summarizing key experimental data and methodologies to objectively compare the performance of this compound and nicotine on α7 nAChRs.

Quantitative Comparison of Agonist Properties

The potency and efficacy of this compound and nicotine at the α7 nAChR have been determined through various in vitro studies. The following table summarizes key quantitative data from the literature. It is important to note that absolute values can vary depending on the experimental system and conditions.

CompoundReceptor SubtypeAgonist TypePotency (EC50/Ki)Efficacy (Maximal Response)Experimental System
This compound Rat α7 nAChRFull AgonistKi = 0.058 µMEquivalent to acetylcholine[1]Radioligand binding ([³H]-Cytisine, [¹²⁵I]-α-BTX) with rat brain membranes[2]
Human α7 nAChRFull Agonist-Equivalent to acetylcholine[1]Xenopus oocytes expressing human α7 nAChRs[1]
Nicotine Human α7 nAChRPartial AgonistEC50 = 83 ± 10 µM[3]~65% of acetylcholine response[1]Two-electrode voltage clamp in Xenopus oocytes[3]
Rat α7 nAChRPartial Agonist-Lower than this compound[1]Xenopus oocytes expressing rat α7 nAChRs[1]

Note: EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum. A lower EC50 value indicates higher potency. Ki (inhibition constant) represents the affinity of a ligand for a receptor. A lower Ki value indicates higher affinity.

Studies consistently demonstrate that this compound has a greater affinity than nicotine for the α7 subtype.[4] The rank order of potency for stimulating homomeric α7 receptors expressed in Xenopus oocytes is anabaseine > this compound > nicotine.[1] Furthermore, while this compound can elicit a maximal response equivalent to that of the endogenous agonist acetylcholine, nicotine's maximal response is significantly lower, categorizing it as a partial agonist at this receptor.[1]

Signaling and Experimental Frameworks

The activation of α7 nAChRs, which are ligand-gated ion channels with high permeability to calcium ions, initiates a cascade of intracellular signaling events.[5] This influx of calcium can trigger various downstream effects, including the activation of signaling pathways involved in neurotransmitter release, neuroprotection, and modulation of inflammation.

G cluster_0 Receptor Activation cluster_1 Downstream Effects Agonist This compound or Nicotine Receptor α7 nAChR Agonist->Receptor Binds to Ion_Channel Ion Channel Opening Receptor->Ion_Channel Activates Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Downstream Downstream Signaling Pathways (e.g., ERK/MAPK) Ca_Influx->Downstream Neurotransmitter Neurotransmitter Release Downstream->Neurotransmitter Gene_Expression Gene Expression Changes Downstream->Gene_Expression Cellular_Response Cellular Response (e.g., Neuroprotection, Anti-inflammatory effects) Neurotransmitter->Cellular_Response Gene_Expression->Cellular_Response

α7 nAChR Agonist Signaling Cascade

Experimental Protocols

The characterization of agonist potency at α7 nAChRs typically involves electrophysiological and cell-based functional assays.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is a gold-standard electrophysiological technique for studying the function of ion channels expressed in the oocyte membrane.

Protocol Outline:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the human or rat α7 nAChR subunit.

  • Incubation: The oocytes are incubated for several days to allow for receptor expression on the cell surface.

  • Voltage Clamp: An oocyte is placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential at a set value (e.g., -70 mV).

  • Agonist Application: A solution containing the agonist (this compound or nicotine) is perfused over the oocyte.

  • Current Measurement: The influx of ions through the activated α7 nAChRs generates an inward current, which is measured by the voltage clamp amplifier.

  • Dose-Response Analysis: The procedure is repeated with a range of agonist concentrations to generate a dose-response curve, from which the EC50 and maximal response are calculated.[3][6]

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Analysis start Start harvest Harvest Xenopus Oocytes start->harvest inject Inject α7 nAChR cRNA harvest->inject incubate Incubate for Receptor Expression inject->incubate clamp Voltage Clamp Oocyte incubate->clamp perfuse Perfuse with Agonist clamp->perfuse record Record Inward Current perfuse->record wash Washout record->wash repeat_conc Repeat for Multiple Concentrations wash->repeat_conc repeat_conc->perfuse Yes plot Plot Dose-Response Curve repeat_conc->plot No calculate Calculate EC50 and Emax plot->calculate end End calculate->end

Two-Electrode Voltage Clamp (TEVC) Workflow
Intracellular Calcium Influx Assays

These cell-based assays measure the increase in intracellular calcium concentration following the activation of α7 nAChRs.

Protocol Outline:

  • Cell Culture and Transfection: A mammalian cell line, such as Human Embryonic Kidney 293 (HEK-293) cells, is cultured and stably transfected to express the α7 nAChR.[6]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist Addition: The agonist is added to the cells, often using an automated liquid handling system like a Fluorometric Imaging Plate Reader (FLIPR).[6][7]

  • Fluorescence Measurement: The instrument measures the real-time change in fluorescence intensity, which corresponds to the influx of calcium through the activated α7 nAChRs.[6]

  • Data Analysis: The peak fluorescence response is measured for a range of agonist concentrations to construct a dose-response curve, from which EC50 and Emax values are determined.[6]

References

Anabasine vs. Anatabine: A Comparative Analysis of Their Effects on Memory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anabasine and anatabine, two minor alkaloids found in tobacco and other plants of the Solanaceae family, have garnered increasing interest for their potential neuroactive properties.[1][2][3] Structurally similar to nicotine, these compounds act on nicotinic acetylcholine receptors (nAChRs), which are pivotal in cognitive processes, including memory and attention.[1][3][4] This guide provides a comparative analysis of the effects of this compound and anatabine on memory, supported by experimental data, detailed methodologies, and an exploration of their underlying signaling pathways.

Quantitative Data Summary

A key study directly comparing the two alkaloids investigated their ability to reverse memory impairment induced by the NMDA antagonist dizocilpine (MK-801) in female Sprague-Dawley rats.[1][3][5] The results, as measured by performance in a 16-arm radial maze task, are summarized below.

CompoundDoseEffect on Dizocilpine-Induced Working Memory ErrorsStatistical Significance (p-value)Reference
This compound 0.2 mg/kgSignificant reversal of impairmentp < 0.05[1]
2 mg/kgSignificant reversal of impairmentp < 0.025[1]
Anatabine 0.2 mg/kgNo significant effectNot significant[1]
2 mg/kgSlight, non-significant improvementNot significant[1]

Comparative Efficacy on Memory

The available data indicates a clear distinction between the effects of this compound and anatabine on spatial working memory. This compound demonstrated a significant ability to ameliorate memory deficits , while anatabine did not show a statistically significant effect in the same memory paradigm.[1][3][5] This suggests that despite their structural similarities, their pharmacological actions on memory-related neural circuits may differ.

Interestingly, the same study found that anatabine, but not this compound, was effective in reversing attentional impairment caused by dizocilpine.[1][3][5] This highlights a functional divergence between the two alkaloids, with this compound appearing more specific to memory enhancement and anatabine to attentional processes in this particular experimental model.

Further research on anatabine has shown its potential to improve spatial memory in the context of traumatic brain injury and in a transgenic mouse model of Alzheimer's disease.[2][6][7] In the Alzheimer's model, chronic treatment with anatabine was found to alleviate social memory deficits.[2][7] These findings suggest that anatabine's beneficial effects on memory may be more prominent in pathological conditions involving neuroinflammation and neurodegeneration.

Signaling Pathways and Mechanisms of Action

The differential effects of this compound and anatabine on memory can be attributed to their interactions with different subtypes of nicotinic acetylcholine receptors and their downstream signaling cascades.

This compound is suggested to exert its pro-cognitive effects primarily through its activity as a selective agonist at α7 nicotinic acetylcholine receptors (α7 nAChRs) .[4][8] The α7 nAChR is highly expressed in the hippocampus, a brain region critical for learning and memory.[1] Activation of α7 nAChRs is known to modulate synaptic plasticity and enhance cognitive function.

Anabasine_Signaling_Pathway This compound This compound a7nAChR α7 nAChR This compound->a7nAChR Ca_Influx Ca²⁺ Influx a7nAChR->Ca_Influx Activation Downstream Downstream Signaling Ca_Influx->Downstream Memory Memory Enhancement Downstream->Memory

This compound's Proposed Memory-Enhancing Pathway

Anatabine has been identified as a ligand for the α3β4 nAChR subtype .[1] However, its neuroprotective and cognitive-enhancing effects, particularly in disease models, appear to be mediated through potent anti-inflammatory actions .[2][6][7] Studies have shown that anatabine can reduce the activation of the pro-inflammatory transcription factors STAT3 and NFκB .[2][7] By inhibiting these pathways, anatabine can decrease neuroinflammation, reduce amyloid-beta (Aβ) deposition, and alleviate behavioral deficits in models of Alzheimer's disease.[2][7][9]

Anatabine_Signaling_Pathway Anatabine Anatabine STAT3_NFkB STAT3 / NFκB Activation Anatabine->STAT3_NFkB Improved_Memory Improved Memory Anatabine->Improved_Memory Neuroinflammation Neuroinflammation STAT3_NFkB->Neuroinflammation Abeta Aβ Deposition STAT3_NFkB->Abeta Memory_Deficits Memory Deficits Neuroinflammation->Memory_Deficits Abeta->Memory_Deficits

Anatabine's Anti-Inflammatory Pathway and Memory

Experimental Protocols

The primary comparative data was obtained using the win-shift spatial working and reference memory task in the 16-arm radial maze .[1]

Apparatus: A 16-arm radial maze with a central platform. Food rewards are placed at the end of designated arms.

Procedure:

  • Habituation: Rats are familiarized with the maze and taught to consume food pellets from the arms.

  • Training: Rats are trained on a win-shift procedure. In the initial phase, a subset of arms is baited. The rat is placed on the central platform and allowed to retrieve the rewards. In the second phase (retention phase), all 16 arms are baited, and the rat must remember which arms it has already visited to avoid re-entry (a working memory error) and to enter the previously unvisited arms to retrieve the remaining rewards. An entry into an arm that was never baited is considered a reference memory error.

  • Drug Administration: this compound, anatabine, or a vehicle is administered prior to the memory task. In the cited study, the NMDA antagonist dizocilpine (MK-801) was used to induce memory impairment.[1]

  • Testing: The number of working and reference memory errors is recorded and analyzed.

Experimental_Workflow cluster_training Training Phase cluster_testing Testing Phase Habituation Habituation to 16-Arm Radial Maze WinShift Win-Shift Procedure Training Habituation->WinShift Drug_Admin Drug Administration (Vehicle, this compound, or Anatabine) + Dizocilpine (MK-801) WinShift->Drug_Admin RAM_Test Radial-Arm Maze Task Drug_Admin->RAM_Test Data_Collection Record Working & Reference Memory Errors RAM_Test->Data_Collection

Workflow for Radial-Arm Maze Memory Task

Conclusion

This compound and anatabine, while both being minor tobacco alkaloids, exhibit distinct profiles in their effects on memory. This compound appears to be a more direct memory-enhancing agent, likely through its agonistic action on α7 nAChRs. In contrast, anatabine's beneficial effects on memory are more pronounced in pathological states and are closely linked to its potent anti-inflammatory properties, mediated by the inhibition of STAT3 and NFκB signaling.

For drug development professionals, this comparative analysis suggests that this compound could be a candidate for indications requiring direct cognitive enhancement, whereas anatabine may be more suitable for neurodegenerative and neuroinflammatory disorders where memory impairment is a secondary consequence. Further research is warranted to fully elucidate their therapeutic potential and to explore their efficacy and safety in more detail.

References

Differentiating Tobacco Use from Nicotine Replacement Therapy: A Guide to Anabasine and Cotinine Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Accurately distinguishing between tobacco use and Nicotine Replacement Therapy (NRT) is critical in clinical trials, smoking cessation programs, and toxicological studies. While both tobacco users and individuals on NRT will test positive for nicotine and its primary metabolite, cotinine, the presence of the minor tobacco alkaloid, anabasine, serves as a definitive biomarker for recent tobacco consumption. This guide provides a comprehensive comparison of this compound and cotinine, including experimental data, detailed analytical protocols, and visual workflows to aid in the precise assessment of nicotine source.

Biomarker Comparison: this compound vs. Cotinine

This compound is a naturally occurring alkaloid in the tobacco plant and is, therefore, present in individuals who use tobacco products.[1][2][3] Conversely, pharmaceutical NRT formulations contain pure nicotine and are devoid of this compound.[4][5] Cotinine, the major metabolite of nicotine, has a longer half-life than nicotine, making it an excellent indicator of nicotine exposure.[5] However, its presence alone does not distinguish the source of nicotine. Therefore, the concurrent analysis of both this compound and cotinine offers a robust method to differentiate active tobacco users from those adhering to NRT.

Quantitative Data Summary

The following tables summarize typical urinary concentrations of this compound and cotinine in various populations, providing a baseline for comparison. It is important to note that concentrations can vary based on individual metabolism, the extent of tobacco use, and the type of NRT product.

Table 1: Urinary Biomarker Concentrations in Tobacco Users vs. NRT Users

BiomarkerPopulationMean Concentration (ng/mL)Concentration Range (ng/mL)
This compound Daily Smokers6.28[6]-
Non-Daily Smokers1.41[6]-
Smokeless Tobacco Users22[7]-
NRT Users (abstinent)Below cut-off (e.g., <2)[8][9][10][11][12]-
Cotinine Daily Smokers (not on NRT)313.1[13]1000 - 8000[5]
Daily Smokers (on NRT)356.0[13]-
Recent Ex-Smokers (on NRT)216.7[13]-
Pregnant Women (smoking)98.5[14]-
Pregnant Women (on NRT, abstinent)62.8[14]-

Table 2: Established Urinary Cut-off Values for Biomarker Interpretation

BiomarkerCut-off Value (ng/mL)Interpretation
This compound> 2 or 3Indicates recent tobacco use.[1]
Cotinine> 50Indicates nicotine exposure (abstinent users are typically below this level after two weeks).[5]
Nornicotine> 30Can indicate tobacco use, but may also be a minor metabolite of nicotine from NRT.[5]

Experimental Protocols

The gold standard for the simultaneous quantification of this compound and cotinine in biological matrices like urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

Detailed Methodology: Urinary this compound and Cotinine Analysis by LC-MS/MS

1. Sample Preparation:

  • Collect a urine sample (e.g., 30 µL).[12]
  • To account for conjugated metabolites, enzymatic hydrolysis using β-glucuronidase can be performed.
  • Dilute the sample with a solution (e.g., 90 µL of acetonitrile) containing deuterated internal standards for both this compound and cotinine to ensure accurate quantification.[12]
  • Precipitate matrix components (proteins, salts) by adding a precipitating agent like acetone.[15]
  • Centrifuge the sample to pellet the precipitate.
  • Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • Column: A C18 reverse-phase column is typically used for separation.
  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic solvent (e.g., acetonitrile) is employed.[1]
  • Flow Rate: A constant flow rate is maintained throughout the analysis.
  • Injection Volume: A small volume of the prepared sample is injected into the LC system.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used to ionize the analytes.
  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion for each analyte (this compound, cotinine, and their internal standards) and then detecting a specific product ion after fragmentation. This highly selective detection method minimizes interferences from other compounds in the matrix.
  • Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the analytes.

Visualizations

Nicotine Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of nicotine to cotinine.

Nicotine_Metabolism Nicotine Nicotine Iminium Δ1'(5')-Iminium Ion Nicotine->Iminium CYP2A6 (P450 5'-oxidation) Cotinine Cotinine Iminium->Cotinine Aldehyde Oxidase

Caption: Primary metabolic pathway of nicotine to cotinine.

Experimental Workflow for Biomarker Analysis

This diagram outlines the key steps in the laboratory analysis of urinary this compound and cotinine.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Add_IS Addition of Internal Standards Urine_Sample->Add_IS Hydrolysis Enzymatic Hydrolysis (Optional) Add_IS->Hydrolysis Precipitation Protein Precipitation Hydrolysis->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification Data_Interpretation Data Interpretation Quantification->Data_Interpretation

Caption: Experimental workflow for urinary biomarker analysis.

Logical Relationship for Differentiating Nicotine Source

This diagram illustrates the logic used to determine the source of nicotine based on this compound and cotinine levels.

Logical_Relationship start Urine Sample Analysis cotinine_check Cotinine > Cut-off? start->cotinine_check anabasine_check This compound > Cut-off? cotinine_check->anabasine_check Yes no_nicotine No Recent Nicotine Exposure cotinine_check->no_nicotine No tobacco_user Tobacco User anabasine_check->tobacco_user Yes nrt_user NRT User anabasine_check->nrt_user No

Caption: Logic for differentiating nicotine source.

References

Comparative Toxicity Analysis of Anabasine Enantiomers: (+)-R vs. (-)-S

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the relative toxicity of the two enantiomers of anabasine, (+)-R-Anabasine and (-)-S-Anabasine. This compound, a pyridine and piperidine alkaloid found in plants of the Nicotiana genus, is a known nicotinic acetylcholine receptor (nAChR) agonist.[1][2] Understanding the differential toxicity of its stereoisomers is crucial for toxicological assessments, drug safety evaluations, and the development of novel therapeutics targeting nAChRs.

Data Presentation: Quantitative Toxicity and Potency

The acute toxicity and receptor potency of the this compound enantiomers have been evaluated, revealing significant differences between the (+)-R and (-)-S forms. The (+)-R enantiomer has been demonstrated to be the more toxic of the two.

Parameter(+)-R-Anabasine(-)-S-AnabasineReference
Intravenous LD50 (mice) 11 ± 1.0 mg/kg16 ± 1.0 mg/kg[1]
Relative Agonistic Potency at Human Fetal Neuromuscular nAChRs More potentLess potent[1]

Table 1: Comparative quantitative data for (+)-R and (-)-S this compound enantiomers.

Mechanism of Action: Nicotinic Acetylcholine Receptor Agonism

This compound exerts its toxic effects primarily through its action as an agonist at nicotinic acetylcholine receptors (nAChRs).[2] These receptors are ligand-gated ion channels that are crucial for neurotransmission in the central and peripheral nervous systems.[3] The binding of an agonist like this compound to nAChRs leads to the opening of the ion channel, allowing an influx of cations (primarily Na+ and Ca2+), which results in depolarization of the cell membrane and the generation of an action potential.[3][4]

At high doses, this agonism can lead to a depolarizing block of nerve transmission, causing symptoms similar to nicotine poisoning, which can ultimately result in death by asystole.[2] The differential toxicity between the (+)-R and (-)-S enantiomers is attributed to their stereoselective interactions with the nAChR binding sites.[1]

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

anabasine_toxicity_pathway cluster_receptor Cell Membrane cluster_ligands This compound Enantiomers cluster_downstream Downstream Signaling nAChR nAChR PI3K PI3K nAChR->PI3K Ca2+ Influx MAPK MAPK nAChR->MAPK Ca2+ Influx R_this compound (+)-R-Anabasine R_this compound->nAChR Higher Affinity S_this compound (-)-S-Anabasine S_this compound->nAChR Lower Affinity Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Neurotransmission, Gene Expression) Akt->Cellular_Response MAPK->Cellular_Response

Caption: this compound enantiomer interaction with nAChR and downstream signaling.

ld50_workflow start Start: Acclimatize Mice dose_prep Prepare this compound Enantiomer Solutions start->dose_prep grouping Randomly Assign Mice to Dose Groups dose_prep->grouping dosing Administer Single Intravenous Dose grouping->dosing observation Observe for Clinical Signs of Toxicity (e.g., convulsions, salivation, lethargy) dosing->observation record_mortality Record Mortalities over a Set Period (e.g., 24-48 hours) observation->record_mortality ld50_calc Calculate LD50 Value (e.g., Probit Analysis) record_mortality->ld50_calc end End: Determine Relative Toxicity ld50_calc->end

Caption: Experimental workflow for in vivo LD50 determination.

Experimental Protocols

The determination of the median lethal dose (LD50) is a critical experiment for assessing acute toxicity. The following is a detailed methodology for an intravenous LD50 study in mice, based on established guidelines and the specific study comparing this compound enantiomers.

Objective: To determine the intravenous LD50 of (+)-R-Anabasine and (-)-S-Anabasine in a mouse model.

Materials:

  • (+)-R-Anabasine and (-)-S-Anabasine (of high purity)

  • Sterile saline solution (vehicle)

  • Male Swiss-Webster mice (or similar strain), 8-12 weeks old

  • Syringes and needles for intravenous injection

  • Animal cages with appropriate bedding, food, and water

Methodology:

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Dose Preparation: The this compound enantiomers are dissolved in sterile saline to create a series of graded concentrations. The concentrations are chosen based on preliminary range-finding studies to span the expected lethal dose range.

  • Animal Grouping: Mice are randomly assigned to different dose groups for each enantiomer, with a typical group size of 8-10 animals. A control group receiving only the saline vehicle is also included.

  • Administration of the Test Substance: A single, precise volume of the prepared this compound solution is administered to each mouse via the tail vein (intravenous injection).

  • Observation: Following administration, the animals are closely and continuously monitored for the first few hours and then periodically over a 24 to 48-hour period. Observations include:

    • Clinical Signs of Toxicity: Tremors, convulsions, changes in motor activity, salivation, lethargy, and coma.[5]

    • Mortality: The number of deaths in each dose group is recorded.

  • Data Analysis: The LD50 value, the dose at which 50% of the animals are expected to die, is calculated using a statistical method such as Probit Analysis. This provides the LD50 value along with its 95% confidence intervals.

Ethical Considerations: All animal experiments should be conducted in accordance with the guidelines of an institutional animal care and use committee (IACUC) to ensure humane treatment and minimize suffering. Animals exhibiting severe and prolonged signs of distress should be humanely euthanized.[5]

References

Anabasine's Behavioral Profile: A Comparative Guide to Minor Tobacco Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the behavioral effects of anabasine and other minor tobacco alkaloids, including nornicotine, anatabine, and cotinine. The information is compiled from preclinical studies to assist researchers in understanding the nuanced pharmacological landscape of these compounds beyond nicotine.

Comparative Analysis of Behavioral Effects

The behavioral effects of minor tobacco alkaloids are multifaceted, with each compound exhibiting a unique profile in terms of nicotine-like subjective effects, reinforcement properties, and impact on locomotor activity, anxiety, and cognition. While some alkaloids mimic nicotine's effects, others show potential in attenuating nicotine dependence.

Nicotine-Like Subjective Effects & Reinforcement

This compound, along with nornicotine and anatabine, can substitute for the discriminative stimulus effects of nicotine in animal models, suggesting they produce similar subjective effects.[1] However, their reinforcing properties, a key indicator of abuse liability, differ significantly. In self-administration studies, only nornicotine was self-administered by rats, whereas this compound and anatabine showed no reinforcing effects.[1] Interestingly, prior administration of this compound, nornicotine, or anatabine dose-dependently decreased nicotine self-administration, indicating a potential role in reducing nicotine craving and withdrawal.[1] Cotinine, the primary metabolite of nicotine, has also been investigated for its psychoactive effects, with some clinical studies in abstinent smokers suggesting it can reduce the self-reported desire to smoke and irritability.[2][3]

Locomotor Activity

The impact of these alkaloids on locomotor activity is complex and dose-dependent. A cocktail of minor alkaloids, including this compound, has been shown to increase nicotine-induced locomotor activity and sensitization.[4][5] Individually, anatabine, cotinine, and myosmine have been found to increase nicotine-induced locomotor activity.[4][5] Nornicotine has also been shown to have locomotor stimulant effects, which are dependent on the mesolimbic dopamine pathway.[6] In contrast, some studies have reported that cotinine and myosmine can decrease locomotor activity at certain doses.[7] High doses of nornicotine have been observed to increase locomotor activity but blunt the stimulant effect of nicotine.[8]

Anxiety and Depression

The effects of minor tobacco alkaloids on anxiety and depression-like behaviors are an emerging area of research. Studies in zebrafish have shown that nicotine, cotinine, and anatabine have the potential to reduce anxiety-like behavior, while this compound and nornicotine had no effect in the tested models.[9] Cotinine, in particular, has demonstrated antidepressant-like effects in various animal models of stress and depression.[10][11][12] Research suggests that cotinine may exert these effects by preserving synaptic density and influencing the expression of growth factors like VEGF in the hippocampus.[11][12]

Cognitive Function

Nicotine is well-known for its cognitive-enhancing effects.[13][14] Research into minor alkaloids suggests they may also modulate cognitive processes. This compound has been shown to improve memory function in a radial-arm maze test by reversing memory impairment caused by an NMDA antagonist.[15][16] In contrast, anatabine was found to attenuate attentional impairment in a signal detection task.[15] Nornicotine is also suggested to have procognitive effects, potentially mediated by its action on α7 nicotinic acetylcholine receptors (nAChRs).[17][18] Cotinine has been shown to improve working memory in animal models of Alzheimer's disease and schizophrenia.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical behavioral studies on this compound and other minor tobacco alkaloids.

Alkaloid Behavioral Assay Animal Model Dosage Range Key Findings Reference
This compound Nicotine DiscriminationMice0.32 mg/kg, IPRobust substitution for nicotine.[1]
Nicotine Self-AdministrationRats-No reinforcing effects; decreased nicotine self-administration.[1]
Nicotine WithdrawalMice-Attenuated nicotine withdrawal.[1]
Anxiety-like Behavior (NTT)Zebrafish-No effect.[9]
Memory (Radial-Arm Maze)Rats0.2 - 2 mg/kgReversed dizocilpine-induced memory impairment.[15][16]
Nornicotine Nicotine Self-AdministrationRats0.075 - 0.6 mg/kg/infusionSupported self-administration in a dose-dependent manner.[1][19]
Locomotor ActivityRats-Increased locomotor activity; effect blocked by D2 antagonist.[6]
Anxiety-like Behavior (NTT)Zebrafish-No effect.[9]
Anatabine Nicotine DiscriminationMice-Substituted for nicotine; blunted nicotine's effects in combination.[1]
Nicotine Self-AdministrationRats-No reinforcing effects; decreased nicotine self-administration.[1]
Anxiety-like Behavior (NTT)Zebrafish-Reduced anxiety-like behavior.[9]
Attention (Signal Detection)Rats0.06 - 2 mg/kgAttenuated dizocilpine-induced attentional impairment.[15]
Cotinine Anxiety-like Behavior (NTT)Zebrafish-Reduced anxiety-like behavior.[9]
Depressive-like Behavior (FST)Mice5 mg/kg, oralReduced depressive-like behavior.[11]
Working Memory (RAWM)Mice-Improved performance in a model of chronic stress.[12]

Experimental Protocols

Nicotine Discrimination in Mice
  • Apparatus: Standard two-lever operant conditioning chambers.

  • Procedure: Mice are trained to press one lever after an injection of nicotine (e.g., 0.32 mg/kg, IP) and another lever after a saline injection to receive a food reward. Once the mice reliably discriminate between nicotine and saline, test sessions are conducted where a novel compound (e.g., this compound, nornicotine, or anatabine) is administered to determine which lever the mice press. Full substitution is recorded when the majority of responses are on the nicotine-appropriate lever.[1]

Intravenous Self-Administration in Rats
  • Apparatus: Operant conditioning chambers equipped with two levers and an intravenous infusion pump connected to a catheter surgically implanted into the jugular vein of the rat.

  • Procedure: Rats are trained to press an active lever to receive an intravenous infusion of nicotine. A second, inactive lever is also present but has no programmed consequences. Once stable responding for nicotine is established, substitution tests are conducted where the minor alkaloid is available for self-administration instead of nicotine. Reinforcing effects are determined by a significantly higher number of presses on the active lever compared to the inactive lever.[1][19]

Locomotor Activity Assessment in Rats
  • Apparatus: Open-field arenas equipped with infrared photobeams to automatically record horizontal and vertical movements.

  • Procedure: Rats are habituated to the testing environment and then administered the test compound (e.g., nornicotine, cotinine) or vehicle. Locomotor activity is then recorded for a specified period (e.g., 60 minutes). The total distance traveled, number of horizontal and vertical movements, and time spent in different zones of the arena are analyzed to determine the effect of the compound on activity levels.[6][7][8]

Novel Tank Test (NTT) for Anxiety-like Behavior in Zebrafish
  • Apparatus: A novel tank with specific dimensions, often tapered to provide a deeper and a shallower end.

  • Procedure: Zebrafish are individually placed in the novel tank, and their swimming behavior is recorded for a set duration. Anxiolytic-like effects are inferred from behaviors such as increased exploration of the upper, more "anxiogenic" portions of the tank, and a decrease in freezing behavior. The fish are typically exposed to the test compounds in their holding water prior to the test.[9]

Signaling Pathways and Experimental Workflows

Nicotinic Acetylcholine Receptor Signaling

The behavioral effects of this compound and other minor tobacco alkaloids are primarily mediated through their interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely distributed in the central nervous system.[20][21] Activation of these receptors, particularly the α4β2 and α7 subtypes, leads to the release of various neurotransmitters, including dopamine, which is crucial for the rewarding effects of nicotine.[20]

nAChR_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Alkaloids This compound & Other Minor Alkaloids nAChR nAChR (α4β2, α7) Alkaloids->nAChR Binds & Activates Ca_channel Voltage-gated Ca2+ Channel nAChR->Ca_channel Depolarization opens Dopamine_vesicle Dopamine Vesicles Ca_channel->Dopamine_vesicle Ca2+ influx triggers Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Dopamine_receptor Dopamine Receptor Dopamine_release->Dopamine_receptor Behavioral_Effects Behavioral Effects (Reward, Locomotion, etc.) Dopamine_receptor->Behavioral_Effects Signal Transduction

nAChR-mediated dopamine release pathway.
Experimental Workflow for Drug Discrimination Studies

The drug discrimination paradigm is a standard method to assess the subjective effects of psychoactive compounds. The workflow involves training animals to associate the interoceptive cues of a specific drug with a particular behavioral response to obtain a reward.

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase Training_Nicotine Administer Nicotine (e.g., 0.32 mg/kg) Press_Lever_A Press Lever A Training_Nicotine->Press_Lever_A Training_Saline Administer Saline Press_Lever_B Press Lever B Training_Saline->Press_Lever_B Reward Food Reward Press_Lever_A->Reward Press_Lever_B->Reward Test_Compound Administer Test Compound (e.g., this compound) Observe_Lever Observe Lever Choice (A or B) Test_Compound->Observe_Lever Analyze Analyze Substitution Observe_Lever->Analyze

Workflow for a typical drug discrimination experiment.

References

Anabasine vs. Varenicline: A Comparative Analysis of Nicotinic Acetylcholine Receptor Binding and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the binding affinities, functional activities, and signaling pathways of two prominent nicotinic acetylcholine receptor ligands.

This guide provides a comprehensive comparison of anabasine and varenicline, two key compounds that interact with nicotinic acetylcholine receptors (nAChRs). While both are recognized for their interactions with these receptors, they exhibit distinct profiles in terms of binding affinity, receptor subtype selectivity, and functional efficacy. This analysis, supported by experimental data, aims to furnish researchers, scientists, and drug development professionals with the detailed information necessary for informed decision-making in their work.

I. Comparative Binding Affinities and Functional Efficacy

This compound and varenicline display differential binding affinities and functional activities across various nAChR subtypes. Varenicline is a well-established smoking cessation aid, while this compound, a naturally occurring alkaloid found in tobacco, has been a subject of significant research.[1][2] The following tables summarize the quantitative data on their interactions with key nAChR subtypes.

LigandReceptor SubtypeBinding Affinity (Ki, nM)SpeciesReference
Varenicline α4β20.06 - 0.14Human, Rat[3][4]
α3β4>500-fold lower than α4β2Human[5]
α7322 (>3500-fold lower than α4β2)Human[3][5]
α6β2*0.12Rat[4]
α1βγδ>20,000-fold lower than α4β2Human[5]
This compound α4β20.26 (lower affinity than nicotine)Rat[6][7]
α70.058 (greater affinity than nicotine)Rat[6][7]
Muscle-type7.2Fish[6]

Table 1: Comparative Binding Affinities (Ki) of Varenicline and this compound for nAChR Subtypes. The asterisk indicates the possible presence of other nicotinic subunits in the receptor complex.

LigandReceptor SubtypeFunctional ActivityEfficacy (relative to Acetylcholine or Nicotine)EC50 (µM)SpeciesReference
Varenicline α4β2Partial Agonist24% (relative to Nicotine)0.086Rat[4]
α3β4Partial Agonist96% (relative to ACh)26.3Human[8]
α7Full Agonist-18Human[9]
α6β2*Partial Agonist49% (relative to Nicotine)0.007Rat[4]
This compound α4β2Partial AgonistWeak partial agonist activity--[10]
α7Full Agonist---[7]
Muscle-type (human fetal)Full Agonist-0.7Human[1]

Table 2: Comparative Functional Activity of Varenicline and this compound at nAChR Subtypes. The asterisk indicates the possible presence of other nicotinic subunits in the receptor complex.

II. Mechanism of Action and Signaling Pathways

Varenicline's efficacy as a smoking cessation aid is attributed to its partial agonist activity at the α4β2 nAChR subtype.[5][11] By binding to these receptors, it elicits a moderate level of dopamine release, which helps to alleviate nicotine withdrawal symptoms and cravings.[12] Simultaneously, it acts as an antagonist in the presence of nicotine, blocking it from binding and thereby reducing the rewarding effects of smoking.[2][5]

This compound also acts as a partial agonist at α4β2 nAChRs, but with a lower affinity compared to nicotine.[7] Conversely, it demonstrates a higher affinity and full agonist activity at the α7 nAChR subtype.[7] The α7 nAChR is implicated in cognitive functions such as learning and memory.[7]

The activation of nAChRs by agonists like this compound and varenicline leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). This cation influx depolarizes the cell membrane and triggers downstream signaling cascades. Two key pathways often implicated are the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway, both of which play crucial roles in cell survival, proliferation, and differentiation.[13]

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Channel_Opening Channel Opening nAChR->Channel_Opening Activates Agonist Agonist (e.g., this compound, Varenicline) Agonist->nAChR Binds Ca_Influx Ca²⁺ Influx Channel_Opening->Ca_Influx PI3K PI3K Ca_Influx->PI3K MAPK_Pathway MAPK Pathway Ca_Influx->MAPK_Pathway Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Survival, Proliferation) Akt->Cellular_Response MAPK_Pathway->Cellular_Response

Figure 1: nAChR Signaling Pathway. This diagram illustrates the signaling cascade initiated by the binding of an agonist to the nicotinic acetylcholine receptor.

III. Experimental Protocols

The data presented in this guide are derived from established experimental methodologies, primarily radioligand binding assays and functional assays using electrophysiology or fluorescence-based techniques.

A. Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound (e.g., this compound or varenicline) for a specific nAChR subtype.

1. Membrane Preparation:

  • Cell membranes are prepared from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest, or from brain tissue enriched in the target receptor.[13]

  • Cells or tissue are homogenized in an ice-cold buffer and centrifuged at low speed to remove nuclei and cellular debris.[13]

  • The resulting supernatant is then centrifuged at high speed to pellet the membranes.[13]

  • The membrane pellet is washed and resuspended in a binding buffer, and the protein concentration is determined.[13]

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.[13]

  • Three sets of reactions are prepared in triplicate for each concentration of the test compound:

    • Total Binding: Contains the membrane preparation, a specific radioligand (e.g., [³H]epibatidine), and binding buffer.[13]

    • Competition Binding: Contains the membrane preparation, radioligand, and varying concentrations of the unlabeled test compound.[13]

    • Non-specific Binding: Contains the membrane preparation, radioligand, and a saturating concentration of a known unlabeled nAChR ligand (e.g., nicotine) to determine the amount of non-specific binding.[13]

  • The reaction mixtures are incubated to allow binding to reach equilibrium.

3. Separation and Quantification:

  • The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.[14]

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.[13]

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.[13]

  • The percentage of specific binding is plotted against the logarithm of the test compound concentration.

  • The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).[13]

  • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation (from cells or tissue expressing nAChRs) Incubation 2. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Separation 3. Separation of Bound/Free Ligand (Vacuum Filtration) Incubation->Separation Quantification 4. Quantification of Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis 5. Data Analysis (IC₅₀ and Kᵢ determination) Quantification->Data_Analysis

Figure 2: Radioligand Binding Assay Workflow. A schematic representation of the key steps involved in a competitive radioligand binding assay.
B. Electrophysiology-Based Functional Assay

This technique is used to measure the functional activity (agonist, partial agonist, or antagonist) and potency (EC₅₀) of a compound by recording the ionic currents through nAChRs expressed in cells.

1. Cell Preparation:

  • A stable cell line (e.g., CHO) constitutively expressing the human nAChR subtype of interest is used.[15]

  • Cells are cultured under standard conditions.

2. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed.[15]

  • Ionic currents are elicited by the application of an agonist. For antagonist testing, the test compound is pre-incubated before the application of a known agonist. To evaluate positive allosteric modulators, currents are elicited with a sub-maximal concentration of an agonist.[15]

  • The holding potential is typically maintained at -70 mV.[15]

3. Data Analysis:

  • The peak current amplitude is measured for each agonist concentration.

  • Concentration-response curves are generated by plotting the normalized current response against the logarithm of the agonist concentration.

  • The data are fitted to a sigmoidal dose-response model to determine the EC₅₀ and the maximum efficacy (Eₘₐₓ).[15]

IV. Conclusion

Varenicline and this compound, while both targeting nicotinic acetylcholine receptors, exhibit distinct pharmacological profiles. Varenicline's high affinity and partial agonism at α4β2 nAChRs underpin its clinical utility in smoking cessation. This compound, in contrast, shows a preference for the α7 nAChR subtype with full agonist activity, suggesting potential for different therapeutic applications, particularly in cognitive domains. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and drug developers working to understand and leverage the therapeutic potential of nAChR ligands.

References

Anabasine's Challenge to Nicotine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of nicotine exposure is paramount. While immunoassays offer a rapid and convenient method for this purpose, their specificity can be compromised by cross-reactivity with structurally similar compounds. This guide provides a detailed comparison of the cross-reactivity of anabasine, a tobacco-specific alkaloid, in nicotine immunoassays, supported by experimental data and protocols.

This compound, an alkaloid found in the tobacco plant but absent in most nicotine replacement therapies (NRT), serves as a crucial biomarker to differentiate between active tobacco use and NRT.[1][2][3] However, its structural similarity to nicotine and its metabolites can lead to interference in immunoassays, potentially causing false-positive results for nicotine or cotinine, its primary metabolite. This guide explores the extent of this cross-reactivity and provides insights into selecting appropriate analytical methods.

The Specificity Challenge in Nicotine Immunoassays

Immunoassays rely on the specific binding of antibodies to target antigens. In the context of nicotine testing, these assays typically target nicotine or cotinine. While highly sensitive, the specificity of some immunoassays can be a concern, with cross-reactivity from other nicotine metabolites being a known issue.[4] For instance, metabolites like 3-hydroxycotinine have been shown to cross-react in some cotinine immunoassays.[4] this compound presents a similar challenge due to its structural resemblance to the nicotine molecule.

Performance of Different Analytical Methods

To mitigate the risk of cross-reactivity, highly specific analytical methods are employed as confirmatory tests. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the specific detection and quantification of nicotine, its metabolites, and other tobacco alkaloids like this compound.[1][5] This method can distinguish between different compounds based on their unique mass-to-charge ratios, thus avoiding the issue of cross-reactivity that can affect immunoassays.[1]

The following table summarizes the performance of different analytical methods in the context of this compound interference:

Analytical MethodPrincipleSpecificity for Nicotine/CotinineSusceptibility to this compound Interference
Immunoassays (e.g., ELISA, Lateral Flow) Antibody-antigen bindingVariable, depends on the antibody usedPotential for cross-reactivity, leading to false positives.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by chromatography and detection by mass-to-charge ratioVery HighMinimal to none; can differentiate this compound from nicotine and its metabolites.[1][5]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by gas chromatography and detection by mass-to-charge ratioHighMinimal to none; can differentiate this compound from nicotine and its metabolites.

Quantitative Data on this compound Cross-Reactivity

Obtaining specific quantitative data on the percentage of this compound cross-reactivity in commercially available nicotine immunoassays is challenging, as manufacturers' package inserts often do not include this specific compound in their cross-reactivity panels. While data for other metabolites is sometimes available, the focus has historically been on the major metabolites of nicotine.

However, the potential for interference is acknowledged in the scientific community, and the use of more specific methods like LC-MS/MS is recommended for confirmation, especially in clinical and research settings where definitive identification of the source of nicotine is crucial.

Experimental Protocols

Determining Cross-Reactivity in a Competitive ELISA

This protocol outlines a general method for determining the cross-reactivity of this compound in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for nicotine or cotinine.

Objective: To quantify the percentage of cross-reactivity of this compound with the antibodies used in a nicotine/cotinine competitive ELISA kit.

Materials:

  • Nicotine/Cotinine ELISA Kit (including antibody-coated plates, enzyme-conjugated nicotine/cotinine, substrate, and stop solution)

  • This compound standard of known concentration

  • Nicotine or cotinine standard (depending on the assay)

  • Assay buffer

  • Microplate reader

Procedure:

  • Prepare Standard Curves:

    • Prepare a serial dilution of the nicotine or cotinine standard in the assay buffer to create a standard curve.

    • Prepare a serial dilution of the this compound standard in the assay buffer.

  • Perform the ELISA:

    • Add the standards (nicotine/cotinine and this compound) and samples to the wells of the antibody-coated microplate.

    • Add the enzyme-conjugated nicotine/cotinine to each well.

    • Incubate the plate according to the manufacturer's instructions to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development.

    • Stop the reaction using the stop solution.

  • Measure Absorbance:

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Plot the standard curve for nicotine/cotinine (absorbance vs. concentration).

    • Determine the concentration of nicotine/cotinine that causes 50% inhibition of the maximum signal (IC50).

    • Similarly, determine the IC50 for this compound from its dilution curve.

    • Calculate the percentage of cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Nicotine/Cotinine / IC50 of this compound) x 100

Visualizing the Interference Pathway

The following diagram illustrates the logical relationship of how this compound can interfere with a nicotine/cotinine immunoassay.

This compound Interference in Nicotine/Cotinine Immunoassay cluster_immunoassay Immunoassay cluster_result Assay Result Nicotine_Metabolites Nicotine & Cotinine Antibody Anti-Nicotine/Cotinine Antibody Nicotine_Metabolites->Antibody Specific Binding This compound This compound This compound->Antibody Cross-Reactivity (Interference) Signal Signal Generation Antibody->Signal Interpretation Interpretation of Result Signal->Interpretation

Caption: Logical flow of this compound interference in a nicotine immunoassay.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram outlines the typical experimental workflow for assessing the cross-reactivity of a compound like this compound in an immunoassay.

Workflow for Cross-Reactivity Assessment Start Start Prepare_Standards Prepare Analyte & Cross-Reactant Standard Dilutions Start->Prepare_Standards Perform_Assay Perform Immunoassay (e.g., Competitive ELISA) Prepare_Standards->Perform_Assay Measure_Signal Measure Signal (e.g., Absorbance) Perform_Assay->Measure_Signal Generate_Curves Generate Dose-Response Curves Measure_Signal->Generate_Curves Calculate_IC50 Calculate IC50 Values for Analyte and Cross-Reactant Generate_Curves->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR End End Calculate_CR->End

Caption: Experimental workflow for determining immunoassay cross-reactivity.

Conclusion

The potential for this compound to cross-react in nicotine and cotinine immunoassays underscores the importance of selecting appropriate analytical methods based on the specific research or clinical question. While immunoassays are valuable screening tools, their results should be interpreted with caution, especially when differentiating between tobacco use and NRT. For definitive results, confirmation with a highly specific method such as LC-MS/MS is strongly recommended. Researchers and drug development professionals should be aware of this potential interference to ensure the accuracy and validity of their findings.

References

Anabasine vs. Lobeline: An In Vivo Comparative Analysis for Smoking Cessation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of two nicotinic acetylcholine receptor (nAChR) ligands, anabasine and lobeline, which have been investigated for their potential in smoking cessation therapies. By summarizing key experimental findings and detailing the methodologies used, this document aims to inform future research and drug development in the field of nicotine addiction.

At a Glance: this compound vs. Lobeline

FeatureThis compoundLobeline
Primary Mechanism nAChR Agonist (preference for α7)Partial nAChR Agonist/Antagonist; VMAT2 Inhibitor
Nicotine Self-Administration Reduces at high dosesLimited evidence of reduction
Nicotine Withdrawal Attenuates somatic signsAttenuates depression-like behaviors
Nicotine Discrimination Substitutes for nicotine cueDoes not substitute for nicotine cue
Reinforcing Properties No independent reinforcing effectsNo independent reinforcing effects

Efficacy in Preclinical Smoking Cessation Models

The potential of this compound and lobeline as smoking cessation aids has been evaluated in various in vivo models that mimic different aspects of nicotine addiction. These models primarily include nicotine self-administration, nicotine withdrawal, and nicotine discrimination paradigms.

Nicotine Self-Administration

This model assesses the reinforcing effects of a drug and the ability of a candidate compound to reduce the motivation to take nicotine.

This compound: In studies with male rodents, prior administration of this compound has been shown to dose-dependently decrease the intravenous self-administration of nicotine.[1] However, this compound itself was not self-administered, suggesting it lacks abuse liability.[1]

Lobeline: While lobeline has been investigated for its effects on psychostimulant self-administration, there is less direct evidence from recent studies on its ability to specifically reduce nicotine self-administration in vivo.

Quantitative Comparison of Effects on Nicotine Self-Administration

CompoundAnimal ModelThis compound DoseEffect on Nicotine Self-AdministrationReference
This compoundRatsHigh dosesDose-dependent decrease[1]
Nicotine Withdrawal

This model evaluates the ability of a compound to alleviate the aversive symptoms that occur upon cessation of chronic nicotine administration.

This compound: this compound has been demonstrated to attenuate the somatic signs of nicotine withdrawal in male rodents.[1]

Lobeline: Studies in mice have shown that lobeline can attenuate nicotine withdrawal-induced depression-like behavior.[2][3][4] Specifically, pretreatment with lobeline significantly decreased immobility time in the forced swim test, a common measure of depressive-like behavior in rodents.[2][3]

Quantitative Comparison of Effects on Nicotine Withdrawal

CompoundAnimal ModelKey Withdrawal SymptomEffectReference
This compoundRodentsSomatic signsAttenuation[1]
LobelineMiceDepression-like behavior (immobility in forced swim test)Significant decrease[2][3]
Nicotine Discrimination

This model assesses whether a novel compound produces subjective effects similar to nicotine.

This compound: In male mice, this compound has been shown to dose-dependently substitute for the discriminative stimulus effects of nicotine, indicating that it produces similar subjective effects.[1]

Lobeline: In contrast to this compound, lobeline does not substitute for the nicotine cue in drug discrimination studies in rats.[5]

Comparison of Nicotine Discrimination Effects

CompoundAnimal ModelSubstitution for Nicotine CueReference
This compoundMiceYes (dose-dependent)[1]
LobelineRatsNo[5]

Mechanisms of Action

The distinct behavioral profiles of this compound and lobeline can be attributed to their different molecular targets and signaling pathways.

This compound Signaling Pathway

This compound primarily acts as an agonist at nicotinic acetylcholine receptors (nAChRs), with a notable preference for the α7 subtype.[6] Its interaction with these receptors, particularly in brain regions associated with reward and addiction, is thought to mediate its effects on nicotine dependence.

Anabasine_Signaling This compound This compound nAChR Nicotinic Acetylcholine Receptors (nAChRs) (e.g., α7, α4β2) This compound->nAChR Agonist Dopamine_Release Dopamine Release (Mesolimbic Pathway) nAChR->Dopamine_Release Modulates Reduced_Craving Reduced Nicotine Craving & Withdrawal Dopamine_Release->Reduced_Craving Leads to

This compound's primary interaction with nAChRs.
Lobeline Signaling Pathway

Lobeline exhibits a more complex pharmacological profile. It acts as a partial agonist or antagonist at different nAChR subtypes.[7] Additionally, and central to its unique effects, lobeline interacts with the vesicular monoamine transporter 2 (VMAT2).[8][9] By inhibiting VMAT2, lobeline can disrupt the storage and release of dopamine, which is a key neurotransmitter in the brain's reward system.[8]

Lobeline_Signaling Lobeline Lobeline nAChR Nicotinic Acetylcholine Receptors (nAChRs) Lobeline->nAChR Partial Agonist/ Antagonist VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Lobeline->VMAT2 Inhibitor Dopamine_Modulation Modulation of Dopamine Signaling nAChR->Dopamine_Modulation Influences VMAT2->Dopamine_Modulation Disrupts Storage & Release Altered_Reward Altered Nicotine Reward & Withdrawal Dopamine_Modulation->Altered_Reward Contributes to

Lobeline's dual action on nAChRs and VMAT2.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of typical protocols for the key in vivo assays.

Nicotine Self-Administration Protocol (Rat Model)

This protocol is designed to assess the reinforcing properties of nicotine and the potential of a compound to reduce nicotine intake.

Nicotine_Self_Administration_Workflow cluster_Phase1 Phase 1: Catheter Implantation & Recovery cluster_Phase2 Phase 2: Acquisition of Nicotine Self-Administration cluster_Phase3 Phase 3: Drug Testing Surgery Intravenous Catheter Surgery (Jugular Vein) Recovery Post-operative Recovery (approx. 1 week) Surgery->Recovery Training Operant Conditioning Training (Lever press for nicotine infusion) Recovery->Training Start Training Stabilization Stabilization of Responding (Consistent intake over several days) Training->Stabilization Pretreatment Pretreatment with Test Compound (this compound/Lobeline) or Vehicle Stabilization->Pretreatment Begin Testing SelfAdmin_Session Nicotine Self-Administration Session (Measure lever presses and infusions) Pretreatment->SelfAdmin_Session

Workflow for a typical nicotine self-administration study.

Key Parameters:

  • Animals: Typically adult male or female Wistar or Sprague-Dawley rats.[10][11]

  • Apparatus: Standard operant conditioning chambers with two levers (one active, one inactive) and an infusion pump.[10]

  • Nicotine Dosing: Intravenous infusions of nicotine, often at doses ranging from 0.01 to 0.05 mg/kg/infusion.[10]

  • Schedule of Reinforcement: Commonly a fixed-ratio (FR) schedule, where a set number of lever presses results in a single nicotine infusion.[10]

  • Data Collection: Number of infusions, active and inactive lever presses.

Nicotine Withdrawal Assessment Protocol (Rodent Model)

This protocol is used to induce and measure the physical and affective signs of nicotine withdrawal.

Nicotine_Withdrawal_Workflow cluster_Phase1 Phase 1: Induction of Nicotine Dependence cluster_Phase2 Phase 2: Withdrawal Period cluster_Phase3 Phase 3: Assessment of Withdrawal Symptoms Chronic_Nicotine Chronic Nicotine Administration (e.g., osmotic minipump, repeated injections, or in drinking water) Cessation Cessation of Nicotine Administration Chronic_Nicotine->Cessation Induces Dependence Pretreatment Administration of Test Compound (this compound/Lobeline) or Vehicle Cessation->Pretreatment Somatic_Signs Observation of Somatic Signs (e.g., shakes, writhes, ptosis) Pretreatment->Somatic_Signs Assess Affective_Signs Behavioral Tests for Affective Signs (e.g., forced swim test, elevated plus maze) Pretreatment->Affective_Signs Assess

General workflow for assessing nicotine withdrawal.

Key Parameters:

  • Animals: Commonly adult mice (e.g., C57BL/6J) or rats.[2][12]

  • Induction of Dependence: Chronic nicotine administration via osmotic minipumps, repeated injections, or in the drinking water for several weeks.[2]

  • Withdrawal Assessment:

    • Somatic Signs: Observation and scoring of behaviors such as shakes, writhes, gasps, and ptosis.[12]

    • Affective Signs: Measurement of anxiety-like behavior (e.g., elevated plus maze) or depression-like behavior (e.g., forced swim test, sucrose preference test).[12][13]

Conclusion

This compound and lobeline present distinct profiles in preclinical models of smoking cessation. This compound demonstrates a more classic nicotine-like effect by substituting for its subjective cues and reducing its self-administration, likely through its agonist activity at nAChRs. In contrast, lobeline's unique mechanism involving VMAT2 inhibition, in addition to its nAChR interactions, appears to contribute to its ability to mitigate the affective components of nicotine withdrawal without mimicking nicotine's subjective effects.

The data suggest that while both compounds have potential therapeutic avenues, their clinical applications may differ. This compound could be explored as a form of nicotine replacement therapy with potentially lower abuse liability. Lobeline, on the other hand, might be more suited to addressing the negative affective states that contribute to smoking relapse. Further direct comparative studies in a wider range of in vivo models are warranted to fully elucidate their therapeutic potential.

References

Anabasine's Dichotomy: A Comparative Guide to its Effects on Neuronal vs. Muscle Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the pharmacological effects of anabasine on neuronal versus muscle nicotinic acetylcholine receptors (nAChRs). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to elucidate the differential affinity and functional activity of this pyridine alkaloid.

This compound, a structural analog of nicotine found in certain plants, exhibits a distinct and complex pharmacological profile at the diverse family of nAChRs. Understanding its subtype selectivity is crucial for the development of novel therapeutics targeting these receptors, which are implicated in a range of physiological processes and pathological conditions, from cognitive function and inflammation to neuromuscular transmission.

Quantitative Comparison of this compound's Activity

This compound demonstrates a clear preference for certain neuronal nAChR subtypes over muscle receptors, acting as a potent agonist at α7 nAChRs while displaying lower affinity and partial agonism at the α4β2 subtype.[1][2][3] In contrast, its interaction with muscle-type nAChRs is characterized by significantly lower affinity.[1]

Receptor SubtypeReceptor TypeThis compound Binding Affinity (Kᵢ)This compound Functional Potency (EC₅₀)This compound EfficacyReference
α7Neuronal0.058 µM (rat)-Full Agonist[1][2]
α4β2Neuronal0.26 µM (rat)0.9 µMPartial Agonist (7% of max nicotine activation)[1][4]
α3β4Neuronal-7.4 µM (for an analog)-[5]
Skeletal MuscleMuscle7.2 µM (fish)-Agonist[1]
Fetal MuscleMuscle-0.7 µMFull Agonist[3]

Delving into the Experimental Evidence: Methodologies

The data presented in this guide are derived from established experimental protocols designed to characterize the interaction of ligands with nAChRs. The primary techniques employed include radioligand binding assays and electrophysiological recordings from cells expressing specific nAChR subtypes.

Radioligand Binding Assays

This technique is utilized to determine the binding affinity (Kᵢ) of a compound for a specific receptor subtype.

Experimental Protocol:

  • Preparation of Receptor-Containing Membranes: Membranes are prepared from brain tissue (e.g., rat brain for neuronal receptors) or from cell lines engineered to express a specific nAChR subtype.

  • Incubation: These membranes are incubated with a radiolabeled ligand (e.g., [³H]epibatidine or ¹²⁵I-α-bungarotoxin) that is known to bind to the target nAChR subtype.

  • Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture. This compound competes with the radioligand for binding to the receptors.

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a cornerstone for characterizing the functional properties (potency and efficacy) of ligands at ion channels, including nAChRs.

Experimental Protocol:

  • Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the specific subunits of the nAChR subtype of interest (e.g., α7, α4β2). The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is continuously perfused with a saline solution.

  • Agonist Application: Increasing concentrations of this compound are applied to the oocyte. The activation of nAChRs by this compound results in an inward current (carried by Na⁺ and Ca²⁺ ions), which is measured by the recording electrode.

  • Data Analysis: The peak current response at each this compound concentration is recorded. These data are then plotted to generate a concentration-response curve, from which the EC₅₀ (the concentration that elicits a half-maximal response) and the maximum efficacy (Eₘₐₓ) are determined. Efficacy is often expressed relative to the maximum response elicited by the endogenous agonist, acetylcholine (ACh).[6]

Visualizing the Differential Effects

The following diagrams illustrate the distinct interactions of this compound with neuronal and muscle nAChRs.

Anabasine_Neuronal_nAChR alpha7 α7 alpha4beta2 α4β2 This compound This compound This compound->alpha7 High Affinity Full Agonist This compound->alpha4beta2 Lower Affinity Partial Agonist

This compound's preferential agonism at neuronal nAChR subtypes.

Anabasine_Muscle_nAChR muscle_receptor Muscle-type (e.g., (α1)₂β1δε) This compound This compound This compound->muscle_receptor Low Affinity Agonist

This compound's comparatively weak interaction with muscle nAChRs.

Signaling Pathways Activated by this compound

The activation of nAChRs by this compound initiates a cascade of downstream signaling events, primarily through the influx of cations. The specific cellular response depends on the nAChR subtype and the cell type in which it is expressed.

nAChR_Signaling_Pathway This compound This compound nAChR nAChR (e.g., α7, α4β2) This compound->nAChR Binds and Activates Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca²⁺-dependent Signaling Cascades Ion_Influx->Ca_Signaling Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release e.g., in Neurons Gene_Expression Gene Expression Changes Ca_Signaling->Gene_Expression

Generalized signaling pathway following nAChR activation by this compound.

References

Anabasine vs. Nicotine: A Comparative Analysis of Reinforcement Properties in Self-Administration Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reinforcement properties of anabasine and nicotine, drawing on data from preclinical self-administration studies. The findings consistently demonstrate that this compound, a minor tobacco alkaloid, does not share the reinforcing effects of nicotine and may, in fact, reduce nicotine self-administration. This suggests a potential role for this compound in developing smoking cessation therapies.

Quantitative Data Summary

The following table summarizes the key quantitative findings from comparative self-administration studies. It is important to note that while nicotine consistently serves as a positive reinforcer, this compound does not maintain self-administration and can dose-dependently decrease the intake of nicotine.

CompoundAnimal ModelReinforcement EffectImpact on Nicotine Self-AdministrationKey Findings
Nicotine RatsPositive Reinforcer[1]N/AReadily self-administered intravenously[1][2].
Rhesus MonkeysPositive Reinforcer[3]N/AMaintains high rates of intravenous self-administration[3].
This compound RatsNo Reinforcing Effects[1][4]Dose-dependently decreased nicotine self-administration[1][5].Was not self-administered intravenously by rats that self-administered nicotine[1]. A low dose of this compound has been shown to potentially increase nicotine self-administration, while high doses decrease it[5].
Rhesus MonkeysLow Abuse Liability[3]Did not maintain self-administration significantly above saline levels[3].N/A

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the data. Below are detailed descriptions of the typical experimental protocols used in rodent and non-human primate self-administration studies.

Rodent Intravenous Self-Administration Protocol

This protocol is a standard model for assessing the reinforcing properties of drugs.

  • Subjects: Male Sprague-Dawley or Wistar rats are commonly used.

  • Surgery: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein, which is passed subcutaneously to an exit point on the back.

  • Apparatus: Standard operant conditioning chambers are equipped with two levers, a stimulus light above each lever, and a drug infusion pump connected to the rat's catheter.

  • Acquisition of Self-Administration: Rats are placed in the operant chamber and learn to press an "active" lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion)[2]. Each infusion is paired with a cue, such as a light and/or tone. The second "inactive" lever serves as a control, and presses on this lever have no programmed consequences.

  • Reinforcement Schedules: A fixed-ratio (FR) schedule is often used, where a fixed number of lever presses (e.g., FR1 or FR5) results in a single drug infusion. To assess the motivational strength of the drug, a progressive-ratio (PR) schedule may be used, where the number of responses required for each subsequent infusion increases. The "breakpoint" is the highest number of responses an animal will make to receive a single infusion.

  • This compound Testing: To test the reinforcing properties of this compound, it is substituted for nicotine. To test its effect on nicotine reinforcement, various doses of this compound are administered prior to the nicotine self-administration session.

G cluster_setup Experimental Setup cluster_training Training Phase cluster_testing Testing Phase Surgery Catheter Implantation Recovery Post-Surgical Recovery Surgery->Recovery Habituation Habituation to Operant Chamber Recovery->Habituation Acquisition Acquisition of Nicotine Self-Administration (FR Schedule) Habituation->Acquisition Stabilization Stabilization of Responding Acquisition->Stabilization Substitution Substitution of this compound for Nicotine Stabilization->Substitution Pretreatment This compound Pretreatment Stabilization->Pretreatment DoseResponse Nicotine Dose-Response Curve Determination Stabilization->DoseResponse

Experimental workflow for rodent self-administration studies.

Signaling Pathways

The reinforcing effects of nicotine are primarily mediated by its action on nicotinic acetylcholine receptors (nAChRs) in the brain's reward pathways. This compound also binds to nAChRs, but with different affinities and functional consequences.

Nicotine acts as an agonist at nAChRs, particularly the α4β2 subtype, which are highly expressed in the ventral tegmental area (VTA). Activation of these receptors on dopamine neurons leads to dopamine release in the nucleus accumbens, a key event in drug reinforcement. This compound is a partial agonist at α4β2 nAChRs and a full agonist at the α7 subtype[5]. Its lower intrinsic activity at the α4β2 receptor may explain its lack of reinforcing properties and its ability to antagonize nicotine's effects.

G cluster_presynaptic Presynaptic Terminal (VTA) cluster_postsynaptic Postsynaptic Terminal (Nucleus Accumbens) Nicotine Nicotine nAChR α4β2 nAChR Nicotine->nAChR Full Agonist This compound This compound This compound->nAChR Partial Agonist Dopamine Dopamine Release nAChR->Dopamine Stimulates Reinforcement Reinforcement Dopamine->Reinforcement

Simplified signaling pathway of nicotine and this compound at nAChRs.

Conclusion

The available evidence from self-administration studies strongly indicates that this compound does not possess the reinforcing properties of nicotine. In fact, it can attenuate the reinforcing effects of nicotine. These findings highlight this compound as a promising candidate for the development of smoking cessation aids. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Anabasine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of anabasine, a toxic alkaloid. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and compliance with regulations.

This compound, a pyridine and piperidine alkaloid, is classified as a hazardous substance.[1] Its disposal requires strict adherence to hazardous waste management protocols to prevent environmental contamination and health risks. Improper disposal can lead to significant harm to aquatic life and ecosystems.

I. Immediate Steps for this compound Spills

In the event of an this compound spill, immediate action is crucial to contain the substance and prevent exposure.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the affected area and ensure adequate ventilation.[2]

  • Personal Protective Equipment (PPE): Before addressing the spill, all personnel must wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[3][4] A self-contained breathing apparatus may be necessary for large spills or in poorly ventilated areas.[2][5]

  • Containment: Prevent the spill from spreading and entering drains, surface water, or groundwater.[5] Use inert absorbent materials such as sand, diatomaceous earth, or universal binding agents to contain the liquid.[3][5]

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and sealed container for disposal.[3]

  • Decontamination: Wash the spill area thoroughly with plenty of water.[5] Contaminated clothing should be removed immediately and decontaminated before reuse.[4]

II. This compound Waste Disposal Procedures

All this compound waste, including contaminated materials from spills, is considered hazardous waste.

Key Disposal Principles:

  • Do Not Dispose in Drains or Landfills: this compound should never be disposed of in sanitary sewers, storm sewers, or landfills.

  • Professional Disposal: All this compound waste must be disposed of through a licensed hazardous material disposal company.

  • Regulatory Compliance: Waste generators must consult and comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3][4]

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all this compound waste in designated, properly labeled, and tightly closed containers.[4]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[3][4] The storage area should be secure and locked.[4]

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the specific contents, including "this compound."

  • Contact a Licensed Disposal Company: Arrange for the collection and disposal of the hazardous waste with a certified environmental services company.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with regulatory requirements.

III. Quantitative Data Summary

While specific quantitative limits for disposal are determined by local and national regulations, the following data from safety data sheets provide context for the hazardous nature of this compound.

ParameterValueSource
UN Number UN3140[4]
Hazard Class 6.1 (Toxic)[4]
Packing Group II[4]

IV. This compound Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste.

Anabasine_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Spill Response (If Applicable) cluster_2 Waste Accumulation & Storage cluster_3 Final Disposal A This compound Waste Generated (e.g., expired chemical, contaminated labware) B Segregate as Hazardous Waste A->B H Place in Labeled, Sealed Hazardous Waste Container B->H C This compound Spill Occurs D Evacuate & Ventilate Area C->D E Don Appropriate PPE D->E F Contain Spill with Inert Absorbent E->F G Collect Contaminated Material F->G G->H I Store in Cool, Dry, Well-Ventilated, Secure Area H->I J Away from Incompatible Materials I->J K Consult Local, Regional & National Hazardous Waste Regulations L Contact Licensed Hazardous Waste Disposal Company K->L M Arrange for Waste Pickup L->M N Complete all necessary Disposal Manifests/Paperwork M->N O Waste Transported to Approved Treatment, Storage, and Disposal Facility (TSDF) N->O

This compound Disposal Workflow

This workflow provides a clear, step-by-step process for the safe handling and disposal of this compound waste, from generation to final disposal, ensuring compliance and safety in the laboratory environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Anabasine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with compounds like Anabasine. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures. Adherence to these guidelines is critical to mitigate risks and ensure the well-being of all laboratory personnel.

Immediate Safety Protocols and Personal Protective Equipment (PPE)

This compound is a toxic alkaloid that can cause adverse health effects through inhalation, ingestion, or skin contact.[1] Strict adherence to safety protocols and the use of appropriate PPE are mandatory to prevent exposure.

Recommended Personal Protective Equipment

While specific quantitative exposure limits (e.g., OSHA PELs, NIOSH RELs, ACGIH TLVs) for this compound have not been established, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for handling this compound, compiled from various safety data sheets.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesTight-sealing chemical safety goggles are essential to protect against splashes.
Face ShieldA face shield should be worn in conjunction with goggles to provide full-face protection.
Skin and Body Protection Protective GlovesWear appropriate chemical-resistant gloves. While specific breakthrough times for this compound are not readily available, nitrile or neoprene gloves are generally recommended for handling hazardous chemicals. Always inspect gloves for integrity before use.
Lab Coat/Protective ClothingA lab coat or other protective clothing is necessary to prevent skin contact.
Respiratory Protection RespiratorIn situations where dust or aerosols may be generated, or if working in a poorly ventilated area, a NIOSH/MSHA-approved respirator is required. The specific type of respirator and cartridge should be selected based on the potential for airborne exposure.

Note: The selection of appropriate PPE should always be based on a thorough risk assessment of the specific procedures being performed in the laboratory.

Operational and Handling Plan

A systematic approach to handling this compound is crucial for minimizing the risk of exposure and ensuring a safe working environment. The following workflow outlines the key steps from preparation to disposal.

Anabasine_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Cleanup cluster_disposal Waste Disposal cluster_post Post-Handling prep_area 1. Designate a specific handling area (e.g., fume hood). gather_ppe 2. Assemble all necessary PPE. prep_area->gather_ppe don_ppe 3. Don appropriate PPE. gather_ppe->don_ppe gather_materials 4. Gather all required materials and equipment. don_ppe->gather_materials weigh_transfer 5. Weigh and transfer this compound in a fume hood. conduct_experiment 6. Perform experimental procedures. weigh_transfer->conduct_experiment decontaminate_surfaces 7. Decontaminate all work surfaces. decontaminate_equipment 8. Clean and decontaminate all equipment. decontaminate_surfaces->decontaminate_equipment collect_waste 9. Collect all this compound waste in a designated, labeled hazardous waste container. store_waste 10. Store waste container in a secure, designated area. collect_waste->store_waste dispose_waste 11. Arrange for disposal by an approved hazardous waste contractor. store_waste->dispose_waste doff_ppe 12. Doff PPE in the correct order to avoid contamination. wash_hands 13. Wash hands thoroughly with soap and water. doff_ppe->wash_hands

A logical workflow for the safe handling of this compound in a laboratory setting.

First Aid and Emergency Procedures

In the event of an accidental exposure to this compound, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

In all cases of exposure, it is imperative to provide the attending medical personnel with the Safety Data Sheet (SDS) for this compound.

Spill Management and Disposal Plan

Spill Decontamination Protocol

In the event of an this compound spill, the following steps should be taken:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full complement of recommended PPE, including respiratory protection.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like sawdust.

  • Clean the Spill: Carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable decontamination solution, and then wash with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including absorbent materials and PPE, must be disposed of as hazardous waste.

Waste Disposal Procedures

The disposal of this compound and any contaminated materials must be handled with extreme care and in accordance with all local, state, and federal regulations.

Experimental Protocol for Waste Collection:

  • Designated Waste Container: All this compound waste, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Storage: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved environmental waste management company. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.

By implementing these comprehensive safety and handling protocols, laboratories can significantly reduce the risks associated with working with this compound, fostering a culture of safety and responsibility in research and development.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anabasine
Reactant of Route 2
Anabasine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.